Product packaging for Amotosalen(Cat. No.:CAS No. 161262-29-9)

Amotosalen

Cat. No.: B1665471
CAS No.: 161262-29-9
M. Wt: 301.34 g/mol
InChI Key: FERWCFYKULABCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amotosalen (S-59 free base) is a light-activated, psoralen-based compound used as a pathogen inactivation reagent in research settings. Its primary application is in the study of blood product safety, where it is investigated for its capacity to inactivate a broad spectrum of pathogens in platelet and plasma concentrates . The core mechanism of action involves this compound molecules intercalating into the helical regions of nucleic acids (DNA and RNA). Upon illumination with ultraviolet A (UVA) light at 320-400 nm, this compound forms covalent cross-links between pyrimidine bases. This irreversible process blocks replication and transcription, effectively preventing the proliferation of various lipid-enveloped viruses, bacteria, and parasites, as well as white blood cells that could cause transfusion-associated graft-versus-host disease (TA-GVHD) . This technology, commercialized in systems like the INTERCEPT™ Blood System, provides a proactive approach to managing transfusion-transmitted infections from emerging pathogens. Research indicates it is effective against many non-enveloped viruses, though certain pathogens like Hepatitis A virus (HAV), Hepatitis E virus (HEV), parvovirus B19, poliovirus, and Bacillus cereus spores have demonstrated resistance . Studies on its research value also explore its impact on platelet biology, as the treatment can induce modifications to platelet mitochondrial DNA and cellular membranes, which may affect platelet function and survival in model systems . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO4 B1665471 Amotosalen CAS No. 161262-29-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161262-29-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3

InChI Key

FERWCFYKULABCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amotosalen;  Amotosalen free base, S-59;  S 59;  S59.

Origin of Product

United States

Foundational & Exploratory

Biochemical Properties of Amotosalen for Nucleic Acid Interaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen is a synthetic psoralen derivative that, in combination with ultraviolet A (UVA) light, is utilized for its potent ability to interact with and modify nucleic acids. This property forms the basis of its application in pathogen reduction technology (PRT) for blood products, effectively inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes.[1][2][3][4] This guide provides a comprehensive overview of the core biochemical properties of this compound, focusing on its mechanism of interaction with DNA and RNA, quantitative parameters of this interaction, detailed experimental protocols for its study, and the cellular consequences of the resulting nucleic acid modifications.

Core Mechanism of Action: A Three-Step Process

The interaction of this compound with nucleic acids is a sequential, three-step process that is dependent on the presence of UVA light for the covalent modification steps.[5][6]

  • Intercalation: this compound, being a planar tricyclic molecule, readily inserts itself between the base pairs of double-stranded DNA and RNA helices.[2][5][7] This non-covalent interaction is the initial and reversible step, positioning the molecule for the subsequent photochemical reactions.

  • Monoadduct Formation: Upon exposure to long-wavelength UVA light (320-400 nm), the intercalated this compound becomes photoactivated. This leads to the formation of a covalent bond between the psoralen and a pyrimidine base (thymine in DNA or uracil in RNA) on one of the nucleic acid strands, forming a monoadduct.[5][8]

  • Interstrand Crosslink (ICL) Formation: A subset of these monoadducts can absorb a second photon of UVA light, enabling a second covalent linkage to a pyrimidine on the opposite strand of the nucleic acid. This results in the formation of a highly stable interstrand crosslink (ICL), which effectively prevents the separation of the DNA or RNA strands.[5][7][8]

This covalent modification of nucleic acids is the basis for this compound's biological activity, as the resulting adducts and crosslinks block DNA replication and transcription, as well as RNA translation, thereby preventing the proliferation of pathogens and the replication of leukocytes.[2][9]

Quantitative Data on this compound-Nucleic Acid Interaction

The efficiency and specificity of this compound's interaction with nucleic acids have been quantified through various biophysical and biochemical assays.

ParameterValueNucleic Acid TypeExperimental ConditionReference(s)
Dissociation Constant (KD) 8.9 x 10-5 MA,T-only DNASpectroscopic titration[7]
6.9 x 10-4 MG,C-only DNASpectroscopic titration[7]
Reaction Quantum Yield (ΦR) 0.11A,T-only DNAPhotobinding assay[7]
This compound Concentration (in INTERCEPT™ System) 150 µmol/LPlatelets and PlasmaPathogen reduction protocol[4]
UVA Dose (in INTERCEPT™ System) 3 J/cm2Platelets and PlasmaPathogen reduction protocol[4]
Crosslinking Efficiency 7-fold increase with 10-fold increase in concentration (vs. AMT)RNA (in vivo)Comparative crosslinking study[5][10]

Experimental Protocols

Analysis of this compound-Nucleic Acid Intercalation by UV-Vis Spectroscopy

This protocol describes a method to determine the binding affinity (dissociation constant, KD) of this compound to DNA or RNA through spectrophotometric titration.

Materials:

  • This compound hydrochloride solution of known concentration

  • Purified DNA or RNA solution of known concentration

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the nucleic acid in the chosen buffer.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Measure the absorbance spectrum of each solution, typically in the range of 230-400 nm.

  • Record the absorbance at a wavelength where this compound absorbs and where the absorbance changes upon binding to the nucleic acid (e.g., around 300-350 nm).

  • Plot the change in absorbance as a function of the nucleic acid concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding model) to calculate the dissociation constant (KD).

Visualization and Quantification of this compound-Induced Crosslinks by Gel Electrophoresis

This protocol allows for the visualization and relative quantification of interstrand crosslinks in DNA or RNA treated with this compound and UVA light.

Materials:

  • This compound-treated and UVA-irradiated nucleic acid samples

  • Untreated control nucleic acid samples

  • Agarose or polyacrylamide gels, depending on the size of the nucleic acid

  • Denaturing agent (e.g., formamide, urea, or alkaline buffer)

  • Gel electrophoresis apparatus and power supply

  • Nucleic acid stain (e.g., ethidium bromide or SYBR Green)

  • Gel imaging system

Procedure:

  • Mix the nucleic acid samples with a denaturing loading buffer.

  • Heat the samples to denature the nucleic acid strands.

  • Load the denatured samples onto the denaturing agarose or polyacrylamide gel.

  • Perform electrophoresis to separate the nucleic acid species.

  • Stain the gel with a suitable nucleic acid stain.

  • Visualize the gel using an imaging system.

  • Non-crosslinked DNA or RNA will migrate as single-stranded molecules. Crosslinked molecules will remain double-stranded even under denaturing conditions and will therefore migrate slower. The relative intensity of the bands corresponding to single-stranded and crosslinked species can be used to estimate the crosslinking efficiency.

Quantification of this compound-Induced Nucleic Acid Damage by Quantitative PCR (qPCR)

This protocol describes a real-time PCR-based assay to quantify the level of this compound-induced damage to a specific DNA or RNA template. The principle is that adducts and crosslinks will inhibit the progression of the DNA polymerase, leading to a decrease in amplification efficiency.[2][11]

Materials:

  • DNA or RNA isolated from this compound/UVA-treated and untreated control samples

  • Reverse transcriptase (for RNA analysis)

  • qPCR instrument

  • Primers specific for the target gene or region of interest

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

Procedure:

  • For RNA analysis: Perform reverse transcription on the isolated RNA to generate cDNA.

  • Set up qPCR reactions for both treated and untreated samples using primers that amplify a specific region of the target nucleic acid.

  • Perform the qPCR reaction in a real-time thermal cycler.

  • Determine the cycle threshold (Ct) value for each sample.

  • A higher Ct value in the treated sample compared to the untreated control indicates inhibition of amplification due to nucleic acid damage.

  • The degree of damage can be quantified by comparing the Ct values and can be expressed as the log reduction in amplifiable template. To further quantify the extent of damage, multiple primer sets amplifying different fragment lengths of the target can be used; a greater inhibition of amplification for longer fragments is indicative of a higher frequency of adducts.[11]

Visualizations

Signaling Pathways and Experimental Workflows

amotosalen_mechanism cluster_process This compound-Nucleic Acid Interaction This compound This compound Intercalation Intercalation (Non-covalent) This compound->Intercalation NucleicAcid DNA / RNA (Double Helix) NucleicAcid->Intercalation IntercalatedComplex Intercalated Complex Intercalation->IntercalatedComplex Monoadduct Monoadduct (Covalent) IntercalatedComplex->Monoadduct Photoactivation UVA1 UVA Light Crosslink Interstrand Crosslink (Covalent) Monoadduct->Crosslink Second Photoactivation UVA2 UVA Light

Figure 1: Mechanism of this compound interaction with nucleic acids.

experimental_workflow cluster_treatment Sample Preparation cluster_analysis Analysis Sample Nucleic Acid Sample (DNA or RNA) This compound Add this compound Sample->this compound UVA UVA Irradiation This compound->UVA Spectroscopy UV-Vis Spectroscopy (Binding Affinity) UVA->Spectroscopy Electrophoresis Denaturing Gel Electrophoresis (Crosslink Visualization) UVA->Electrophoresis qPCR Quantitative PCR (Damage Quantification) UVA->qPCR

Figure 2: General experimental workflow for studying this compound-nucleic acid interactions.

ddr_pathway cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Response Amotosalen_Adduct This compound-DNA Adduct (Bulky Lesion) ATR ATR Amotosalen_Adduct->ATR ATM ATM Amotosalen_Adduct->ATM CHK1 CHK1 ATR->CHK1 CHK2 CHK2 ATM->CHK2 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis CHK2->CellCycleArrest CHK2->DNARepair CHK2->Apoptosis

Figure 3: Simplified DNA Damage Response (DDR) pathway initiated by bulky adducts.

Cellular Consequences of this compound-Nucleic Acid Interaction

The formation of this compound-nucleic acid adducts, particularly interstrand crosslinks, presents a significant challenge to cellular machinery. In pathogens and leukocytes, the primary goal of this compound treatment is to induce sufficient damage to block replication and transcription, leading to inactivation.

In the context of blood product safety, this compound/UVA treatment of platelets has been observed to have some downstream effects. Studies have shown that the treatment can lead to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and induce apoptosis through a caspase-dependent mechanism.[12] It has been suggested that UVA irradiation itself can contribute to some of these effects, such as the upregulation of the pro-apoptotic protein Bak through increased mRNA translation.[10] These findings are relevant for understanding the impact of pathogen reduction technologies on the quality and storage of blood components.

Furthermore, the presence of bulky DNA adducts is a known trigger for the cellular DNA Damage Response (DDR) pathway. While the primary application of this compound is not in a context where cellular repair is desired (i.e., in pathogens), the induction of such pathways is a fundamental consequence of this type of nucleic acid damage. The DDR involves sensor proteins like ATM and ATR that recognize the DNA lesions, which in turn activate transducer kinases such as CHK1 and CHK2. These kinases then orchestrate a response that includes cell cycle arrest to allow time for repair, recruitment of DNA repair machinery, and if the damage is too extensive, the initiation of apoptosis.

Conclusion

This compound's interaction with nucleic acids is a well-defined photochemical process that results in the formation of covalent adducts and interstrand crosslinks. This mechanism effectively blocks essential cellular processes that rely on the integrity and accessibility of DNA and RNA, making it a powerful tool for pathogen inactivation. The quantitative parameters of this interaction and the methodologies for its study provide a robust framework for its application and for further research into its biochemical and cellular effects. The continued investigation into the broader cellular responses to this compound-induced nucleic acid damage will further enhance our understanding of its biological impact and potential applications.

References

amotosalen intercalation into DNA and RNA helices

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Amotosalen Intercalation into DNA and RNA Helices

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound HCl, a synthetic psoralen derivative, is a potent photoactivated compound used for pathogen reduction in blood products. Its efficacy lies in its ability to intercalate into the nucleic acid helices of pathogens and leukocytes. Upon exposure to ultraviolet A (UVA) light, this compound forms covalent crosslinks with pyrimidine bases, irreversibly blocking DNA and RNA replication and transcription, thereby neutralizing the threat of transfusion-transmitted infections. This technical guide provides a comprehensive overview of the mechanism of this compound intercalation, summarizes key quantitative data, details relevant experimental protocols for its study, and visualizes the core mechanisms and downstream cellular effects.

Core Mechanism of Action: Intercalation and Covalent Crosslinking

The pathogen-inactivating effect of this compound is a two-step process. The first step is a reversible, non-covalent intercalation, followed by an irreversible, UVA-activated covalent bonding stage.

  • Intercalation (Dark Stage): this compound is a planar, tricyclic molecule that readily penetrates cellular and nuclear membranes. In the absence of light, it inserts itself between the base pairs of double-stranded DNA and into the helical regions of RNA.[1][2][3] This intercalation is a thermodynamically driven process, establishing an equilibrium between free and nucleic acid-bound this compound. Studies have shown a preferential binding to adenine-thymine (A-T) rich regions in DNA.[4][5]

  • Photoactivation and Covalent Bonding (Light Stage): Upon illumination with UVA light (320-400 nm), the intercalated this compound molecule becomes photoactivated.[3] This excites the furan and pyrone rings of the psoralen structure, enabling them to form [2+2] cycloaddition reactions with the 5,6-double bonds of adjacent pyrimidine bases (thymine, uracil, and cytosine).[4] This process can result in two types of covalent lesions:

    • Monoadducts: A single covalent bond forms between one end of the this compound molecule (either the furan or pyrone side) and a pyrimidine base.[6]

    • Interstrand Crosslinks (ICLs): A furan-side monoadduct can absorb a second photon, enabling the pyrone side of the same this compound molecule to react with a pyrimidine on the opposite nucleic acid strand, forming a highly stable ICL.[4]

These ICLs are the primary lesions responsible for blocking enzymatic processes like replication and transcription, as they prevent the separation of the nucleic acid strands.[1][2] The process is efficient, forming crosslinks on average every 83 base pairs, and does not depend on the generation of reactive oxygen species.[1]

Visualization of Core Mechanism

G cluster_0 Step 1: Intercalation (No UVA Light) cluster_1 Step 2: Photoactivation & Crosslinking cluster_2 Biological Consequence This compound Free this compound Intercalated Intercalated this compound (Non-covalent) This compound->Intercalated Reversible Binding NucleicAcid DNA / RNA Helix NucleicAcid->Intercalated Activated Photoactivated This compound Intercalated->Activated Irreversible UVA UVA Light (320-400nm) UVA->Activated Monoadduct Covalent Monoadduct Activated->Monoadduct Crosslink Interstrand Crosslink (ICL) Activated->Crosslink Primary Lesion Block Replication & Transcription Blocked Monoadduct->Block Crosslink->Block Inactivation Pathogen / Leukocyte Inactivation Block->Inactivation

Caption: Logical workflow of this compound's mechanism of action.

Quantitative Data Summary

The interaction between this compound and nucleic acids has been quantified using various biophysical techniques. The data highlights a clear preference for A,T-rich DNA regions and the high efficiency of crosslink formation.

ParameterSubstrateValueMethodReference
Dissociation Constant (KD) A,T-only DNA8.9 x 10⁻⁵ MSpectroscopic Titration[4][5]
G,C-only DNA6.9 x 10⁻⁴ MSpectroscopic Titration[4][5]
Reaction Quantum Yield (ΦR) Photobinding to A,T-only DNA0.11Time-resolved Spectroscopy[4]
Interstrand Crosslink (ICL) Yield Cellular DNA3.9 - 12.8 lesions / 10³ ntLC-MS/MS[6]
Monoadduct (MA) Yield Cellular DNA22 - 146 lesions / 10⁶ ntLC-MS/MS[6]
Crosslink Frequency General Nucleic Acids~1 crosslink per 83 base pairsNot Specified[1]

Experimental Protocols

Several key experimental methodologies are employed to characterize the binding, crosslinking, and biological consequences of this compound treatment.

Protocol: Determination of Binding Affinity by UV/Vis Spectroscopic Titration

This method relies on the change in the molar absorptivity of this compound upon intercalation into a nucleic acid helix.

  • Materials: this compound HCl stock solution (e.g., 1 mM in appropriate buffer), synthetic DNA or RNA oligonucleotides of known concentration (e.g., A,T-only DNA), quartz cuvettes, UV/Vis spectrophotometer, reaction buffer (e.g., Tris-EDTA).

  • Preparation: Prepare a series of solutions in cuvettes. Keep the total concentration of this compound constant (e.g., 10 µM) in each cuvette.

  • Titration: Create a dilution series of the nucleic acid, adding increasing concentrations to the this compound solutions. Include a reference cuvette with only this compound and one with only the highest concentration of nucleic acid.

  • Measurement: Allow samples to equilibrate in the dark. Measure the full UV/Vis absorption spectrum (e.g., 220-450 nm) for each sample.

  • Data Analysis: Note the decrease in absorbance at a wavelength where free this compound absorbs but the intercalated form absorbs less (e.g., ~340 nm).[7] Plot the change in absorbance against the nucleic acid concentration. Fit the resulting binding isotherm to a suitable model (e.g., Benesi-Hildebrand or non-linear regression) to calculate the dissociation constant (KD).[4][7]

Protocol: Quantification of Nucleic Acid Damage by PCR Inhibition Assay

This assay directly measures the functional consequence of this compound-induced crosslinks: the inhibition of DNA polymerase processivity.

  • Materials: Untreated (control) and this compound/UVA-treated biological samples (e.g., platelet concentrates), DNA extraction kit, primers for a long mitochondrial DNA (mtDNA) amplicon (>800 bp) and a short mtDNA amplicon (<300 bp), real-time PCR master mix, and a real-time PCR instrument.[8][9]

  • DNA Extraction: Extract total DNA from both control and treated samples according to the kit manufacturer's protocol. Normalize the final DNA concentration for all samples.

  • Real-Time PCR Setup: Prepare two separate real-time PCR reactions for each DNA sample: one with the long-amplicon primers and one with the short-amplicon primers.

  • Amplification: Run the real-time PCR protocol. The short amplicon should amplify efficiently in both control and treated samples, serving as an internal positive control for DNA quality and the absence of general PCR inhibitors.[8][10]

  • Data Analysis: Compare the quantification cycle (Cq) values between treated and control samples for the long amplicon. A significant increase in the Cq value (or complete failure to amplify) in the treated sample indicates the presence of this compound-induced lesions that block polymerase extension.[9] The degree of inhibition can be quantified as a log reduction in amplifiable template.[9]

Visualization of PCR Inhibition Assay Workflow

G cluster_0 Sample Preparation cluster_1 Processing cluster_2 Real-Time PCR Amplification cluster_3 Result Interpretation Control Control Sample (Untreated) Extract DNA Extraction & Quantification Control->Extract Treated Test Sample (this compound + UVA) Treated->Extract Short_C Short Amplicon (<300 bp) Extract->Short_C Setup Reactions Long_C Long Amplicon (>800 bp) Extract->Long_C Setup Reactions Short_T Short Amplicon (<300 bp) Extract->Short_T Setup Reactions Long_T Long Amplicon (>800 bp) Extract->Long_T Setup Reactions Result_SC Amplification Successful Short_C->Result_SC Result_LC Amplification Successful Long_C->Result_LC Result_ST Amplification Successful (Internal Control OK) Short_T->Result_ST Result_LT Amplification INHIBITED (Crosslinks Detected) Long_T->Result_LT

Caption: Experimental workflow for the PCR-based damage assay.

Downstream Biological Consequences: Platelet Apoptosis

Beyond direct pathogen inactivation, this compound/UVA treatment has measurable effects on the cells within blood products, such as platelets. One significant consequence is the induction of apoptosis, or programmed cell death, which can impact platelet function and survival post-transfusion.

The treatment process, particularly the UVA light component, triggers a signaling cascade within platelets. This includes the phosphorylation and activation of p38 MAPK, a key stress-response kinase.[1] Concurrently, there is an observed upregulation of the pro-apoptotic protein Bak.[11][12] This increase is due to the translation of existing BAK messenger RNA within the anucleated platelets.[1] Elevated Bak levels lead to the activation of executioner caspases, such as caspase-3. Cleavage and activation of caspase-3 orchestrate the biochemical events of apoptosis, ultimately leading to reduced platelet viability and accelerated clearance from circulation.[11][12]

Visualization of Platelet Apoptosis Signaling Pathway

G Treatment This compound + UVA Treatment UVA UVA Light Component Treatment->UVA p38 p38 MAPK Treatment->p38 mRNA BAK mRNA (existing in platelet) UVA->mRNA stimulates p_p38 Phosphorylated p38 (Active) p38->p_p38 Phosphorylation Bak Bak Protein (Pro-Apoptotic) mRNA->Bak Translation Bak_up Increased Bak Translation Bak->Bak_up Caspase3 Pro-Caspase-3 Bak_up->Caspase3 Activates Caspase3_act Cleaved Caspase-3 (Active) Caspase3->Caspase3_act Cleavage Apoptosis Platelet Apoptosis & Accelerated Clearance Caspase3_act->Apoptosis

Caption: Signaling pathway for this compound/UVA-induced platelet apoptosis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Photochemical Cross-Linking by Amotosalen

This technical guide provides a comprehensive overview of the photochemical cross-linking process mediated by this compound, a technology pivotal for pathogen reduction in blood components. The document details the underlying molecular mechanisms, presents quantitative data on its efficacy and effects, outlines key experimental protocols, and visualizes the core processes.

Core Mechanism of Action

This compound is a synthetic, photoactive psoralen compound designed to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in blood products.[1][2][3] The mechanism is a two-step process that ultimately renders the genetic material of these organisms incapable of replication.[4]

Step 1: Intercalation In the initial dark stage (absence of light), this compound, being a planar molecule, penetrates cellular and nuclear membranes and intercalates into the helical regions of DNA and RNA.[1][3] It positions itself between the stacked base pairs of the nucleic acid strands. This intercalation is a prerequisite for the subsequent photochemical reaction.

Step 2: Photochemical Cross-Linking Upon exposure to a controlled dose of Ultraviolet A (UVA) light (320-400 nm), the intercalated this compound becomes activated.[5][6] This photoactivation triggers irreversible [2+2] cycloaddition reactions between the furan or pyrone ends of the this compound molecule and the 5,6-double bonds of adjacent pyrimidine bases (thymine in DNA, uracil in RNA).[4]

This process can form two types of covalent bonds:

  • Monoadducts: A single covalent bond between one end of the this compound molecule and a pyrimidine base.[4]

  • Interstrand Cross-Links (ICLs): A furan-side monoadduct can absorb a second photon, enabling the pyrone side of the same this compound molecule to react with a pyrimidine on the opposite nucleic acid strand, creating a permanent cross-link.[4]

These covalent modifications permanently block the replication and transcription of the nucleic acid chains.[1][5][7][8] By preventing pathogens and leukocytes from multiplying, the technology enhances the safety of blood transfusions.[1]

Quantitative Data

The efficacy of this compound/UVA treatment is quantified by its ability to reduce pathogen load and its effects on the biological components being treated.

Table 1: Pathogen Reduction Efficacy
Pathogen TypeSpeciesComponentMean Log ReductionReference
Gram-positive BacteriaStaphylococcus epidermidisPlasma> 7.3[6]
Gram-negative BacteriaYersinia enterocoliticaPlasma> 7.3[6]
SpirocheteTreponema pallidumPlatelets~ 7.0[9]
SpirocheteTreponema pallidumPlasma> 5.9[9]
VirusSARS-CoV-2Platelets (100% Plasma)> 3.5 ± 0.3[10]
Table 2: Quantitative Yield of this compound-DNA Adducts

Data shows the formation of interstrand cross-links (ICLs) and various monoadducts (MAs) in human cells treated with this compound (S59) at increasing doses of UVA light.

UVA Dose (J/cm²)ICLs (lesions / 10³ nucleotides)S59-MA 1 (lesions / 10⁶ nucleotides)S59-MA 2 (lesions / 10⁶ nucleotides)S59-MA 3 (lesions / 10⁶ nucleotides)S59-MA 4 (lesions / 10⁶ nucleotides)S59-MA 5 (lesions / 10⁶ nucleotides)
0.53.9215106253222
10.012.819392114626
Source: Adapted from Quantitative Analysis of DNA Interstrand Cross-Links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation.[11]
Table 3: Effects on Platelet Function and Viability
ParameterConditionResultReference
Platelet Aggregation5 µg/ml Collagen (Day 1)80% reduction vs. control[12][13]
Platelet AggregationThrombin (Day 1)60% reduction vs. control[12][13]
GpIbα ExpressionDay 1Significantly lower vs. control[12]
Pro-apoptotic Bak Protein24 hours post-UVASignificantly increased vs. control[12]
Platelet Dose RetentionAfter 7 days of storage92.6% of units retained ≥3.0 × 10¹¹ platelets[14]

Experimental Protocols

Protocol 3.1: Pathogen Reduction in Platelets/Plasma using the INTERCEPT Blood System

This protocol describes the general steps for pathogen inactivation in blood components.

  • Preparation: A unit of apheresis platelets or plasma is transferred into a sterile, single-use processing set.[1]

  • This compound Addition: A 15 mL solution of 6 mM this compound is added to the blood component, achieving a final nominal concentration of approximately 150 µmol/L.[15][6]

  • UVA Illumination: The mixture is placed into a UVA illuminator device. It is exposed to a controlled dose of UVA light (320-400 nm), typically delivering 3 J/cm² over a period of 4 to 8 minutes, while undergoing gentle agitation.[1][15][6]

  • Removal of Residuals: Following illumination, the treated component is passed by gravity through a compound adsorption device (CAD). This device contains a porous adsorbent resin that captures residual this compound and its free photoproducts, reducing their concentration significantly.[3][15]

  • Storage: The final pathogen-reduced product is transferred to a storage container, ready for transfusion.

Protocol 3.2: In Vitro DNA Cross-Linking in Cultured Cells (PARIS2 Method)

This protocol is used for studying RNA/DNA structures and interactions within a cellular context.[16]

  • Cell Culture: Grow adherent human cells in a 10 cm dish to 70–80% confluence.

  • Cell Wash: Remove the culture medium and gently wash the cells with 1 mL of 1X Phosphate-Buffered Saline (PBS).

  • This compound Incubation: Prepare a cross-linking solution of this compound (e.g., 1 mg/mL in PBS) and add it to the cells. Gently swirl the dish to ensure even coverage and incubate for 20 minutes at room temperature in the dark.

  • UVA Irradiation: Place the culture dish on a flat bed of ice. Irradiate the cells with 365 nm UVA light for 30 minutes. To ensure uniform exposure, gently swirl the solution over the cells every 10 minutes.

  • Cell Harvesting: Following irradiation, use a cell lifter to scrape the cells from the dish and transfer them to a fresh microcentrifuge tube for subsequent nucleic acid extraction and analysis.

Visualizations

Diagram 1: Mechanism of this compound Photochemical Cross-Linking

G cluster_0 Step 1: Intercalation (Dark Phase) cluster_1 Step 2: Photoactivation & Cross-Linking This compound This compound Intercalated This compound Intercalated in DNA/RNA Helix This compound->Intercalated Penetrates membranes DNA DNA/RNA Helix DNA->Intercalated Monoadduct Monoadduct Formation (Covalent Bond) Intercalated->Monoadduct Photoactivation UVA UVA Light (320-400 nm) UVA->Monoadduct ICL Interstrand Cross-Link (ICL) (Second Covalent Bond) Monoadduct->ICL Absorbs 2nd Photon Blocked Replication & Transcription Blocked ICL->Blocked G Start Blood Component (Platelets or Plasma) Step1 Add this compound Solution (Final conc. ~150 µM) Start->Step1 Step2 UVA Illumination (~3 J/cm², 4-8 min) Step1->Step2 Step3 Compound Adsorption Device (CAD) (Removal of residual this compound) Step2->Step3 End Pathogen-Reduced Blood Component Step3->End G Treatment This compound + UVA Treatment eIF4E eIF4E Complex Treatment->eIF4E Translation Increased Translation of Bak mRNA eIF4E->Translation Bak_RNA Bak mRNA Bak_RNA->Translation Bak_Protein Increased Pro-Apoptotic Bak Protein Translation->Bak_Protein Apoptosis Accelerated Platelet Apoptosis & Clearance Bak_Protein->Apoptosis

References

Fundamental Principles of Psoralen-Based Pathogen Inactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth overview of the core principles underlying psoralen-based pathogen inactivation technology (PIT). This method is a proactive approach to enhancing the safety of blood components by neutralizing a broad spectrum of viruses, bacteria, protozoa, and leukocytes. The technology leverages the photoactive properties of psoralen compounds, such as amotosalen, in conjunction with ultraviolet A (UVA) light to irreversibly block the replication of nucleic acids in pathogenic organisms. This document details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and illustrates the critical pathways and workflows using Graphviz diagrams, as requested by researchers, scientists, and drug development professionals.

Core Mechanism of Psoralen-Based Pathogen Inactivation

Psoralen-based pathogen inactivation is a photochemical process designed to render pathogens non-infectious while preserving the therapeutic efficacy of blood products like platelets and plasma.[1] The mechanism relies on two key components: a synthetic psoralen compound, most commonly this compound (S-59), and a specific dose of UVA light (320-400 nm).[2][3]

The process unfolds in a precise, three-step sequence:

  • Intercalation: Psoralens are small, planar, tricyclic compounds that can freely penetrate cellular and viral membranes.[4][5] Once inside a pathogen or a leukocyte, this compound reversibly intercalates into the double-helical regions of DNA and RNA, inserting itself between the stacked base pairs.[6] This initial binding is non-covalent and does not damage the nucleic acids.[3]

  • Monoadduct Formation: Upon illumination with UVA light, the intercalated psoralen molecule absorbs photons and becomes photoactivated.[7] This activation triggers a [2+2] photocycloaddition reaction, causing the psoralen to form a covalent bond with a pyrimidine base (primarily thymine, but also cytosine and uracil) on one of the nucleic acid strands.[8][9] This initial covalent linkage is known as a monoadduct.

  • Interstrand Cross-linking: With additional UVA illumination, a second reactive site on the same psoralen molecule, now anchored as a monoadduct, can absorb another photon and react with a pyrimidine on the opposite nucleic acid strand.[3][6] This forms a covalent diadduct, creating a permanent interstrand cross-link (ICL) in DNA or an intrastrand cross-link in the folded regions of RNA.[3]

These cross-links are the primary mechanism of pathogen inactivation. They prevent the local unwinding of the DNA or RNA helix, which is a critical prerequisite for both replication and transcription by polymerases.[3][10] By forming cross-links at a high frequency (on average, one every 83 base pairs), the process effectively and irreversibly blocks the ability of pathogens and leukocytes to multiply, rendering them harmless.[10]

Psoralen_Mechanism Figure 1: Mechanism of Psoralen-UVA Pathogen Inactivation cluster_0 Step 1: Intercalation cluster_1 Step 2: Photoactivation & Monoadduct Formation cluster_2 Step 3: Interstrand Cross-linking Psoralen This compound (Psoralen) Pathogen Pathogen / Leukocyte Psoralen->Pathogen Penetrates Membrane NucleicAcid DNA / RNA Helix Psoralen->NucleicAcid Intercalates (Non-covalent) Pathogen->NucleicAcid Reaches Nucleic Acid Intercalated Intercalated Psoralen UVA1 UVA Light (Photon) UVA1->Intercalated Activates Monoadduct Covalent Monoadduct Intercalated->Monoadduct Forms Covalent Bond with Pyrimidine Crosslink Interstrand Cross-link (ICL) Monoadduct->Crosslink Binds to Opposite Strand UVA2 UVA Light (Photon) UVA2->Monoadduct Activates Again Inactivation Replication & Transcription Blocked Crosslink->Inactivation

Figure 1: Mechanism of Psoralen-UVA Pathogen Inactivation

Quantitative Efficacy Data

The effectiveness of psoralen-based pathogen inactivation is measured by the Log Reduction Factor (LRF), which quantifies the decrease in infectious pathogen titer after treatment. An LRF of ≥4.0, for example, indicates that the concentration of the infectious pathogen has been reduced by a factor of 10,000 or more. The INTERCEPT Blood System, which uses this compound and UVA light, has demonstrated robust efficacy against a wide range of clinically relevant pathogens.

Table 1: Pathogen Inactivation Efficacy (Log Reduction Factor) in Platelet Components

Pathogen Category Pathogen Species LRF in Platelets in 100% Plasma LRF in Platelets in Additive Solution (PAS) Citation(s)
Enveloped Viruses HIV-1 (cell-free) >5.7 ≥5.5 [11]
Hepatitis B Virus (HBV) >4.5 ≥4.4 [11]
Hepatitis C Virus (HCV) >5.0 ≥4.7 [11]
SARS-CoV-2 >3.5 >3.2 [12]
Cytomegalovirus (CMV) >6.5 ≥5.8 [11]
Non-Enveloped Viruses Parvovirus B19 >3.5 2.4 [11]
Gram-Positive Bacteria Staphylococcus aureus >7.0 ≥6.9 [11]
Streptococcus pyogenes >8.4 ≥7.8 [11]
Gram-Negative Bacteria Escherichia coli >7.0 ≥7.1 [11]
Yersinia enterocolitica >7.0 ≥7.1 [11]
Protozoa Babesia microti >6.4 ≥5.6 [11]

| | Trypanosoma cruzi | >6.8 | ≥5.7 |[11] |

Table 2: Pathogen Inactivation Efficacy (Log Reduction Factor) in Plasma

Pathogen Category Pathogen Species Log Reduction Factor (LRF) Citation(s)
Enveloped Viruses HIV-1 ≥7.6 [11]
West Nile Virus (WNV) ≥6.7 [11]
SARS-CoV-2 >3.3 [12]
Non-Enveloped Viruses Hepatitis A Virus (HAV) ≥4.9 [11]

| Protozoa | Plasmodium falciparum | ≥6.1 |[11] |

Table 3: Standard Parameters for this compound/UVA Treatment (INTERCEPT System)

Parameter Platelet Components Plasma Components Citation(s)
This compound Concentration 150 µM 150 µM [3][10]
UVA Light Dose 3 J/cm² 6.4 J/cm² [10][12]

| Wavelength | 320-400 nm | 320-400 nm |[3][10] |

Key Experimental Protocols

Validating the efficacy and safety of psoralen-based pathogen inactivation involves a series of standardized in vitro experiments. The general workflow includes spiking a blood product with a high titer of a specific pathogen, performing the photochemical treatment, and then measuring the residual infectivity.

Protocol: Viral Inactivation Efficacy Study

This protocol outlines the methodology for determining the Log Reduction Factor for a specific virus in a platelet or plasma unit.

  • Preparation of Pathogen Stock:

    • Culture the target virus (e.g., SARS-CoV-2, HIV-1) to a high titer in a suitable cell line (e.g., Vero cells).

    • Quantify the viral stock using a standard method such as a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[4][11]

  • Spiking of Blood Component:

    • Obtain the blood component to be tested (e.g., apheresis platelet unit, fresh frozen plasma).

    • Spike the unit with the prepared viral stock to achieve a high initial concentration. A pre-treatment sample is collected at this stage to confirm the starting titer.[11]

  • Photochemical Treatment (PCT):

    • Add a sterile solution of this compound to the spiked blood component to achieve a final concentration of 150 µM.[12]

    • Transfer the mixture to a UVA-transparent illumination bag.

    • Expose the bag to a controlled dose of UVA light (e.g., 3 J/cm² for platelets) using a dedicated illumination device.[13]

  • Removal of Residual Compounds:

    • Following illumination, transfer the treated product to a container with a compound adsorption device (CAD).[14]

    • Incubate for the specified time (e.g., 6-8 hours) to reduce the concentration of residual this compound and its free photoproducts.[13] A post-treatment sample is collected.

  • Quantification of Residual Infectivity:

    • Perform serial dilutions of the pre- and post-treatment samples.

    • Use these dilutions to infect susceptible cell monolayers for a Plaque Assay or TCID₅₀ assay.[4][11]

    • After an appropriate incubation period, count the plaques or assess the cytopathic effect to determine the viral titer in each sample.

  • Calculation of Log Reduction Factor (LRF):

    • Calculate the LRF using the formula: LRF = log₁₀(Pre-Treatment Titer) - log₁₀(Post-Treatment Titer)

Experimental_Workflow Figure 2: General Experimental Workflow for Pathogen Inactivation Studies cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_pathogen Prepare High-Titer Pathogen Stock spike Spike Blood Component with Pathogen prep_pathogen->spike prep_blood Obtain Blood Component Unit prep_blood->spike pre_sample Collect Pre-Treatment Sample spike->pre_sample add_amoto Add this compound (e.g., 150 µM) spike->add_amoto assay Perform Infectivity Assay (e.g., Plaque Assay, TCID50) pre_sample->assay Pre-Titer illuminate Illuminate with UVA Light (e.g., 3 J/cm²) add_amoto->illuminate adsorb Adsorb Residuals with CAD illuminate->adsorb post_sample Collect Post-Treatment Sample adsorb->post_sample post_sample->assay Post-Titer calculate Calculate Log Reduction Factor (LRF) assay->calculate

Figure 2: General Experimental Workflow for Pathogen Inactivation Studies

Impact on Residual Cells and Signaling Pathways

While highly effective against pathogens, the psoralen-UVA treatment is not entirely without effect on the blood components themselves. The nucleic acid cross-linking mechanism also affects residual donor leukocytes and can induce a series of cellular responses in platelets.

Leukocyte Inactivation

A significant benefit of the technology is the inactivation of donor T-lymphocytes present in blood products.[14] The extensive DNA cross-linking prevents these leukocytes from proliferating, which mitigates the risk of transfusion-associated graft-versus-host disease (TA-GVHD), often eliminating the need for gamma irradiation.[15][16]

Induction of Apoptosis in Damaged Cells

Psoralen-induced DNA interstrand cross-links (ICLs) are a potent form of DNA damage that can trigger programmed cell death (apoptosis) in nucleated cells like T-lymphocytes. This process is often mediated by the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase and the p53 tumor suppressor protein.[17]

The signaling cascade proceeds as follows:

  • The formation of ICLs blocks DNA replication and transcription.[17]

  • This cellular stress activates the ATR kinase.

  • ATR then phosphorylates and activates p53, specifically at the Serine-15 site.[17]

  • Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bak and Bax, which ultimately leads to caspase activation and cell death.[15][18]

Apoptosis_Pathway Figure 3: Simplified Apoptosis Pathway in Leukocytes Post-Treatment cluster_trigger Trigger cluster_pathway Signaling Cascade cluster_outcome Outcome Psoralen_UVA Psoralen + UVA ICL DNA Interstrand Cross-links (ICLs) Psoralen_UVA->ICL Replication_Block Replication / Transcription Blocked ICL->Replication_Block ATR ATR Kinase Replication_Block->ATR Activates p53 p53 ATR->p53 Phosphorylates (Ser15) p53_active Phosphorylated p53 (Active) p53->p53_active Bax_Bak Pro-apoptotic Proteins (Bax, Bak) p53_active->Bax_Bak Upregulates Transcription Caspases Caspase Activation Bax_Bak->Caspases Induces Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Figure 3: Simplified Apoptosis Pathway in Leukocytes Post-Treatment
Effects on Platelet Function

While platelets are anucleated, they contain mitochondrial DNA and a complex signaling apparatus that can be affected by the treatment.[19] Studies have shown that this compound/UVA treatment can induce a "platelet storage lesion"-like state, characterized by:

  • Activation of p38 MAPK: A stress-activated protein kinase.[18]

  • Increased Apoptotic Markers: Elevated levels of pro-apoptotic Bak and cleaved caspase-3.[18]

  • Glycoprotein Shedding: A significant reduction in the surface expression of the von Willebrand factor receptor, GpIbα.[18]

These changes may contribute to reduced platelet function and a faster clearance from circulation compared to untreated platelets.[13][18] However, large-scale clinical trials have demonstrated that the therapeutic efficacy of pathogen-inactivated platelets remains sufficient and within acceptable ranges for clinical use, providing a crucial safety benefit that outweighs the modest reduction in function.[13]

References

Early Research and Discovery of Amotosalen (S-59): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen HCl (S-59) is a synthetic psoralen derivative developed for the ex vivo pathogen inactivation of blood components, specifically platelets and plasma. This technology, commercialized as the INTERCEPT™ Blood System, represents a proactive approach to blood safety, aiming to reduce the risk of transfusion-transmitted infections from a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes. The development of this compound was the result of extensive research into psoralen photochemistry to identify a compound with high affinity for nucleic acids and minimal interaction with other cellular components, thereby preserving the therapeutic efficacy of the treated blood products.[1] This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its mechanism of action, preclinical efficacy, and toxicological evaluation.

Core Mechanism of Action

This compound's pathogen-inactivating properties are based on its ability to cross-link nucleic acids upon photoactivation with ultraviolet A (UVA) light. The process is a two-step mechanism:

  • Intercalation: this compound, a planar tricyclic molecule, readily penetrates cellular and nuclear membranes and intercalates into the helical regions of DNA and RNA.[2] This initial binding is non-covalent.

  • Photochemical Cross-linking: Upon illumination with UVA light (320-400 nm), this compound is photoactivated, forming covalent monoadducts and diadducts (cross-links) with pyrimidine bases (thymine, cytosine, and uracil).[2] This irreversible cross-linking of nucleic acid strands effectively blocks replication, transcription, and translation, thereby inactivating pathogens and leukocytes.[3]

This non-specific targeting of nucleic acids allows this compound to be effective against a wide range of pathogens without the need for prior identification.[2]

Experimental Protocols

Pathogen Inactivation Efficacy

The efficacy of this compound in inactivating pathogens was assessed by spiking platelet or plasma units with high titers of various pathogens and then measuring the reduction in infectivity after treatment.

General Protocol for Pathogen Inactivation Studies:

  • Pathogen Preparation and Spiking: Viral, bacterial, or protozoan stocks of known titer were prepared. Platelet concentrates or plasma units were inoculated with the pathogen stock to achieve a high initial concentration (typically ≥10⁶ infectious units/mL).[3]

  • This compound Treatment: this compound HCl was added to the spiked blood component to a final concentration of 150 µM.[4]

  • UVA Illumination: The mixture was then exposed to a controlled dose of UVA light (typically 3 J/cm²).[4]

  • Quantification of Pathogen Load: Samples were taken before and after UVA illumination to determine the pathogen titer.

    • Viral Titer Assay (Plaque Assay): For viruses, infectivity was typically measured using a plaque assay on a permissive cell line (e.g., Vero E6 cells for SARS-CoV-2).[5] Serial dilutions of the samples were added to cell monolayers, and after an incubation period, the number of plaque-forming units (PFU) was counted to determine the viral titer.[5]

    • Bacterial Viability Assay (Colony Forming Unit - CFU - Assay): For bacteria, viability was assessed by plating serial dilutions of the samples onto appropriate agar plates. After incubation, the number of colonies was counted to determine the CFU/mL.[3]

  • Log Reduction Calculation: The log reduction in pathogen titer was calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.

In Vitro Platelet Function Assays

A battery of in vitro assays was employed to evaluate the impact of this compound treatment on platelet function.

Platelet Aggregation Assay:

  • Platelet-rich plasma or washed platelets were prepared from treated and untreated platelet concentrates.

  • Platelet aggregation was measured using light transmission aggregometry in response to various agonists.

  • Commonly used agonists and their concentrations include:

    • Collagen: 5 µg/mL and 10 µg/mL[6]

    • Thrombin: 0.25 U/mL and 0.5 U/mL[6]

  • The maximum percentage of aggregation was recorded and compared between treated and control platelets.

Flow Cytometry for Platelet Activation Markers:

  • Platelets were stained with fluorescently labeled monoclonal antibodies specific for surface markers of activation, such as P-selectin (CD62P), and the activated form of the fibrinogen receptor (PAC-1).

  • Samples were analyzed on a flow cytometer to quantify the percentage of positive platelets and the mean fluorescence intensity.

Toxicology and Genotoxicity Assays

A comprehensive toxicological assessment was conducted to ensure the safety of this compound-treated blood products.

Ames Test (Bacterial Reverse Mutation Assay):

  • This test was performed to assess the mutagenic potential of this compound.

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102) were exposed to varying concentrations of this compound, with and without metabolic activation (S9 mix).[7]

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[7]

In Vivo Micronucleus Assay:

  • This assay was used to detect chromosomal damage.

  • Mice were administered this compound, and bone marrow was harvested at specific time points.[7]

  • Polychromatic erythrocytes were examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Quantification of this compound and Photoproducts

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method with UV detection was developed and validated to quantify the concentration of this compound and its photoproducts in plasma and platelet concentrates.

  • The method typically involves protein precipitation followed by injection onto a C18 column.

  • The mobile phase composition and gradient are optimized to achieve separation of this compound from its photoproducts and endogenous plasma components.

  • An internal standard, such as 4,5',8-trimethylpsoralen (TMP), is often used for accurate quantification.

Data Presentation

Pathogen Inactivation Efficacy

The this compound/UVA treatment has demonstrated high efficacy in inactivating a broad range of pathogens. The following table summarizes the log reduction values for selected viruses, bacteria, and parasites.

Pathogen CategoryPathogen SpeciesLog Reduction in PlateletsLog Reduction in Plasma
Enveloped Viruses Human Immunodeficiency Virus 1 (HIV-1)>5.8>6.8
Hepatitis B Virus (HBV)>4.5>4.5
Hepatitis C Virus (HCV)>5.0>4.5
West Nile Virus (WNV)>6.9>6.8
SARS-CoV-2>3.2>3.3
Non-Enveloped Viruses Human Adenovirus 5>4.7>6.8
Gram-Positive Bacteria Staphylococcus aureus>6.6N/A
Staphylococcus epidermidis>6.6>7.3
Streptococcus pyogenes>6.8N/A
Gram-Negative Bacteria Klebsiella pneumoniae>7.0>7.4
Yersinia enterocolitica>7.0>7.3
Escherichia coli>7.0N/A
Spirochetes Treponema pallidum>6.8>5.9
Borrelia burgdorferiN/A>10.6
Protozoa Plasmodium falciparum (Malaria)>6.1>6.9
Trypanosoma cruzi (Chagas disease)>5.8>5.0
Babesia microti>5.4>5.3

Data compiled from multiple sources.[3][8][9]

In Vitro Platelet Function

Studies have shown that this compound/UVA treatment can have some effects on in vitro platelet function.

AssayAgonistDay 1Day 5Day 7
Platelet Aggregation (% of control) Collagen (5 µg/mL)20.5%--
Thrombin (0.25 U/mL)40.2%--
P-selectin Expression (% positive cells) RestingNo significant difference--
Glycoprotein Ibα Expression (MFI) -Significantly reduced--

MFI: Mean Fluorescence Intensity. Data from Stivala et al.[6]

Genotoxicity Profile

This compound has been extensively tested for its genotoxic potential.

AssayTest SystemMetabolic ActivationResult
Ames Test S. typhimuriumWithout S9Mutagenic
With S9Reduced activity
Mouse Lymphoma Assay L5178Y TK+/- cellsWithout S9Mutagenic
With S9No activity
Chromosomal Aberration CHO cellsWithout S9Clastogenic
With S9Reduced activity
In Vivo Micronucleus Mouse bone marrowN/ANegative

Data from Ciaravino et al.[7] It is important to note that the in vitro genotoxic effects were observed at concentrations far exceeding those found in transfused products, and in vivo studies at high multiples of the clinical dose were negative. The mutagenic hazard to a transfusion recipient is considered negligible.[7]

Visualizations

Mechanism of Action of this compound

G cluster_0 Cellular/Viral Membrane cluster_1 Pathogen/Leukocyte Interior Amotosalen_ext This compound (S-59) Amotosalen_int This compound (S-59) Amotosalen_ext->Amotosalen_int Penetration Intercalation Intercalation (Non-covalent) Amotosalen_int->Intercalation DNA_RNA DNA/RNA Helical Regions DNA_RNA->Intercalation Intercalates into Crosslinking Covalent Cross-linking Intercalation->Crosslinking UVA Light (320-400 nm) Blocked_Replication Replication/Transcription Blocked Crosslinking->Blocked_Replication

Caption: Mechanism of this compound-mediated pathogen inactivation.

Experimental Workflow for Pathogen Inactivation

G Start Platelet/Plasma Unit Spike Spike with Pathogen Start->Spike Add_this compound Add this compound (150 µM) Spike->Add_this compound Pre_Sample Pre-treatment Sample Spike->Pre_Sample UVA_Illuminate UVA Illumination (3 J/cm²) Add_this compound->UVA_Illuminate CAD Compound Adsorption Device (CAD) UVA_Illuminate->CAD Post_Sample Post-treatment Sample UVA_Illuminate->Post_Sample Final_Product Pathogen-Inactivated Product CAD->Final_Product Quantify Quantify Pathogen Titer Pre_Sample->Quantify Post_Sample->Quantify

Caption: Workflow for evaluating pathogen inactivation efficacy.

Signaling Pathway of this compound-Induced Platelet Effects

G Amotosalen_UVA This compound + UVA p38_MAPK p38 MAPK Activation Amotosalen_UVA->p38_MAPK Bak_Increase Pro-apoptotic Bak Increase Amotosalen_UVA->Bak_Increase TACE_Activation TACE Activation p38_MAPK->TACE_Activation GpIb_Shedding GpIbα Shedding TACE_Activation->GpIb_Shedding Reduced_Function Reduced Platelet Function GpIb_Shedding->Reduced_Function Caspase3_Cleavage Caspase-3 Cleavage Bak_Increase->Caspase3_Cleavage Apoptosis Platelet Apoptosis Caspase3_Cleavage->Apoptosis Apoptosis->Reduced_Function

Caption: Signaling pathways affected by this compound/UVA in platelets.

Conclusion

The early research and discovery of this compound (S-59) established it as a potent and broadly effective pathogen-inactivating agent for platelet and plasma components. The mechanism of action, based on nucleic acid cross-linking, is well-characterized. Extensive preclinical studies have demonstrated its efficacy against a wide range of transfusion-relevant pathogens while maintaining an acceptable safety profile. While in vitro studies have indicated some effects on platelet function, the overall toxicological risk to transfusion recipients is considered negligible. The development of this compound represents a significant advancement in blood safety, providing a proactive measure to protect against both known and emerging infectious threats.

References

amotosalen's specificity for nucleic acid targeting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amotosalen's Specificity for Nucleic Acid Targeting

Introduction

This compound HCl is a synthetic, photoactive psoralen derivative designed for the ex vivo inactivation of pathogens in blood components prior to transfusion. As the active compound in the INTERCEPT™ Blood System, its efficacy relies on a high degree of specificity for the nucleic acids (DNA and RNA) of pathogens and leukocytes, while minimizing damage to anucleated platelets and plasma proteins.[1][2] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative binding and reaction characteristics with nucleic acids, and the experimental protocols used to elucidate these properties.

Core Mechanism of Nucleic Acid Targeting

The interaction of this compound with nucleic acids is a multi-step photochemical process that is tightly controlled by the presence of Ultraviolet A (UVA) light.[1][3] This ensures the reaction is confined to the ex vivo treatment phase. The mechanism can be broken down into three primary stages:

  • Intercalation: this compound, a planar tricyclic compound, readily penetrates cellular and viral membranes to access the nucleic acids within.[2][4][5] It then reversibly inserts itself (intercalates) into the helical regions of DNA and RNA.[1][3][6] Its cationic charge at physiological pH enhances its affinity for the negatively charged phosphate backbone of nucleic acids.[4]

  • Monoadduct Formation: Upon illumination with long-wavelength UVA light (320-400 nm), the intercalated this compound becomes photoactivated. This leads to the formation of a covalent cyclobutane bond between the furan side of the psoralen and the 5,6-double bond of a pyrimidine base (thymine, cytosine, or uracil), forming a monoadduct.[4][5][7]

  • Cross-linking: With continued UVA exposure, the pyrone side of the this compound monoadduct can absorb another photon and react with a second pyrimidine base on the opposite strand of DNA (forming an interstrand cross-link) or on the same strand (forming an intrastrand cross-link, common in single-stranded RNA).[3][4] These covalent cross-links are irreversible and effectively block the unwinding of the nucleic acid helix, thereby inhibiting DNA replication, transcription, and RNA translation.[1][6][8]

G cluster_0 Mechanism of Action This compound This compound Intercalation Step 1: Intercalation (Reversible) This compound->Intercalation NucleicAcid DNA / RNA Helix NucleicAcid->Intercalation Monoadduct Step 2: Covalent Monoadduct Formation Intercalation->Monoadduct Photoactivation UVA UVA Light (320-400 nm) UVA->Monoadduct Crosslink Step 3: Interstrand/ Intrastrand Cross-link UVA->Crosslink Monoadduct->Crosslink Further Photoactivation Blocked Replication & Transcription Blocked Crosslink->Blocked

Caption: Logical flow of this compound's nucleic acid targeting mechanism.

Specificity and Selectivity

A key feature of this compound is its high specificity for nucleic acids over other biomolecules, such as proteins. This selectivity is crucial for preserving the function of blood products.[1]

  • Nucleic Acid Preference: Psoralens as a class of molecules demonstrate a strong preference for targeting DNA and RNA.[1] this compound was specifically developed to optimize this activity while ensuring compatibility with platelets and plasma.[1]

  • Lack of Sequence Specificity: The intercalation and cross-linking process is not dependent on a specific nucleic acid sequence.[1] This allows this compound to be a broad-spectrum agent, effective against a wide variety of DNA and RNA viruses, bacteria, protozoa, and leukocytes.[1][9]

  • Pyrimidine Targeting: The covalent bonding occurs specifically with pyrimidine bases.[2][4] Studies have shown a higher affinity and photoreaction yield in adenine-thymine (A-T) rich regions of DNA compared to guanine-cytosine (G-C) rich regions.[10]

Quantitative Analysis of this compound-Nucleic Acid Interaction

The interaction between this compound and nucleic acids has been quantified through various biophysical and virological studies. The data highlight its binding affinity, reaction efficiency, and pathogen inactivation efficacy.

Table 1: Biophysical Interaction Parameters

Parameter Substrate Value Reference
Dissociation Constant (K_D) A,T-only synthetic DNA 8.9 x 10⁻⁵ M [10]
G,C-only synthetic DNA 6.9 x 10⁻⁴ M [10]
Reaction Quantum Yield (Φ_R) A,T-only synthetic DNA 0.11 [10]

| Cross-link Frequency | General Nucleic Acids | ~1 cross-link per 83 base pairs |[1] |

Table 2: Pathogen Inactivation Efficacy (Log Reduction Factor)

Pathogen Component Type Mean Log Reduction Reference
SARS-CoV-2 Platelets in 100% Plasma >3.5 [6]
Platelets in Additive Solution >3.2 [6]
Plasma >3.3 [6]
MERS-CoV Platelets in 100% Plasma 4.48 [11]
Broad Spectrum (Viruses) Plasma ≥4.0 to ≥7.6 [12]

| Broad Spectrum (Parasites) | Platelets & Plasma | ≥4.9 to >8.4 |[12] |

Key Experimental Protocols

The characterization of this compound's activity involves standardized methodologies to ensure reproducibility and accuracy.

Protocol 4.1: Pathogen Inactivation Efficacy Assay

This protocol is used to determine the log reduction factor (LRF) for a specific pathogen in a blood component.

  • Preparation: A unit of the blood component (e.g., platelet concentrate) is prepared according to standard procedures.

  • Pathogen Spiking: The unit is inoculated with a known high titer of the target pathogen.

  • This compound Addition & Sampling (Pre-Treatment): this compound solution is added to the unit to achieve the target concentration (e.g., 150 µmol/L).[1] A "Pre-Illumination" sample is collected to establish the starting infectious titer.

  • UVA Illumination: The mixture is exposed to a defined dose of UVA light (e.g., 3 J/cm²) in a controlled illuminator.[1]

  • Sampling (Post-Treatment): A "Post-Illumination" sample is collected after the treatment is complete.

  • Quantification: Both pre- and post-treatment samples undergo serial dilution and are plated on susceptible cell lines. The infectious titer is determined using a suitable method, such as a plaque assay for viruses.[6][11]

  • LRF Calculation: The LRF is calculated as the logarithm of the ratio of the total infectious virus in the pre-treatment sample to the total infectious virus in the post-treatment sample.

G cluster_1 Pathogen Inactivation Efficacy Workflow start Platelet or Plasma Unit spike Spike with High-Titer Pathogen start->spike add_amo Add this compound spike->add_amo pre_sample Collect Pre-Treatment Sample add_amo->pre_sample uva UVA Illumination pre_sample->uva quantify Quantify Viral Titer (e.g., Plaque Assay) pre_sample->quantify post_sample Collect Post-Treatment Sample uva->post_sample post_sample->quantify calculate Calculate Log Reduction Factor (LRF) quantify->calculate

Caption: Standard experimental workflow for determining pathogen LRF.

Protocol 4.2: Analysis of Nucleic Acid Modification (miRNA)

This protocol assesses the impact of the treatment on endogenous nucleic acids, such as microRNAs (miRNAs) in platelets.

  • Sample Collection: Samples are collected from treated and untreated (control) platelet units at defined time points during storage.[13]

  • Lysis and RNA Extraction: Platelets are lysed using a reagent like Qiazol. Total RNA is then extracted using a commercial kit (e.g., miRNeasy Mini Kit), which often includes the use of chloroform, ethanol, and spin columns.[13] Synthetic RNA spike-ins can be added to control for extraction efficiency.

  • Reverse Transcription (RT): A fixed amount of the extracted RNA (e.g., 10 ng) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers for the miRNAs of interest.[13]

  • Quantitative PCR (qPCR): The resulting cDNA is diluted and used as a template in a qPCR reaction with miRNA-specific primers. The amplification is monitored in real-time to determine the quantification cycle (Cq), which is inversely proportional to the amount of target miRNA.[13]

  • Data Analysis: The relative expression of miRNAs in treated versus control samples is calculated after normalization to stable control miRNAs.

Cellular Consequences of Nucleic Acid Targeting

While highly specific for nucleic acids, the potent mechanism of this compound can have consequences for the cellular components being treated, particularly platelets, which contain residual mRNA and mitochondria. Studies have reported that the this compound/UVA treatment can induce a "platelet storage lesion" characterized by reduced platelet function and accelerated clearance.[8][14] This has been linked to the activation of specific signaling pathways. One such pathway involves the p38 mitogen-activated protein kinase (MAPK), which leads to apoptosis.[8]

G cluster_2 This compound-Induced Apoptosis Pathway in Platelets treatment This compound + UVA Treatment p38 p38 MAPK Activation treatment->p38 bak Increased Pro-Apoptotic Bak Protein p38->bak caspase Caspase-3 Cleavage bak->caspase apoptosis Platelet Apoptosis & Accelerated Clearance caspase->apoptosis

Caption: Simplified signaling pathway for off-target platelet effects.

Conclusion

This compound's utility as a pathogen reduction agent is founded on its well-defined and highly specific mechanism of targeting nucleic acids. Through a UVA-light-controlled photochemical reaction, it forms irreversible cross-links in the DNA and RNA of pathogens, effectively neutralizing them. Quantitative data confirm its strong binding affinity and reaction efficiency, particularly in A-T rich regions, which translates to robust pathogen inactivation across a broad spectrum of microbes. While its primary action is on pathogen nucleic acids, the mechanism is potent enough to induce off-target effects in platelets, leading to the activation of apoptotic pathways. This technical guide underscores the precise molecular interactions that make this compound an effective safety measure for the blood supply, while also highlighting the cellular consequences that are relevant for transfusion medicine.

References

The Spectrum of Pathogens Inactivated by Amotosalen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The safety of blood components for transfusion is paramount, necessitating robust methods to mitigate the risk of transfusion-transmitted infections. Amotosalen, a synthetic psoralen, in conjunction with ultraviolet A (UVA) light, forms the basis of the INTERCEPT Blood System, a leading pathogen inactivation technology.[1] This technical guide provides an in-depth exploration of the spectrum of viruses, bacteria, parasites, and leukocytes effectively inactivated by this photochemical treatment (PCT). It details the underlying mechanism of action, presents quantitative inactivation data from numerous studies, outlines key experimental protocols, and visualizes the molecular processes involved. This document is intended for researchers, scientists, and professionals in the field of drug development and transfusion medicine.

Introduction to this compound-Based Pathogen Inactivation

This compound HCl (S-59) is a photoactive compound designed to enhance the safety of platelet and plasma components.[1][2] The technology is not suitable for red blood cell concentrates, as the hemoglobin absorbs the UVA light, preventing the activation of this compound.[3] The process involves the addition of this compound to the blood component, followed by illumination with UVA light.[1] This photochemical treatment has been shown to be effective against a wide array of pathogens, including emerging threats, thereby providing a proactive safety measure against a variety of infectious agents.[1][2]

Mechanism of Action

The pathogen-inactivating effect of this compound is based on its specific interaction with nucleic acids.[1] The process is a sequence-independent chemical reaction occurring in three main steps:

  • Intercalation: this compound, being a small and planar molecule, readily penetrates pathogen membranes and cell membranes, where it intercalates into the helical regions of DNA and RNA.[2][3][4]

  • Mono-adduct Formation: Upon exposure to UVA light (320-400 nm), this compound becomes photoactivated and forms a covalent bond with a pyrimidine base (thymidine, cytosine, or uracil), creating a mono-adduct.[2][3]

  • Cross-linking: A second photon of UVA light can cause the same this compound molecule to react with a pyrimidine on the opposite strand of the nucleic acid, forming a stable inter-strand cross-link (diadduct).[3]

This irreversible cross-linking of nucleic acid strands effectively blocks the mechanisms of replication, transcription, and translation.[2][4][5] Consequently, the pathogen or leukocyte is rendered incapable of proliferating and is thus inactivated. After the illumination process, residual this compound and its photoproducts are removed using a compound adsorption device (CAD).[1]

cluster_0 Mechanism of Action This compound This compound (S-59) Intercalation Step 1: Intercalation (No UVA Light) This compound->Intercalation Penetrates pathogen NucleicAcid Pathogen DNA / RNA (Double Helix) NucleicAcid->Intercalation Crosslink Step 2: Covalent Cross-linking Intercalation->Crosslink UVA UVA Light (320-400 nm) UVA->Crosslink Photoactivation Inactivation Result: Replication Blocked Pathogen Inactivated Crosslink->Inactivation

Mechanism of this compound/UVA Pathogen Inactivation.

Spectrum of Inactivation: Quantitative Data

Extensive studies have been conducted to quantify the efficacy of this compound/UVA treatment against a broad spectrum of pathogens. The level of inactivation is typically expressed as a Log Reduction Factor (LRF), which represents the difference in the logarithm of the infectious pathogen titer before and after treatment. A high LRF indicates a robust inactivation capacity.

Table 3.1: Viral Inactivation Efficacy

Data summarizes the log reduction factors (LRF) for various enveloped and non-enveloped viruses in plasma and platelet concentrates (PC).

PathogenFamilyTypeBlood ComponentLog Reduction Factor (LRF)Citations
Enveloped Viruses
HIV-1 (cell-free)RetroviridaeRNAPlasma>6.8[6]
Platelets>6.2[7]
HIV-1 (cell-assoc.)RetroviridaeRNAPlasma>6.4[6]
Platelets>6.1[7]
Hepatitis B (HBV)HepadnaviridaeDNAPlasma>4.5[6]
Platelets>5.5[7]
Hepatitis C (HCV)FlaviviridaeRNAPlasma>4.5[6]
Platelets>4.5[7]
West Nile VirusFlaviviridaeRNAPlasma6.8[6]
Platelets>5.5[7]
SARS-CoVCoronaviridaeRNAPlasma5.5[6]
SARS-CoV-2CoronaviridaeRNAPlasma>3.32[5][8]
Platelets (PAS)>3.2[5]
HTLV-IRetroviridaeRNAPlasma4.5[6]
Platelets4.2[7]
HTLV-IIRetroviridaeRNAPlasma>5.7[6]
Platelets4.6[7]
CMVHerpesviridaeDNAPlatelets>5.9[7]
Non-Enveloped Viruses
Human Adenovirus 5AdenoviridaeDNAPlasma6.8[6]
Platelets>5.2[7]
Bluetongue VirusReoviridaeRNAPlasma5.1[6]
Platelets5.6 - 5.9[7]
Parvovirus B19ParvoviridaeDNAPlatelets3.5 - >5.0[7]
Table 3.2: Bacterial and Spirochete Inactivation Efficacy

Data summarizes the LRF for various Gram-positive and Gram-negative bacteria in plasma.

PathogenTypeBlood ComponentLog Reduction Factor (LRF)Citations
Klebsiella pneumoniaeGram-negativePlasma>7.4[6][9]
Staphylococcus epidermidisGram-positivePlasma>7.3[6][9]
Yersinia enterocoliticaGram-negativePlasma>7.3[6][9]
Treponema pallidumSpirochetePlasma>5.9[6]
Borrelia burgdorferiSpirochetePlasma>10.6[6]
Table 3.3: Parasite and Leukocyte Inactivation Efficacy

Data summarizes the LRF for protozoan parasites and the general efficacy against leukocytes.

PathogenTypeBlood ComponentLog Reduction Factor (LRF)Citations
Plasmodium falciparumProtozoaPlasma6.9[6][9]
Trypanosoma cruziProtozoaPlasma>5.0[6][9]
Babesia microtiProtozoaPlasma>5.3[6][9]
Leishmania sp.ProtozoaPlatelets>5.0[10]
Leukocytes (T-cells)Donor CellsPlateletsInactivation exceeds gamma-irradiation[1]

Key Experimental Protocols

The quantitative data presented are derived from standardized experimental procedures designed to assess the inactivation efficacy of the this compound/UVA process.

General Pathogen Inactivation Workflow

The typical experimental design involves inoculating a blood component with a high titer of a specific pathogen and then processing it with the INTERCEPT Blood System.[11]

  • Pathogen Spiking: A unit of human plasma or platelets is inoculated with a high concentration of the virus, bacterium, or parasite being tested.[11][12]

  • Pre-Treatment Sampling: A sample is collected after spiking but before the addition of this compound or UVA illumination. This serves as the pre-inactivation control to establish the initial pathogen titer.[11]

  • Photochemical Treatment: The spiked unit is mixed with this compound solution and subsequently illuminated with a controlled dose of UVA light according to the manufacturer's instructions.[11]

  • Post-Treatment Sampling: Immediately following UVA illumination, a post-inactivation sample is collected from the treated unit.[11]

  • Titer Quantification: Both pre- and post-treatment samples are serially diluted and analyzed using sensitive biological assays to determine the concentration of viable pathogens.[6][12] Common methods include plaque assays for viruses to determine plaque-forming units (PFU/mL) or culturing bacteria to count colony-forming units (CFU/mL).[5][9]

  • LRF Calculation: The Log Reduction Factor is calculated as the base-10 logarithm of the ratio of the pre-treatment titer to the post-treatment titer.[4]

cluster_workflow Experimental Workflow Start Start: Platelet or Plasma Unit Spike 1. Inoculate with High Titer Pathogen Start->Spike PreSample 2. Collect Pre-Treatment Control Sample Spike->PreSample Treat 3. Add this compound & Illuminate with UVA Light PreSample->Treat Assay 5. Quantify Viable Pathogen (e.g., Plaque Assay, CFU Count) PreSample->Assay Pre-Titer PostSample 4. Collect Post-Treatment Test Sample Treat->PostSample PostSample->Assay Post-Titer Calculate 6. Calculate Log Reduction Factor (LRF) Assay->Calculate

General Workflow for Pathogen Inactivation Studies.
Treatment Parameters

Specific parameters for the photochemical treatment vary slightly depending on the blood component:

  • For Plasma: Treatment typically involves a final this compound concentration of 150 µmol/L and a UVA light dose of 3 J/cm².[6][9]

  • For Platelets: Platelet concentrates are also treated with approximately 150 µmol/L this compound and a UVA dose of around 3 J/cm².[7]

Cellular and Molecular Implications

While highly effective for pathogen inactivation, the this compound/UVA treatment is not without biological consequences, particularly for platelets. The process induces a stress response that can alter platelet function and signaling.

Research has shown that the treatment activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway.[13][14] Activation of this pathway is linked to a cascade of downstream events, including the induction of apoptosis (programmed cell death) via caspase-3 cleavage and an increase in the pro-apoptotic protein Bak.[15] This can lead to a reduction in platelet function, characterized by decreased aggregation in response to agonists and increased shedding of the Glycoprotein Ib (GpIb) receptor from the platelet surface.[15][16]

Furthermore, some studies have noted that certain multidrug-resistant Gram-negative bacteria may possess efflux pumps capable of expelling this compound, potentially compromising its antibacterial activity in these specific strains.[17][18]

cluster_pathway Platelet Signaling Response to Treatment Treatment This compound/UVA Treatment Stress p38 p38MAPK Activation Treatment->p38 Caspase Caspase-3 Cleavage p38->Caspase activates GpIb GpIb Shedding p38->GpIb induces Apoptosis Platelet Apoptosis Caspase->Apoptosis leads to Function Reduced Aggregation & Survival Apoptosis->Function contributes to GpIb->Function contributes to

Signaling Pathways Affected in Platelets by this compound/UVA.

Conclusion

The photochemical treatment of platelets and plasma with this compound and UVA light provides a powerful and broadly effective method for inactivating transfusion-relevant pathogens. The technology has demonstrated high log reduction factors for a wide range of enveloped and non-enveloped viruses, Gram-positive and Gram-negative bacteria, spirochetes, and protozoan parasites.[12] By targeting the fundamental process of nucleic acid replication, the INTERCEPT system serves as a critical safety barrier, reducing the risk of transfusion-transmitted infections and enhancing the overall safety of the blood supply. While the treatment impacts platelet biology, its efficacy in preventing infectious disease transmission represents a significant advancement in transfusion medicine.

References

Methodological & Application

Application Notes and Protocols for Amotosalen-Based Pathogen Inactivation of Platelets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the amotosalen-based pathogen inactivation of platelet concentrates. The information is intended to guide researchers and professionals in understanding the methodology, its impact on platelet biology, and its application in ensuring the safety of platelet transfusions.

Introduction

Transfusion-transmitted infections (TTIs) remain a significant concern in clinical medicine. Pathogen inactivation technologies offer a proactive approach to enhance the safety of blood components. The INTERCEPT™ Blood System, which utilizes the photoactive compound this compound in conjunction with ultraviolet A (UVA) light, is a prominent method for inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes in platelet and plasma components.[1][2][3][4][5] This technology provides an additional layer of safety against known and emerging pathogens.[1]

This compound, a synthetic psoralen, intercalates into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[1][2] Upon illumination with UVA light, this compound forms covalent cross-links with pyrimidine bases, which irreversibly blocks the replication and transcription of the nucleic acids, rendering the organism non-infectious.[2][3][6] Because mature platelets and red blood cells lack a nucleus and nucleic acids, their core functions are preserved.[5]

Mechanism of Action

The pathogen inactivation process with this compound and UVA light is a well-established photochemical treatment.[7] The fundamental steps are:

  • Intercalation: this compound readily penetrates cellular and nuclear membranes and intercalates into the helical regions of DNA and RNA.[2]

  • Photoactivation: Subsequent exposure to a controlled dose of UVA light (320-400 nm) activates the this compound.[1][2][8]

  • Cross-linking: The activated this compound forms covalent bonds with pyrimidine bases (thymine, cytosine, and uracil), creating inter- and intra-strand cross-links in the nucleic acid chains.[2][3][6]

  • Inactivation: This cross-linking permanently damages the nucleic acids, inhibiting DNA replication and RNA transcription, thereby inactivating the pathogen or leukocyte.[1][2]

Following the photochemical treatment, residual this compound and its photoproducts are removed using a compound adsorption device (CAD) to ensure the safety of the final platelet product for transfusion.[1][2][9]

cluster_workflow This compound Pathogen Inactivation Workflow platelet Platelet Concentrate add_this compound Addition of this compound platelet->add_this compound 150 µM final concentration uva_illumination UVA Illumination (3 J/cm²) add_this compound->uva_illumination crosslinking Nucleic Acid Cross-linking uva_illumination->crosslinking pathogen_inactivation Pathogen & Leukocyte Inactivation crosslinking->pathogen_inactivation cad_incubation Compound Adsorption Device (CAD) Incubation pathogen_inactivation->cad_incubation Removal of residual this compound final_product Pathogen-Inactivated Platelets cad_incubation->final_product

Caption: Workflow of the this compound/UVA pathogen inactivation process for platelets.

Quantitative Data Summary

The this compound/UVA treatment has been extensively studied, and its effects on pathogen load and platelet function have been quantified.

Table 1: Pathogen Reduction Efficacy
Pathogen TypeExample OrganismsLog Reduction Factor (LRF) in Platelet Concentrates
Enveloped VirusesHIV, HBV, HCV, CMV, Zika≥4.1 to ≥7.8[10]
Non-enveloped VirusesWest Nile Virus>6.9[10]
Gram-positive BacteriaStaphylococcus aureus, Streptococcus pyogenes>3[1]
Gram-negative BacteriaEscherichia coli, Klebsiella pneumoniae>3[1]
ProtozoaPlasmodium falciparum, Trypanosoma cruzi≥4.9 to >8.4[10]

Note: Efficacy can vary by pathogen.[1]

Table 2: Impact on Platelet In Vitro Quality and In Vivo Performance
ParameterUntreated Platelets (Control)This compound-Treated PlateletsReference
In Vitro
Platelet Dose Recovery post-treatmentN/A84.9 ± 4.4% to 87.3 ± 7.1%[11]
pH (Day 7 storage)Maintained ≥6.2Maintained ≥6.2[11]
CD62P Expression (Day 1)32.6%48.7%[12]
Collagen-induced Aggregation (Day 1)100% (baseline)Reduced by 80%[13][14]
Thrombin-induced Aggregation (Day 1)100% (baseline)Reduced by 60%[13][14]
In Vivo
1-hour Corrected Count Increment (CCI)16.0 x 10³11.1 x 10³[6]
24-hour Post-transfusion Recovery56.8 ± 9.2%37.6 ± 8.4% (after 7-day storage)[11]
Mean Post-transfusion Survival (autologous fresh vs. 7-day stored treated)209.6 ± 13.9 hours151.4 ± 20.1 hours[11]
Average Days to Next Transfusion2.4 days1.9 days[6]

Experimental Protocols

Preparation of Pathogen-Inactivated Platelets

This protocol outlines the key steps for the pathogen inactivation of apheresis or pooled buffy coat platelet concentrates using the INTERCEPT Blood System.

Materials:

  • Apheresis or pooled buffy coat platelet concentrate meeting processing specifications (e.g., 300-420 mL volume, 2.5 to 7 x 10¹¹ platelet dose).[15]

  • INTERCEPT Processing Set (including this compound solution, illumination container, and Compound Adsorption Device).[16]

  • INTERCEPT Illuminator.[16]

  • Sterile connection device.

  • Platelet agitator/incubator.

Procedure:

  • Platelet Concentrate Preparation: Collect apheresis platelets or prepare pooled buffy coat platelets according to standard procedures. Ensure the platelet concentrate meets the specifications for volume and platelet count required for the INTERCEPT system.[15] Platelets may be suspended in 100% plasma or a mixture of plasma and a platelet additive solution (e.g., 35% plasma, 65% PAS).[8]

  • Connection of Processing Set: Using a sterile connection device, connect the INTERCEPT processing set to the platelet concentrate bag.

  • Addition of this compound: Transfer the platelet concentrate into the illumination container of the processing set. Add the this compound solution (17.5 mL of 3 mM this compound) to the platelets to achieve a final nominal concentration of 150 µM.[2][7][17] Mix gently.

  • UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. Initiate the illumination sequence to deliver a controlled dose of 3 J/cm² of UVA light.[2][6][17] The process typically takes 3 to 5 minutes.[6][16]

  • Compound Adsorption Device (CAD) Incubation: After illumination, transfer the platelet concentrate to the container with the integrated Compound Adsorption Device (CAD).

  • Incubation: Place the CAD container on a platelet agitator at 20-24°C for 6 to 16 hours.[9][17] This step removes residual this compound and its free photoproducts.

  • Final Product: After incubation, the pathogen-inactivated platelets are ready for storage or transfusion. The final product can be stored for up to 7 days at 20-24°C with continuous agitation.[4][11]

In Vitro Platelet Quality Assessment

a) Platelet Aggregation Assay (Impedance Aggregometry):

  • Prepare platelet-rich plasma (PRP) or adjust the platelet count of the concentrate.

  • Pre-warm the samples to 37°C.

  • Add a platelet agonist (e.g., collagen at 5-10 µg/mL or thrombin).

  • Measure the change in electrical impedance between two electrodes as platelets aggregate.

  • Record the aggregation response over time. A significant reduction in aggregation is expected in this compound-treated platelets.[13][14]

b) Flow Cytometry for Activation Markers:

  • Dilute platelet samples in a suitable buffer.

  • Add fluorescently labeled antibodies specific for platelet surface markers (e.g., anti-CD62P for P-selectin, a marker of alpha-granule release, and anti-GpIbα).

  • Incubate in the dark.

  • Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing the markers and the mean fluorescence intensity. An increase in CD62P and a decrease in GpIbα expression are often observed post-treatment.[12][13][14]

Signaling Pathways Affected by this compound Treatment

Research indicates that the this compound/UVA treatment can induce a "platelet storage lesion-like" state, affecting certain cellular pathways.

Platelet Apoptosis and Clearance

The treatment has been shown to induce features of apoptosis in platelets, which can lead to their accelerated clearance from circulation.[13] This involves the activation of pro-apoptotic proteins and caspases.

cluster_apoptosis Platelet Apoptosis Pathway amotosalen_uva This compound + UVA Treatment p38_mapk p38 MAPK Activation amotosalen_uva->p38_mapk bak_increase Increased pro-apoptotic Bak protein amotosalen_uva->bak_increase gpib_shedding GpIbα Shedding p38_mapk->gpib_shedding caspase3_cleavage Caspase-3 Cleavage bak_increase->caspase3_cleavage apoptosis Platelet Apoptosis caspase3_cleavage->apoptosis clearance Accelerated Platelet Clearance gpib_shedding->clearance apoptosis->clearance

Caption: Signaling events leading to apoptosis in this compound-treated platelets.

Studies have demonstrated that this compound/UVA treatment leads to the activation of p38 MAPK, an increase in the pro-apoptotic protein Bak, and subsequent cleavage of caspase-3.[13][18] This cascade contributes to the shedding of the GpIbα receptor, a key component for platelet adhesion, and ultimately to accelerated platelet clearance from circulation.[13][18]

Conclusion

The this compound/UVA pathogen inactivation technology represents a significant advancement in transfusion safety. While it effectively reduces the risk of a wide array of transfusion-transmitted pathogens, it is important for researchers and clinicians to be aware of the associated alterations to platelet function, often referred to as the "platelet storage lesion." Understanding these changes through detailed protocols and quantitative analysis is crucial for the continued development and optimization of blood safety strategies. The provided protocols and data serve as a foundational resource for professionals working in this field.

References

INTERCEPT Blood System: Application Notes and Protocols for Pathogen Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The INTERCEPT Blood System is a robust technology designed for the ex vivo preparation of pathogen-reduced plasma and platelet components for transfusion.[1][2][3][4] This system significantly reduces the risk of transfusion-transmitted infections (TTI) by inactivating a broad spectrum of viruses, bacteria, protozoa, and leukocytes.[3][4][5][6] The technology serves as an alternative to gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD).[1] The core of the INTERCEPT system is the synergistic action of a photoactive psoralen compound, amotosalen HCl, and ultraviolet A (UVA) light to render pathogens incapable of replication.[7][8][9]

Principle of Operation: The this compound-UVA Mechanism

The pathogen inactivation process of the INTERCEPT Blood System is based on a well-understood photochemical reaction. The synthetic psoralen derivative, this compound (S-59), is introduced into the plasma or platelet component.[7][9][10] this compound, being a planar, aromatic molecule, readily penetrates cellular and nuclear membranes of pathogens and leukocytes, where it intercalates into the helical regions of DNA and RNA.[7][9][10]

Upon subsequent illumination with a controlled dose of UVA light (320-400 nm), the intercalated this compound forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.[2][7][9] This irreversible cross-linking permanently blocks the replication and transcription of the genetic material, effectively neutralizing the pathogen or leukocyte.[7][8] Following the illumination step, residual this compound and its free photoproducts are removed using a compound adsorption device (CAD).[1][7][10]

Key System Components

The INTERCEPT Blood System comprises single-use, sterile processing sets for either plasma or platelets and a dedicated UVA illumination device.[1][2][4]

ComponentDescription
This compound Solution Container Contains a precise concentration of this compound HCl in a saline solution.[1][2][4]
Illumination Container A UVA-transparent bag designed for the photochemical reaction.[1][2][4]
Compound Adsorption Device (CAD) A specialized filter to remove residual this compound and photoproducts post-illumination.[1][2][10]
Storage Containers Bags for the final pathogen-reduced blood component.[1][2]
INTERCEPT Illuminator (INT100/INT200) A microprocessor-controlled device that delivers a precise and uniform dose of UVA light.[1][2][4]

Experimental Protocols

INTERCEPT Protocol for Platelets

This protocol outlines the procedure for the pathogen inactivation of apheresis or pooled whole blood-derived platelet concentrates.

Materials:

  • INTERCEPT Blood System for Platelets Processing Set

  • INTERCEPT Illuminator

  • Sterile connection device

  • Platelet agitator

Procedure:

  • Preparation of Platelet Component: Ensure the platelet concentrate meets the required specifications for volume and platelet concentration as per the manufacturer's instructions.[11]

  • Sterile Connection: Aseptically connect the platelet component to the INTERCEPT Processing Set using a sterile connection device.

  • This compound Addition: Allow the platelets to flow through the this compound container, ensuring thorough mixing.[6]

  • Transfer to Illumination Container: The this compound-platelet mixture is then transferred into the illumination container.[6]

  • UVA Illumination: Place the illumination container into the INTERCEPT Illuminator. The device will deliver a controlled UVA dose of approximately 3 J/cm² over 3-4 minutes while continuously agitating the container.[4]

  • Compound Adsorption: Following illumination, transfer the treated platelets into the container with the Compound Adsorption Device (CAD).[6]

  • Incubation and Storage: Agitate the platelet component with the CAD for a specified period (typically 6-16 hours) to remove residual this compound.[10] The final pathogen-reduced platelet product can then be stored at 20-24°C with continuous agitation for up to 7 days.[3]

INTERCEPT Protocol for Plasma

This protocol details the pathogen inactivation of apheresis or whole blood-derived plasma.

Materials:

  • INTERCEPT Blood System for Plasma Processing Set

  • INTERCEPT Illuminator

  • Sterile connection device

  • Plasma freezer (-18°C or colder)

Procedure:

  • Preparation of Plasma Component: The plasma volume must be within the specified range (e.g., 585-650 mL).[1] Pooling of plasma units may be necessary to meet this requirement.[1]

  • Sterile Connection: Aseptically connect the plasma unit(s) to the INTERCEPT Processing Set.

  • This compound Addition: The plasma flows through the this compound container and into the illumination container.[1]

  • UVA Illumination: Place the illumination container in the INTERCEPT Illuminator. The system delivers a controlled UVA dose of approximately 3 J/cm² over 6-8 minutes with horizontal agitation.[2]

  • Compound Adsorption and Storage: After illumination, the plasma is passed through the CAD by gravity and distributed into the final storage containers.[1][2] The treated plasma must be frozen at -18°C or colder within a specified timeframe (e.g., within 24 hours of blood draw for pooled whole blood-derived plasma or within 8 hours for apheresis plasma).[1][12]

Data Presentation

Pathogen Inactivation Efficacy

The INTERCEPT Blood System has demonstrated robust inactivation of a wide range of pathogens. The efficacy is typically measured as the log reduction of the pathogen titer.

Pathogen TypeExamplesLog Reduction
Viruses (enveloped) HIV-1, HIV-2, HTLV-I, HTLV-II, HBV, HCV, West Nile Virus, Chikungunya Virus, Dengue Virus, Influenza A Virus> 4 log
Viruses (non-enveloped) Bluetongue virus (model for non-enveloped viruses)> 4 log
Bacteria (Gram-positive) Staphylococcus aureus, Streptococcus pyogenes, Bacillus cereus (vegetative)> 4 log
Bacteria (Gram-negative) Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa> 4 log
Spirochetes Treponema pallidum (Syphilis), Borrelia burgdorferi (Lyme disease)> 4 log
Protozoa Plasmodium falciparum (Malaria), Babesia microti, Trypanosoma cruzi> 4 log
Leukocytes Human T-Cells> 4 log

Note: Certain non-enveloped viruses (e.g., HAV, HEV, B19) and bacterial spores have shown resistance to the INTERCEPT process.[5][6][13]

Coagulation Factor Retention in Plasma

A critical aspect of the INTERCEPT process for plasma is the retention of coagulation factor activity.

Coagulation FactorPost-Treatment Retention
FibrinogenSlight decline, remains within therapeutic range
Factor VGood retention
Factor VIIGood retention
Factor VIIILargest decline, but remains within therapeutic range[7]
Factor IXGood retention
Factor XGood retention
Factor XIGood retention
aPTTWithin acceptable limits
PTWithin acceptable limits

Visualizations

G INTERCEPT Blood System: Mechanism of Action cluster_0 Pathogen / Leukocyte DNA_RNA DNA / RNA Intercalation Intercalation DNA_RNA->Intercalation This compound This compound (S-59) This compound->Intercalation UVA_Light UVA Light (320-400 nm) Crosslinking Covalent Cross-linking Intercalation->Crosslinking UVA_Light->Crosslinking Inactivation Replication Blocked (Pathogen Inactivation) Crosslinking->Inactivation

Caption: Mechanism of pathogen inactivation by this compound and UVA light.

G INTERCEPT Experimental Workflow for Platelets/Plasma Start Start: Platelet or Plasma Component Connect Sterile Connection to INTERCEPT Processing Set Start->Connect Add_this compound Addition of This compound Solution Connect->Add_this compound Illuminate UVA Illumination (INTERCEPT Illuminator) Add_this compound->Illuminate Adsorption Compound Adsorption (CAD) Illuminate->Adsorption Store Storage of Pathogen- Reduced Component Adsorption->Store End End: Transfusion-Ready Product Store->End

Caption: General experimental workflow for the INTERCEPT Blood System.

References

Application Notes and Protocols for the Quantification of Amotosalen Photochemical Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for quantifying the photochemical reaction efficiency of amotosalen, a psoralen derivative used for pathogen inactivation in blood components. The primary mechanism of this compound involves intercalation into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[1][2] Upon illumination with UVA light (320-400 nm), this compound forms covalent cross-links with pyrimidine bases, which inhibits replication and transcription, thereby inactivating the pathogen.[2][3][4]

Core Principle of this compound Photochemical Reaction

The efficiency of the this compound photochemical reaction is a critical parameter for ensuring the safety and efficacy of pathogen reduction technology (PRT) in blood products. Quantification of this efficiency can be approached through various direct and indirect methods, each providing unique insights into the process.

Section 1: Quantification of Pathogen Inactivation Efficiency

The most direct measure of this compound's photochemical reaction efficiency is its ability to inactivate a broad spectrum of pathogens. This is typically quantified as the log reduction in viable pathogens after treatment.

Quantitative Data: Pathogen Inactivation in Plasma and Platelet Concentrates

The following tables summarize the inactivation levels for various pathogens in plasma and platelet concentrates treated with 150 µmol/L this compound and 3 J/cm² UVA light.

Table 1: Viral Inactivation in Plasma [5]

Virus FamilyVirusTypeGenomeTiter Reduction (log₁₀)
RetroviridaeHuman Immunodeficiency Virus, Type 1 (HIV-1)EnvelopedRNA> 5.7
FlaviviridaeBovine Viral Diarrhea Virus (BVDV)EnvelopedRNA> 5.1
HerpesviridaePseudorabies Virus (PRV)EnvelopedDNA> 6.5
ParvoviridaePorcine Parvovirus (PPV)Non-envelopedDNA4.4

Table 2: Bacterial Inactivation in Plasma [5]

BacteriumGram StainInitial Titer (CFU/mL)Titer Reduction (log₁₀)
Staphylococcus epidermidisPositive10⁶.⁷> 7.3
Klebsiella pneumoniaeNegative10⁶.⁶> 7.2
Yersinia enterocoliticaNegative10⁶.⁷> 7.3

Table 3: Protozoan Inactivation in Plasma [5]

ProtozoanDiseaseInitial TiterTiter Reduction (log₁₀)
Plasmodium falciparumMalaria-≥ 6.9
Trypanosoma cruziChagas' disease-> 5.0
Babesia microtiBabesiosis-> 5.3

Table 4: Bacterial Inactivation in Platelet Concentrates [6]

BacteriumGram StainTiter Reduction (log₁₀)
Staphylococcus epidermidisPositive> 6.6
Staphylococcus aureusPositive6.6
Streptococcus pyogenesPositive> 6.8
Listeria monocytogenesPositive> 6.3
Bacillus cereus (vegetative)Positive> 5.5
Klebsiella pneumoniaeNegative-
Yersinia enterocoliticaNegative-
Serratia marcescensNegative-
Experimental Protocol: Pathogen Inactivation Assay

This protocol describes a general method for determining the log reduction of a specific pathogen in a blood component.

1. Materials:

  • This compound HCl solution

  • UVA illumination device (320-400 nm)

  • Blood component (platelet concentrate or plasma)

  • Pathogen stock of known titer

  • Appropriate culture media and reagents for pathogen viability testing (e.g., agar plates for bacteria, cell culture for viruses)

  • Sterile containers and consumables

2. Procedure:

  • Inoculation: Spike the blood component with a known titer of the pathogen. A typical starting concentration is 10⁶ to 10⁷ colony-forming units (CFU)/mL for bacteria or infectious units/mL for viruses.

  • This compound Addition: Add this compound solution to the inoculated blood component to a final concentration of 150 µmol/L.

  • Pre-Treatment Sample: Collect an aliquot of the this compound-mixed, inoculated blood component before UVA illumination. This will serve as the "Pre-PCT" (Pre-Photochemical Treatment) sample to determine the initial pathogen titer.

  • UVA Illumination: Place the blood component in the UVA illuminator and expose it to a UVA dose of 3 J/cm².

  • Post-Treatment Sample: After illumination, collect an aliquot of the treated blood component (the "Post-PCT" sample).

  • Pathogen Quantification:

    • Perform serial dilutions of both the Pre-PCT and Post-PCT samples.

    • Plate the dilutions on appropriate media (for bacteria) or use them to infect susceptible cell lines (for viruses).

    • Incubate under appropriate conditions and enumerate the viable pathogens (e.g., count CFUs or determine viral titer using methods like plaque-forming units (PFU) or TCID₅₀).

  • Calculation of Log Reduction:

    • Calculate the pathogen titer in both Pre-PCT and Post-PCT samples.

    • The log reduction is calculated using the formula: Log Reduction = log₁₀ (Titer_Pre-PCT / Titer_Post-PCT).

Section 2: Quantification of Nucleic Acid Modification

The efficiency of the this compound photochemical reaction can be indirectly quantified by measuring the extent of nucleic acid modification. This is based on the principle that the formation of this compound-DNA/RNA adducts inhibits the amplification of nucleic acids by polymerase chain reaction (PCR).[7]

Quantitative Data: PCR Inhibition Assay

A study using a novel preamplification quantitative PCR (QPCR) inhibition assay on parvovirus B19 (B19) in plasma demonstrated a quantitative correlation between PCR inhibition and viral infectivity reduction.[8]

Table 5: Correlation of PCR Inhibition with Viral Infectivity Reduction for Parvovirus B19 [8]

AssayDetection Range (log reduction)Correlation with Infectivity Reduction (log)
B19 Preamplification Inhibition Assay2 - 2.5Up to 5.8
Conventional PCR> 54.4
Experimental Protocol: Real-Time PCR Inhibition Assay for Mitochondrial DNA (mtDNA)

This protocol provides a method to assess nucleic acid modification by quantifying the inhibition of endogenous mitochondrial DNA (mtDNA) amplification in platelets and plasma.[7]

1. Materials:

  • DNA extraction kit

  • Real-time PCR instrument

  • Primers for amplifying variable-length fragments of mtDNA

  • qPCR master mix

  • Untreated and this compound/UVA-treated platelet or plasma samples

2. Procedure:

  • Sample Preparation: Obtain untreated control and this compound/UVA-treated (150 µmol/L this compound, 3 J/cm² UVA) platelet or plasma samples.

  • DNA Extraction: Extract total DNA from both untreated and treated samples using a suitable DNA extraction kit.

  • qPCR Amplification:

    • Set up real-time PCR reactions to amplify mtDNA fragments of varying lengths (e.g., short, medium, and long amplicons).

    • Each reaction should contain the extracted DNA, primers for a specific amplicon size, and qPCR master mix.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each amplicon in both untreated and treated samples.

    • Calculate the degree of PCR inhibition for each amplicon size in the treated samples relative to the untreated controls. Increased inhibition of amplification for longer fragments is indicative of a higher frequency of this compound-induced DNA adducts.[7] A significant increase in Cq for the treated sample compared to the control indicates PCR inhibition. Up to a 3-log inhibition can be observed after photochemical treatment.[7]

Section 3: Quantification of this compound Photodegradation

The extent of this compound photodegradation during UVA illumination correlates with the level of pathogen inactivation and can serve as an intrinsic measure of the photochemical reaction efficiency.[9]

Quantitative Data: Correlation of this compound Photodegradation with Bacterial Inactivation

A linear correlation has been demonstrated between the extent of this compound photodegradation and the log reduction of Klebsiella pneumoniae in platelet components.[9]

Table 6: Correlation between this compound Photodegradation and K. pneumoniae Inactivation [9]

ParameterCorrelation Coefficient (r²)
Bacterial Log Reduction vs. This compound Photodegradation0.845 - 0.890
Experimental Protocol: Quantification of this compound by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound before and after UVA illumination.[9]

1. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • This compound standard solution

  • Platelet components treated with varying conditions (e.g., different initial this compound concentrations, UVA doses)

2. Procedure:

  • Sample Collection:

    • Collect a sample of the platelet component after the addition of this compound but before UVA illumination ("Pre-illumination").

    • Collect a sample after UVA illumination ("Post-illumination").

  • Sample Preparation:

    • Centrifuge the samples to pellet any cellular debris.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove particulates.

  • HPLC Analysis:

    • Inject the prepared samples and this compound standards onto the HPLC system.

    • Run the HPLC method with a suitable gradient to separate this compound from its photoproducts.

    • Detect this compound using a UV detector at an appropriate wavelength (e.g., 300 nm).[4]

  • Data Analysis:

    • Generate a standard curve using the peak areas of the this compound standards.

    • Determine the concentration of this compound in the "Pre-illumination" and "Post-illumination" samples by interpolating their peak areas from the standard curve.

    • Calculate the extent of this compound photodegradation as the difference between the initial and post-illumination concentrations.

Section 4: Impact on Platelet Signaling Pathways

This compound/UVA treatment can induce changes in platelet signaling pathways, which can be quantified to understand the broader effects of the photochemical process.

Quantitative Data: Effects on Platelet Activation and Apoptosis

Studies have shown that this compound/UVA treatment can lead to increased platelet activation and apoptosis.[10][11]

Table 7: Protein Changes in Platelets Post-Amotosalen/UVA Treatment [10][11]

Protein/MarkerChangeMethod of Quantification
Glycoprotein Ibα (GpIbα)Significantly lower expressionFlow Cytometry
Pro-apoptotic Bak proteinSignificantly increasedWestern Blot
Cleaved caspase-3Significantly increasedWestern Blot
p38 MAPK phosphorylationIncreasedWestern Blot
Experimental Protocol: Western Blotting for Signaling Proteins

This protocol describes the quantification of changes in key signaling proteins in platelets following this compound/UVA treatment.

1. Materials:

  • Untreated and this compound/UVA-treated platelet samples

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-Bak, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Protein Extraction: Lyse the platelet samples in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Quantification:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).

Visualizations

Diagram 1: this compound Photochemical Reaction Mechanism

G cluster_0 Step 1: Intercalation (Dark Reaction) cluster_1 Step 2: Photochemical Reaction cluster_2 Step 3: Covalent Bond Formation This compound This compound NucleicAcid DNA/RNA Double Helix This compound->NucleicAcid Intercalates into helical regions Activatedthis compound Activated this compound UVA UVA Light (320-400 nm) UVA->Activatedthis compound CrosslinkedNucleicAcid Cross-linked DNA/RNA (Replication Blocked) Activatedthis compound->CrosslinkedNucleicAcid Forms covalent bonds with pyrimidine bases G Start Start: Blood Component + Pathogen Spike Addthis compound Add this compound (150 µM) Start->Addthis compound PreSample Collect Pre-Treatment Sample Addthis compound->PreSample UVA UVA Illumination (3 J/cm²) PreSample->UVA Quantify Quantify Viable Pathogen (e.g., CFU, PFU) PreSample->Quantify PostSample Collect Post-Treatment Sample UVA->PostSample PostSample->Quantify Calculate Calculate Log Reduction Quantify->Calculate End End: Inactivation Efficiency Calculate->End G Treatment This compound + UVA Treatment p38 p38 MAPK Activation Treatment->p38 GpIb GpIbα Shedding Treatment->GpIb Apoptosis Apoptosis Treatment->Apoptosis ReducedFunction Reduced Platelet Function and Survival p38->ReducedFunction GpIb->ReducedFunction Bak Increased Bak Expression Apoptosis->Bak Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 Bak->ReducedFunction Caspase3->ReducedFunction

References

Application Notes and Protocols for Measuring Residual Amotosalen in Blood Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen is a psoralen derivative used in conjunction with ultraviolet A (UVA) light in pathogen reduction technology (PRT) to inactivate a broad spectrum of viruses, bacteria, protozoa, and residual donor white blood cells in blood components such as plasma and platelets. The INTERCEPT™ Blood System utilizes this compound to crosslink nucleic acids, thereby preventing the replication of pathogens and the proliferation of leukocytes.

Following the photochemical treatment, a crucial step involves the removal of residual this compound and its photoproducts to minimize any potential risk to transfusion recipients. This is typically achieved using a compound adsorption device (CAD). Accurate and sensitive measurement of residual this compound in the final blood product is essential for quality control and to ensure the safety of these treated blood components.

These application notes provide detailed protocols for the quantification of residual this compound in plasma and platelet concentrates using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted and robust analytical method. Additionally, principles of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method are discussed as a high-sensitivity alternative.

Overview of the this compound Photochemical Treatment and Removal Process

The pathogen inactivation process using this compound involves several key steps, beginning with the addition of this compound to the blood component and culminating in the reduction of its residual levels.

Amotosalen_Process cluster_0 Blood Component Preparation cluster_1 Pathogen Inactivation cluster_2 Purification cluster_3 Final Product Blood_Product Platelet or Plasma Unit Add_this compound Addition of this compound Solution (Target Concentration: ~150 µM) Blood_Product->Add_this compound Step 1 UVA_Illumination UVA Illumination (~3 J/cm²) Add_this compound->UVA_Illumination Step 2 CAD_Adsorption Compound Adsorption Device (CAD) (Removal of Residual this compound) UVA_Illumination->CAD_Adsorption Step 3 Final_Product Pathogen-Inactivated Blood Product CAD_Adsorption->Final_Product Step 4

Figure 1: Workflow of the this compound-based pathogen inactivation process.

Analytical Methods for Quantification of Residual this compound

The primary method for the routine quantification of residual this compound in blood products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can also be employed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and reliable technique for separating and quantifying this compound from the complex matrix of blood products. A C18 or a cyanopropyl (CN) stationary phase is typically used for the separation.

Experimental Protocol: HPLC-UV for Residual this compound in Plasma and Platelets

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma or platelet sample.

  • Add 600 µL of cold acetonitrile (ACN) to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see below).

  • Vortex for 15 seconds and transfer to an HPLC vial with an insert.

2. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Agilent Zorbax SB-CN, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 300 nm
Internal Standard 4,5',8-trimethylpsoralen (TMP) can be used as an internal standard.

3. Calibration and Quantification

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (this compound-free plasma or platelet concentrate).

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Inject the processed standards and construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify the amount of residual this compound in the test samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for this compound quantification.

ParameterTypical Value/Range
Linearity (r²) > 0.995
Range 0.1 - 10 µmol/L
Limit of Detection (LOD) ~0.05 µmol/L
Limit of Quantitation (LOQ) ~0.15 µmol/L
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 15%

Workflow for HPLC Analysis

HPLC_Workflow Sample Plasma or Platelet Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Analysis Data Analysis and Quantification HPLC_Injection->Data_Analysis

Figure 2: Experimental workflow for HPLC analysis of residual this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for the detection of very low levels of residual this compound or for research applications requiring high precision.

Experimental Protocol: LC-MS/MS for Residual this compound in Plasma and Platelets

This protocol provides a general framework and requires optimization and validation.

1. Sample Preparation

The sample preparation procedure is similar to that for HPLC-UV analysis, involving protein precipitation, centrifugation, evaporation, and reconstitution.

2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for rapid elution of this compound
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): [M+H]+ of this compound; Product Ion (Q3): Specific fragment ions (to be determined by infusion and optimization)
Internal Standard A stable isotope-labeled this compound would be ideal.

3. Calibration and Quantification

Similar to the HPLC-UV method, a calibration curve is constructed using a blank matrix spiked with known concentrations of this compound. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Method Validation Parameters

LC-MS/MS methods can achieve significantly lower LOD and LOQ values compared to HPLC-UV.

ParameterExpected Value/Range
Linearity (r²) > 0.998
Range 0.01 - 1 µmol/L
Limit of Detection (LOD) < 0.005 µmol/L
Limit of Quantitation (LOQ) < 0.015 µmol/L
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 10%

Signaling Pathway and Logical Relationship

The analytical process can be visualized as a logical flow from sample to result.

Analytical_Logic Sample_Matrix Blood Product (Plasma/Platelets) Extraction Extraction of this compound Sample_Matrix->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Residual this compound Concentration Quantification->Result

Figure 3: Logical relationship in the analytical measurement of residual this compound.

Quantitative Data Summary

The expected levels of residual this compound in blood products after treatment with the INTERCEPT Blood System and subsequent purification with a CAD are generally low.

Blood ProductMean Residual this compound Concentration (µmol/L)Reference
Plasma0.6 ± 0.1[1]
PlateletsTypically < 2.0

Conclusion

The accurate measurement of residual this compound is a critical quality control step in the production of pathogen-inactivated blood products. The HPLC-UV method described provides a robust and reliable approach for routine analysis. For research or applications requiring higher sensitivity, the LC-MS/MS method offers a powerful alternative. Proper method validation is essential to ensure the accuracy and reliability of the results obtained. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of residual this compound in blood products.

References

Application Notes & Protocols: In Vitro Efficacy Testing of Amotosalen

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amotosalen is a synthetic psoralen compound used in conjunction with ultraviolet A (UVA) light for pathogen reduction technology (PRT) in blood products, specifically platelets and plasma.[1][2][3] This technology, commercialized as the INTERCEPT Blood System, is designed to enhance the safety of transfusions by inactivating a broad spectrum of viruses, bacteria, parasites, and leukocytes.[1][2][4] this compound intercalates into the nucleic acids (DNA and RNA) of pathogens. Upon illumination with UVA light, it forms covalent cross-links with pyrimidine bases, which irreversibly blocks the replication and transcription of the genetic material, rendering the pathogen non-infectious.[1][2][5]

These application notes provide a comprehensive guide to the in vitro experimental design for evaluating the efficacy of this compound-based photochemical treatment. The protocols outlined below are intended to serve as a foundational methodology for researchers in the field.

Mechanism of Action

The core mechanism of this compound relies on its ability to specifically target nucleic acids. This process is tightly controlled and dependent on the presence of UVA light, ensuring the reaction occurs ex vivo.[2]

  • Intercalation: this compound, being a planar molecule, penetrates cellular and nuclear membranes to insert itself (intercalate) between the stacked base pairs of DNA and RNA helices.[2][4][5]

  • Photoactivation: Exposure to a specific dose of UVA light (e.g., 3 J/cm²) activates the this compound molecule.[2]

  • Covalent Cross-linking: The activated this compound forms strong, covalent bonds with pyrimidine bases (thymine, cytosine, and uracil), creating inter- and intra-strand cross-links.[1][2]

  • Inactivation: These cross-links prevent the separation of nucleic acid strands, thereby blocking essential cellular processes like replication, transcription, and DNA repair, which ultimately inactivates the pathogen.[1][2][5]

cluster_0 This compound Mechanism of Action A This compound penetrates pathogen membranes B Intercalates into helical regions of DNA and RNA A->B C UVA Illumination (3 J/cm²) B->C Activation Required D Formation of Covalent Cross-links with Pyrimidine Bases C->D E Replication & Transcription Blocked D->E F Pathogen Inactivation E->F

Figure 1: Mechanism of this compound pathogen inactivation.

General Experimental Workflow

A standardized workflow is critical for assessing the efficacy of this compound. The fundamental principle is to compare the infectious pathogen titer in a sample before and after treatment.

cluster_1 General In Vitro Efficacy Testing Workflow P1 Prepare High-Titer Pathogen Stock P2 Inoculate (Spike) Test Medium (e.g., Platelets, Plasma) P1->P2 S1 Collect 'Pre-Inactivation' Sample (Control) P2->S1 T1 Add this compound (Final Conc. ~150 µmol/L) P2->T1 A1 Quantify Viable Pathogen in Pre & Post Samples S1->A1 T2 Illuminate with UVA Light (3 J/cm²) T1->T2 S2 Collect 'Post-Inactivation' Sample (Test) T2->S2 S2->A1 C1 Calculate Log Reduction Factor (LRF) A1->C1

Figure 2: High-level workflow for this compound efficacy studies.

Protocols for Pathogen Inactivation Studies

Viral Inactivation Protocol

This protocol is designed to quantify the reduction in viral infectivity following this compound/UVA treatment.

Materials:

  • High-titer viral stock (e.g., HIV-1, HBV, SARS-CoV-2).

  • Test medium: Human plasma or platelet concentrates (PCs).

  • This compound solution (e.g., 3 mM).

  • UVA illumination device calibrated to deliver 3 J/cm².

  • Appropriate cell line for infectivity assay (e.g., MRC-5 cells for CMV).[6]

  • Culture medium, reagents, and consumables for cell culture and viral plaque or TCID50 assays.

  • Sterile processing sets for handling blood components.

Methodology:

  • Preparation: Prepare a high-titer stock of the virus to be tested. The final concentration in the test medium should be high enough to allow for the measurement of a significant log reduction.

  • Inoculation: Inoculate the plasma or platelet unit with the viral stock. Mix gently.

  • Pre-Inactivation Sampling: Immediately after inoculation, collect a "Pre-Inactivation" sample. This sample serves as the baseline control for viral titer and is stored at -80°C until analysis.[4][7]

  • This compound Addition: Add this compound solution to the inoculated unit to achieve a final concentration of 150 µmol/L.[2][6]

  • UVA Illumination: Transfer the unit to the UVA illuminator and expose it to a total dose of 3 J/cm² of UVA light.[2][6]

  • Post-Inactivation Sampling: Immediately following illumination, collect a "Post-Inactivation" sample. Store at -80°C until analysis.[4][7]

  • Quantification of Infectivity:

    • Thaw the "Pre-" and "Post-" inactivation samples.

    • Perform serial dilutions of each sample and use them to infect a susceptible cell line monolayer.

    • Quantify the viral titer using a standard infectivity assay, such as a Plaque Assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[8]

  • Calculation: The efficacy is determined by calculating the Log Reduction Factor (LRF), defined as:

    • LRF = log10(Titer_Pre) - log10(Titer_Post)

cluster_2 Viral Inactivation Assay Workflow V1 Spike Plasma/PC with Virus V2 Collect Pre-Treatment Sample V1->V2 V3 Treat with this compound + UVA Light V1->V3 V5 Perform Serial Dilutions of Pre & Post Samples V2->V5 V4 Collect Post-Treatment Sample V3->V4 V4->V5 V6 Infect Susceptible Cell Monolayers V5->V6 V7 Incubate and Assess for Viral Plaques or CPE V6->V7 V8 Calculate Viral Titer (PFU/mL or TCID50/mL) V7->V8 V9 Determine Log Reduction V8->V9

Figure 3: Detailed workflow for a viral plaque assay.
Bacterial Inactivation Protocol

This protocol assesses the bactericidal efficacy of this compound/UVA treatment.

Materials:

  • Log-phase culture of the bacterial strain of interest (e.g., Staphylococcus epidermidis, Escherichia coli).

  • Test medium: Human plasma or platelet concentrates (PCs).

  • This compound solution (e.g., 3 mM).

  • UVA illumination device (3 J/cm²).

  • Tryptic Soy Agar (TSA) plates or other suitable solid growth medium.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Methodology:

  • Preparation: Grow the bacterial strain to a log-phase of growth to ensure active metabolism.

  • Inoculation: Spike the plasma or PC unit with a known concentration of bacteria (e.g., 10^6 to 10^8 CFU/mL).

  • Pre-Inactivation Sampling: Collect a "Pre-Inactivation" sample for baseline bacterial count.

  • Treatment: Add this compound (150 µmol/L final concentration) and illuminate with UVA light (3 J/cm²).

  • Post-Inactivation Sampling: Collect a "Post-Inactivation" sample.

  • Quantification of Viability:

    • Perform serial ten-fold dilutions of both "Pre-" and "Post-" inactivation samples in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Count the number of colonies on the plates to determine the concentration of viable bacteria in Colony Forming Units per mL (CFU/mL).

  • Calculation: Calculate the Log Reduction Factor (LRF) as:

    • LRF = log10(CFU/mL_Pre) - log10(CFU/mL_Post)

Note on Bacterial Resistance: Some multidrug-resistant Gram-negative bacteria may possess efflux pumps that can actively remove this compound from the cell, potentially reducing the efficacy of the treatment.[3][9][10] Efficacy testing against contemporary, drug-resistant clinical isolates is therefore recommended.[9]

Quantitative Data Summary

The efficacy of this compound/UVA has been demonstrated across a wide range of pathogens. The tables below summarize reported log reduction factors (LRFs).

Table 1: Viral Inactivation Efficacy

VirusFamily / TypeTest MediumLog Reduction Factor (LRF)Citation(s)
HIV-1 (cell-free)Enveloped RNAPlatelets>6.2[6]
HIV-1 (cell-assoc.)Enveloped RNAPlatelets>6.1[6]
HBVEnveloped DNAPlatelets>5.5[6]
HCVEnveloped RNAPlatelets>4.5[6]
SARS-CoV-2Enveloped RNAPlasma>3.3 - >3.5[5][11]
West Nile VirusEnveloped RNAPlatelets>5.5[6]
Cytomegalovirus (CMV)Enveloped DNAPlatelets>5.9[6]

Table 2: Bacterial Inactivation Efficacy

BacteriumGram StainTest MediumLog Reduction Factor (LRF)Citation(s)
Staphylococcus aureusPositivePlatelets>7.0[12]
Staphylococcus epidermidisPositivePlatelets>7.0[12]
Streptococcus pyogenesPositivePlatelets>6.8[12]
Escherichia coliNegativePlatelets>7.0[12]
Klebsiella pneumoniaeNegativePlatelets>7.0[12]
Serratia marcescensNegativePlatelets>7.0[12]
Treponema pallidumSpirochetePlatelets>6.8[12]

Table 3: Parasite Inactivation Efficacy

ParasiteDiseaseTest MediumLog Reduction Factor (LRF)Citation(s)
Plasmodium falciparumMalariaPlatelets / Plasma≥6.0 / ≥6.9[7][13]
Babesia microtiBabesiosisPlatelets / Plasma>5.3 / >5.3[7][13]
Trypanosoma cruziChagas DiseasePlatelets / Plasma>5.0[7][14]
Leishmania donovaniLeishmaniasisPlatelets>5.0[7][13]

Advanced Methodologies: Molecular Assays

While infectivity assays are the gold standard, they can be time-consuming or unavailable for certain pathogens. Molecular assays that assess the extent of nucleic acid damage can serve as a useful surrogate.

Standard quantitative PCR (qPCR) cannot differentiate between infectious and inactivated pathogens, as it can amplify DNA from both. However, a PCR Inhibition Assay can be used. This method relies on the principle that the cross-links formed by this compound/UVA will stall or inhibit the progression of DNA polymerase during PCR amplification.

A more advanced version uses a long-template PCR preamplification step followed by qPCR. The extensive cross-linking prevents the amplification of long DNA fragments. The reduction in the ability to amplify a long target sequence correlates well with the reduction in infectivity.[15][16] This provides a rapid and valuable tool for predicting the efficacy of pathogen inactivation.[15]

cluster_3 PCR Inhibition Assay Logic N1 Untreated Pathogen DNA (Intact) P1 Long-Template PCR N1->P1 N2 This compound/UVA Treated DNA (Cross-linked) N2->P1 R1 Successful Amplification of Long DNA Fragment P1->R1 from Untreated DNA R2 Polymerase Stalls at Cross-links P1->R2 from Treated DNA Q1 qPCR Detects High Product Level R1->Q1 R3 Amplification is Inhibited R2->R3 Q2 qPCR Detects Low/No Product R3->Q2

Figure 4: Logic of a long-template PCR inhibition assay.

References

Application of Amotosalen in Red Blood Cell Research: A Focus on Pathogen Reduction Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While amotosalen, in conjunction with ultraviolet A (UVA) light, is a well-established technology for pathogen inactivation in platelet and plasma components, its direct application to red blood cell (RBC) units is precluded. The inherent challenge lies in the strong absorption of UVA light by hemoglobin, which prevents the activation of this compound necessary for its nucleic acid cross-linking mechanism. To address the critical need for pathogen reduction in RBCs, an alternative technology utilizing amustaline (S-303) in combination with glutathione (GSH) has been developed. This document provides detailed application notes and protocols relevant to the use of amustaline-based pathogen reduction in red blood cell research.

Principle of Amustaline (S-303) Based Pathogen Reduction in Red Blood Cells

The INTERCEPT Blood System for Red Blood Cells employs amustaline, a modular compound, to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes.[1][2]

Mechanism of Action:

Amustaline is composed of three key components: an acridine anchor that intercalates into the nucleic acids (DNA and RNA) of pathogens and leukocytes, an effector molecule that creates covalent bonds, and a linker. This process results in the irreversible cross-linking of nucleic acid strands, thereby preventing replication and rendering the pathogen non-infectious.[2][3] Glutathione is included in the process to quench free, unreacted amustaline.[2] Following the inactivation process, amustaline spontaneously degrades into non-reactive by-products.[2][3]

Key Applications in Red Blood Cell Research

  • Pathogen Inactivation: Evaluating the efficacy of amustaline in inactivating various pathogens in RBC units.

  • Red Blood Cell Quality and Storage Lesion: Assessing the impact of amustaline treatment on RBC quality parameters during storage, such as hemolysis, ATP levels, and 2,3-diphosphoglycerate (2,3-DPG) levels.

  • Clinical Transfusion Efficacy and Safety: Investigating the clinical outcomes, including transfusion efficacy and adverse events, of administering amustaline-treated RBCs.

  • Immunogenicity: Studying the potential for neoantigen formation and the development of antibodies against treated red blood cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on amustaline-treated red blood cells.

Table 1: In Vitro Characteristics of Amustaline-Treated vs. Conventional Red Blood Cells

ParameterAmustaline-Treated RBCs (Test)Conventional RBCs (Control)Study Reference
Hemoglobin Content ( g/unit ) 53.155.8[4]
Mean Treatment Difference ( g/unit )-2.27 (95% CI: -2.61 to -1.92)-[1]
24-h Post-Transfusion Recovery (%) 83.42 ± 5.4284.49 ± 5.49[5]
Median Lifespan (T50) (days) 33.4539.47[5]

Table 2: Pathogen Inactivation Efficacy of Amustaline in Red Blood Cells

PathogenInitial Titer (log10 TCID50/mL)Post-Treatment TiterLog ReductionStudy Reference
Chikungunya Virus (CHIKV) 5.81 ± 0.18Not Detected> 5.81[6]

Table 3: Clinical Outcomes from the ReCePI Phase III Trial (Cardiac Surgery)

OutcomeAmustaline-Treated RBCs (Test)Conventional RBCs (Control)p-valueStudy Reference
Acute Kidney Injury (AKI) Incidence (within 48h) 29.3% (46/157)28.0% (45/161)0.001 (for non-inferiority)[7][8]
Total Blood Loss (mL, median) 150017330.310[7]
Total RBC Hemoglobin Transfused (g, median) 169.0188.00.008[7]
Development of PR-RBC Specific Antibodies 3.1% (5/159)0%-[7][9]

Experimental Protocols

Protocol 1: Pathogen Inactivation of Red Blood Cells with Amustaline

This protocol is a generalized procedure based on methodologies described in clinical trials.[10]

Materials:

  • Leukoreduced red blood cell concentrate

  • Processing solution containing amustaline dihydrochloride and glutathione (GSH) sodium salt in 0.9% saline

  • Sterile, closed-system processing set

  • Centrifuge

  • SAG-M additive solution

Procedure:

  • Dilute the red blood cell concentrate with the processing solution to achieve a final hematocrit of approximately 40%.

  • Add the amustaline and GSH solution to the diluted RBCs to achieve final concentrations of 0.2 mM amustaline and 20 mM GSH, respectively.

  • Incubate the mixture at 20-25°C for 20-22 hours in the closed processing set. This allows for pathogen inactivation to occur.

  • Following incubation, centrifuge the treated RBC unit at 4200 g for 6 minutes.

  • Remove approximately 250 mL of the supernatant.

  • Replace the removed supernatant with 90 mL of SAG-M additive solution.

  • Store the final pathogen-reduced red blood cell unit at 1-6°C.

Protocol 2: Assessment of In Vitro Red Blood Cell Quality

Materials:

  • Samples of amustaline-treated and control RBCs at specified storage time points

  • Blood gas analyzer

  • Spectrophotometer for hemolysis measurement

  • Reagents for ATP and 2,3-DPG assays

  • Automated hematology analyzer

Procedure:

  • pH Measurement: At each time point, measure the pH of the RBC unit at 37°C using a blood gas analyzer.

  • Hemolysis:

    • Centrifuge a sample of the RBC suspension to pellet the cells.

    • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin to determine the free hemoglobin concentration.

    • Calculate the percentage of hemolysis.

  • ATP and 2,3-DPG Levels:

    • Lyse a known quantity of RBCs.

    • Use commercially available enzymatic assay kits to determine the intracellular concentrations of ATP and 2,3-DPG.

  • Hematological Parameters:

    • Use an automated hematology analyzer to measure parameters such as hematocrit, mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC).

Visualizations

G cluster_0 Mechanism of Amustaline Action Amustaline Amustaline (S-303) Intercalation Intercalation Amustaline->Intercalation Degradation Amustaline Degradation Amustaline->Degradation NucleicAcid Pathogen/Leukocyte Nucleic Acid (DNA/RNA) NucleicAcid->Intercalation Crosslinking Covalent Cross-linking Intercalation->Crosslinking Inactivation Inactivation of Replication & Transcription Crosslinking->Inactivation Byproducts Non-reactive By-products Degradation->Byproducts

Caption: Mechanism of Amustaline (S-303) in Red Blood Cells.

G cluster_1 Experimental Workflow for Amustaline Treatment of RBCs Start Start: Leukoreduced RBC Unit Dilution Dilute RBCs with Processing Solution Start->Dilution Addition Add Amustaline and Glutathione Dilution->Addition Incubation Incubate for 20-22 hours at 20-25°C Addition->Incubation Centrifugation Centrifuge Incubation->Centrifugation Supernatant_Removal Remove Supernatant Centrifugation->Supernatant_Removal SAGM_Addition Add SAG-M Additive Solution Supernatant_Removal->SAGM_Addition Storage Store at 1-6°C SAGM_Addition->Storage End End: Pathogen-Reduced RBC Unit Storage->End

Caption: Workflow for Amustaline Treatment of Red Blood Cells.

References

Application Notes and Protocols for Amotosalen Treatment in Pathogen Reduction of Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen, a synthetic psoralen compound, coupled with ultraviolet A (UVA) light, forms the basis of the INTERCEPT Blood System's pathogen reduction technology. This technology is established for the inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, in blood components like platelets and plasma.[1][2][3] Its application in hematopoietic stem cell (HSC) preparations is an area of growing interest, aimed at reducing the risk of transfusion-transmitted infections in highly immunosuppressed transplant recipients.[4][5]

These application notes provide a comprehensive overview of the principles, available data, and proposed protocols for the use of this compound in the context of hematopoietic stem cell transplantation.

Mechanism of Action

This compound-based pathogen inactivation is a two-step process.[2] Initially, this compound, a photoactive compound, is introduced into the hematopoietic stem cell product. Due to its lipophilic nature, this compound readily penetrates cellular and nuclear membranes, as well as pathogen envelopes.[2][6] It intercalates into the double-helical regions of DNA and RNA.[2]

Upon subsequent exposure to UVA light (320-400 nm), the reactive groups of the intercalated this compound are activated.[2][4] This activation leads to the formation of covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands.[6] The formation of these covalent bonds, particularly interstrand cross-links, effectively blocks the replication and transcription of the genetic material of pathogens, rendering them incapable of propagation and infection.[2][6] Following the illumination process, residual this compound and its photoproducts are removed using a compound adsorption device (CAD).[4]

Mechanism of this compound-UVA Pathogen Inactivation This compound This compound Introduction Intercalation Intercalation into Pathogen DNA and RNA Helices This compound->Intercalation UVA UVA Light Exposure (320-400 nm) Intercalation->UVA Crosslinking Covalent Cross-linking of Nucleic Acids UVA->Crosslinking Inactivation Pathogen Inactivation (Replication Blocked) Crosslinking->Inactivation

Caption: Mechanism of this compound-UVA Pathogen Inactivation.

Data Summary

Pathogen Inactivation Efficacy

Extensive studies on platelets and plasma have demonstrated the high efficacy of this compound-UVA treatment in reducing the titers of a wide range of clinically relevant pathogens. While specific data for hematopoietic stem cell products is limited, the mechanism of action suggests a comparable level of efficacy.

Pathogen TypeExamplesAchieved Log ReductionReference
Gram-positive Bacteria Staphylococcus aureus, Streptococcus pyogenes>6.0[4]
Gram-negative Bacteria Escherichia coli, Klebsiella pneumoniae>6.0[4]
Spirochetes Treponema pallidum, Borrelia burgdorferi>6.0[4]
Enveloped Viruses HIV-1, HBV (model), HCV (model), CMV>4.0[4]
Non-enveloped Viruses Bluetongue virus (model)>5.0[1]
Protozoa Plasmodium falciparum, Trypanosoma cruzi>5.0[1]

Note: Some non-enveloped viruses (e.g., Hepatitis A and E, Parvovirus B19) and bacterial spores have shown resistance to this compound-UVA treatment.[4]

Impact on Hematopoietic Stem Cell Transplant Recipients

Clinical studies have evaluated the impact of transfusing this compound-UVA treated platelets to patients undergoing allogeneic hematopoietic stem cell transplantation (HSCT). These studies provide indirect evidence of the safety and clinical utility of this technology in this patient population.

Clinical OutcomeThis compound-Treated Platelets GroupControl Group (Conventional Platelets)p-valueReference
Treatment-Related Mortality (Day 100) 5.5% (31/557)14.5% (37/256)<0.001[5]
Overall Survival (Day 100) 91.0% (507/557)81.6% (209/256)<0.001[5]
Hemorrhage as Cause of Death 2.0% (1/50)8.5% (4/47)-[7]
Corrected Count Increment (CCI) at 1 hr LowerHigher<0.001[8]
Platelet Transfusions per Patient HigherLower<0.001[8]

A study on this compound-treated donor T-cells in a murine model of allogeneic bone marrow transplantation (BMT) demonstrated that the treatment could prevent Graft-versus-Host Disease (GvHD) while preserving antiviral T-cell function.[9] Notably, this compound-treated cells also enhanced thymopoiesis originating from bone marrow-derived stem cells.[9] However, the treatment was found to abrogate the thymopoietic activity of lymphoid progenitor cells within the donor splenocyte population.[9]

Experimental Protocols

While a specific, validated protocol for the pathogen reduction of hematopoietic stem cell grafts using this compound is not widely published, the following proposed protocol is extrapolated from the established procedures for platelets and plasma and general hematopoietic stem cell processing principles. This protocol should be considered a starting point for research and development, and optimization and validation are essential.

Proposed Protocol for this compound Treatment of a Mobilized Peripheral Blood Stem Cell (PBSC) Product

1. PBSC Collection and Preparation:

  • Collect mobilized peripheral blood stem cells by apheresis according to standard institutional procedures.

  • Prepare the PBSC product to a final volume and cell concentration suitable for the INTERCEPT processing set. This may involve plasma reduction or addition of a compatible additive solution. The final product should have a hematocrit below a specified threshold to ensure adequate UVA light penetration.

2. Introduction of this compound:

  • Aseptically connect the PBSC product bag to the INTERCEPT processing set containing the this compound solution.

  • Transfer the this compound solution into the PBSC product bag. The final concentration of this compound is typically 150 µmol/L.[2]

  • Gently mix the contents to ensure uniform distribution of this compound.

3. UVA Illumination:

  • Place the PBSC product bag containing this compound into the INTERCEPT Illuminator.

  • Initiate the UVA illumination cycle. The standard UVA dose is approximately 3 J/cm².[2]

  • The illumination process is typically performed with gentle agitation to ensure all cells are adequately exposed to the UVA light.

4. Removal of Residual this compound and Photoproducts:

  • Following illumination, transfer the treated PBSC product through the integrated Compound Adsorption Device (CAD).

  • The CAD contains a sorbent material that binds and removes residual this compound and its photoproducts.

  • The contact time with the CAD is a critical parameter and should follow the manufacturer's instructions, typically ranging from 6 to 16 hours.[10]

5. Final Product Formulation and Cryopreservation:

  • After passing through the CAD, the pathogen-reduced PBSC product is collected in the final infusion bag.

  • An aliquot should be taken for quality control testing (see below).

  • If not for immediate infusion, the product can be cryopreserved using standard institutional protocols, typically involving the addition of a cryoprotectant like DMSO.

Key In Vitro Assays for Quality Control and Functional Assessment
  • Viable CD34+ Cell Enumeration: To determine the recovery of hematopoietic stem and progenitor cells post-treatment.

  • Colony-Forming Unit (CFU) Assay: To assess the proliferative capacity of various hematopoietic progenitor lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to evaluate the extent of apoptosis and necrosis induced by the treatment.

  • In Vitro Engraftment Models: Co-culture systems with stromal cell layers or immunodeficient mouse models (e.g., NOD/SCID) can be used to assess the homing and engraftment potential of the treated HSCs.

Proposed Workflow for this compound Treatment of Hematopoietic Stem Cells Start Start: Hematopoietic Stem Cell Product This compound Add this compound (150 µmol/L final) Start->this compound UVA UVA Illumination (~3 J/cm²) This compound->UVA CAD Compound Adsorption Device (CAD) Incubation UVA->CAD QC Quality Control (Viability, CFU, etc.) CAD->QC End Pathogen-Reduced HSC Product (Infusion or Cryopreservation) QC->End

Caption: Proposed Workflow for this compound Treatment of Hematopoietic Stem Cells.

Signaling Pathways and Logical Relationships

Studies on this compound-treated platelets have indicated an impact on certain cellular pathways. While not directly studied in hematopoietic stem cells, these findings may be relevant for future research. For instance, this compound/UVA treatment in platelets has been shown to induce p38 MAPK activation and increase the pro-apoptotic protein Bak, leading to a caspase-dependent apoptosis.[11]

Potential Cellular Effects of this compound/UVA Treatment AmotosalenUVA This compound + UVA p38 p38 MAPK Activation AmotosalenUVA->p38 Bak Increased Bak Protein AmotosalenUVA->Bak Caspase Caspase-3 Cleavage p38->Caspase Bak->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential Cellular Effects of this compound/UVA Treatment.

In the context of allogeneic BMT, this compound treatment of donor T-cells presents a logical relationship aimed at improving transplant outcomes.

Logical Framework for this compound-Treated T-Cells in Allogeneic BMT AmotosalenT This compound-Treated Donor T-Cells ProlifInhibit Inhibition of T-Cell Proliferation AmotosalenT->ProlifInhibit Antiviral Preservation of Antiviral Function AmotosalenT->Antiviral GvHD Prevention of GvHD ProlifInhibit->GvHD ImmuneRecon Enhanced Immune Reconstitution Antiviral->ImmuneRecon

Caption: Logical Framework for this compound-Treated T-Cells in Allogeneic BMT.

Conclusion and Future Directions

This compound-UVA pathogen reduction technology holds promise for enhancing the safety of hematopoietic stem cell transplantation by reducing the risk of transfusion-transmitted infections. While direct clinical application to HSC grafts is still an area of active research, the extensive data from platelet and plasma studies, along with preclinical findings in T-cells, provide a strong rationale for its further development. Future work should focus on establishing and validating specific protocols for various hematopoietic stem cell sources, and thoroughly evaluating the impact of the treatment on stem cell viability, function, and long-term engraftment potential.

References

Application Notes and Protocols for Amotosalen Use in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amotosalen

This compound is a synthetic psoralen derivative that, when combined with ultraviolet A (UVA) light, serves as a potent pathogen inactivation agent.[1] It is highly effective against a broad spectrum of viruses, bacteria, protozoa, and leukocytes by targeting their nucleic acids.[2] The technology is widely used to enhance the safety of blood components, particularly platelets and plasma, by reducing the risk of transfusion-transmitted infections.[1] this compound's mechanism of action allows it to inactivate pathogens while preserving the therapeutic properties of the biological sample.

Mechanism of Action

The pathogen inactivation process using this compound and UVA light is a targeted photochemical reaction that occurs in three main steps:

  • Intercalation : this compound, being a planar molecule, readily penetrates cellular and viral membranes to intercalate into the double-helical regions of DNA and RNA.[3][4] This initial binding is non-covalent.

  • Monoadduct Formation : Upon exposure to UVA light (320-400 nm), this compound becomes photoactivated.[3][5] This activation leads to the formation of a covalent bond between the this compound molecule and a pyrimidine base (thymine, cytosine, or uracil) on one of the nucleic acid strands, forming a monoadduct.[3]

  • Interstrand Cross-linking : With additional UVA illumination, a second photoreaction can occur, causing the same this compound molecule to bind to a pyrimidine base on the opposite strand of the nucleic acid, creating a permanent covalent interstrand cross-link.[3][4]

These cross-links effectively block the replication and transcription of the nucleic acids, rendering the pathogen or leukocyte unable to proliferate and cause disease.[1]

cluster_0 This compound Mechanism of Action This compound This compound Intercalation Step 1: Intercalation (Non-covalent) This compound->Intercalation Penetrates membranes NucleicAcid Pathogen DNA/RNA (Double Helix) NucleicAcid->Intercalation Monoadduct Step 2: Monoadduct Formation (Covalent Bond) Intercalation->Monoadduct Photoactivation UVA1 UVA Light (320-400 nm) UVA1->Monoadduct Crosslink Step 3: Interstrand Cross-link (Permanent) Monoadduct->Crosslink Second Photoactivation UVA2 UVA Light (320-400 nm) UVA2->Crosslink Inactivation Replication & Transcription Blocked Crosslink->Inactivation

Figure 1: Mechanism of action of this compound and UVA light for pathogen inactivation.

Experimental Protocols

The following protocols are based on established laboratory methods for pathogen inactivation in biological matrices such as plasma and platelet concentrates. These can be adapted for research use with other cell cultures or biological fluids.

General Laboratory Safety Precautions
  • This compound in contact with skin may cause photosensitization when exposed to ultraviolet light. If skin contact occurs, flush the affected area thoroughly with water.[6]

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle all biological samples as potentially infectious.

  • UVA illuminators should be operated according to the manufacturer's instructions, and appropriate UV safety precautions should be taken.

Protocol for Pathogen Inactivation in a Liquid Biological Sample

This protocol describes a general workflow for inactivating pathogens spiked into a liquid sample, such as cell culture media, plasma, or a platelet suspension.

Materials:

  • This compound solution (e.g., 3 mM or 6 mM)

  • Liquid biological sample (e.g., plasma, platelet concentrate, viral culture)

  • UVA illumination device (calibrated to deliver a controlled dose of UVA light, 320-400 nm)

  • Sterile, UVA-transparent containers

  • Compound Adsorption Device (CAD) or equivalent purification system (optional, for removal of residual compounds)

  • Sterile pipettes and tubes

  • Incubator, if required for the biological sample

  • Biosafety cabinet

Procedure:

  • Sample Preparation : Prepare the biological sample in a sterile, UVA-transparent container. For experimental purposes, a known titer of a virus or bacterium can be spiked into the sample.[7] A pre-treatment control sample should be collected at this stage for later analysis.[7]

  • Addition of this compound : Add the this compound solution to the biological sample to achieve a final concentration of 150 µM .[7] Mix gently but thoroughly to ensure even distribution. Collect a pre-illumination control sample after the addition of this compound but before UVA exposure.[7]

  • UVA Illumination : Place the container with the this compound-sample mixture into the UVA illuminator. Expose the sample to a controlled dose of UVA light.

    • For platelet concentrates , a typical dose is 3 J/cm² .[2]

    • For plasma , a typical dose is 6.4 J/cm² .[7] The illumination is typically performed for 4-6 minutes.

  • Post-Illumination Incubation : After illumination, collect a post-treatment test sample.[7]

  • Removal of Residual Compounds (Optional but Recommended) : To remove residual this compound and its free photoproducts, the treated sample can be passed through a Compound Adsorption Device (CAD).[8] This step is crucial for applications involving sensitive cell lines or in vivo studies. The CAD can reduce the this compound concentration from 150 µM to approximately 0.5 µM.[5][8]

  • Analysis : Analyze the pre-treatment, pre-illumination, and post-treatment samples to determine the efficacy of inactivation. This is typically done using plaque assays for viruses or colony-forming unit (CFU) assays for bacteria to calculate the Log Reduction Factor (LRF).[9]

cluster_1 Experimental Workflow for Pathogen Inactivation Start Start: Biological Sample Spike Spike with Pathogen (Optional) Start->Spike PreControl Collect Pre-Treatment Control Sample Spike->PreControl Addthis compound Add this compound (Final Conc. 150 µM) PreControl->Addthis compound Analysis Analyze Samples (e.g., Plaque Assay) Calculate Log Reduction PreControl->Analysis PreIllumControl Collect Pre-Illumination Control Sample Addthis compound->PreIllumControl UVA Expose to UVA Light (e.g., 3 J/cm²) PreIllumControl->UVA PreIllumControl->Analysis PostIllumSample Collect Post-Treatment Test Sample UVA->PostIllumSample CAD Compound Adsorption Device (CAD) for Purification PostIllumSample->CAD PostIllumSample->Analysis FinalProduct Final Pathogen-Inactivated Sample CAD->FinalProduct

Figure 2: General experimental workflow for using this compound and UVA for pathogen inactivation.

Quantitative Data

Pathogen Inactivation Efficacy

The this compound/UVA process has been shown to be effective against a wide range of pathogens. The efficacy is typically measured as a Log Reduction Factor (LRF), which represents the difference in the logarithm of the infectious titer before and after treatment.

Pathogen ClassPathogen SpeciesSample MatrixLog Reduction Factor (LRF)
Enveloped Virus Human Immunodeficiency Virus (HIV-1)Platelets>5.7
Hepatitis B Virus (HBV)Plasma≥4.4
Hepatitis C Virus (HCV)Platelets>4.5
Cytomegalovirus (CMV)Platelets>6.0
West Nile Virus (WNV)Platelets>6.9
Dengue Virus (DENV-2)Platelets>6.5
Chikungunya Virus (CHIKV)Platelets>5.8
Zika Virus (ZIKV)Platelets>4.8
SARS-CoV-2Plasma>3.3[9]
SARS-CoV-2Platelets (100% Plasma)>3.5[9]
Non-Enveloped Virus Bluetongue Virus (BTV)Plasma>6.0
Adenovirus (AdV-5)Platelets>5.2
Protozoa Plasmodium falciparumPlatelets>6.1
Trypanosoma cruziPlatelets>5.8
Babesia microtiPlatelets>5.5
Gram-Positive Bacteria Staphylococcus aureusPlatelets6.6[2]
Staphylococcus epidermidisPlatelets>6.6[2]
Streptococcus pyogenesPlatelets>6.8[2]
Bacillus cereusPlatelets>5.5[2]
Gram-Negative Bacteria Escherichia coliPlatelets>7.0
Klebsiella pneumoniaePlatelets>6.8
Serratia marcescensPlatelets>6.8
Yersinia enterocoliticaPlatelets>7.0

Note: Data compiled from a comprehensive review by Ciaravino et al. (2020) and other cited sources.[2][8][9] LRF values can vary based on the specific experimental conditions.

Effects on Platelet Quality and Function

While effective for pathogen inactivation, the this compound/UVA treatment can impact platelet structure and function. This is often referred to as an exacerbation of the platelet storage lesion (PSL).[5]

ParameterEffect of this compound/UVA TreatmentQuantitative Change
Platelet Activation Increased P-selectin (CD62P) expression on Day 1.48.7% (treated) vs. 32.6% (gamma-irradiated) vs. control.[10]
Platelet Aggregation Reduced aggregation response to agonists.~80% reduction with collagen; ~60% reduction with thrombin.[5]
Surface Glycoproteins Decreased expression of GpIbα receptor.~20% reduction in surface GpIbα.[5]
Apoptosis Increased levels of pro-apoptotic proteins.Significant increase in Bak protein expression.[5][11]
Signaling Pathways Upregulation of the MAPK signaling cascade.Increased phosphorylation of p38 MAPK.[1][3]
Platelet Count Minor loss of platelets during processing.7-10% loss due to transfers and CAD filtration.[7]
Corrected Count Increment (CCI) Lower post-transfusion platelet recovery.15-20% decrease in radiolabeled platelet recovery.[7]

This compound-Induced Signaling in Platelets

Research has shown that the this compound/UVA treatment process can induce specific signaling cascades within platelets, leading to apoptosis and functional alterations. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The treatment stressor (this compound + UVA) leads to the phosphorylation and activation of p38 MAPK.[1][3] Activated p38 MAPK can, in turn, contribute to cellular apoptosis. Concurrently, the treatment leads to an upregulation of the pro-apoptotic protein Bak.[5][11] This shifts the balance of Bcl-2 family proteins, favoring apoptosis. The cascade culminates in the cleavage and activation of executioner caspases, such as Caspase-3, which orchestrates the dismantling of the cell, ultimately leading to accelerated platelet clearance.[5]

cluster_2 This compound-Induced Apoptotic Signaling in Platelets Stress Treatment Stressor (this compound + UVA) p38 p38 MAPK Phosphorylation Stress->p38 Bak Upregulation of pro-apoptotic Bak Stress->Bak Caspase Caspase-3 Activation p38->Caspase Bak->Caspase Apoptosis Platelet Apoptosis & Accelerated Clearance Caspase->Apoptosis Function Reduced Platelet Function Caspase->Function

Figure 3: Simplified signaling pathway of this compound/UVA-induced platelet apoptosis.

References

Application Notes and Protocols for the Analytical Identification of Amotosalen Photoproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amotosalen, a psoralen derivative, is a photoactive compound used in conjunction with ultraviolet A (UVA) light in pathogen reduction technology for blood products such as platelets and plasma. This process effectively inactivates a broad spectrum of viruses, bacteria, protozoa, and residual donor white blood cells, thereby enhancing the safety of transfusions. The mechanism of action involves this compound intercalating into the nucleic acids (DNA and RNA) of pathogens and leukocytes. Upon exposure to UVA light, this compound forms covalent cross-links with pyrimidine bases, which blocks replication and transcription, rendering the pathogen unable to multiply and cause disease.[1]

During this photochemical treatment, a significant portion of the this compound that does not react with nucleic acids undergoes photodegradation, resulting in the formation of several photoproducts.[2][3] The identification and quantification of these photoproducts are crucial for understanding the safety profile of the treated blood components and for ensuring the consistency and efficacy of the pathogen reduction process. Regulatory bodies require thorough characterization of such photoproducts to assess their potential toxicity and to establish acceptable limits in the final product.

This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify this compound photoproducts. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methodologies

The principal analytical techniques for the characterization of this compound photoproducts are HPLC-UV for quantification and UPLC-MS/MS for structural elucidation and sensitive quantification. These methods allow for the separation, identification, and measurement of this compound and its various degradation products in complex biological matrices like plasma.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely used technique for the routine quantification of this compound and its photoproducts. The method's reliability makes it suitable for quality control and stability testing. A key advantage is its ability to accurately measure the extent of this compound photodegradation, which has been shown to correlate with the level of pathogen inactivation.[3]

Experimental Protocol: HPLC-UV Analysis of this compound and Photoproducts

  • Objective: To quantify the concentration of this compound and its primary photoproducts in treated plasma or platelet components.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Collect samples of the blood component before and after UVA illumination.

    • Centrifuge the samples to separate plasma or supernatant.

    • Perform a protein precipitation step by adding a solvent such as acetonitrile or methanol to the plasma sample (typically in a 1:3 or 1:4 ratio).

    • Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions (General Method):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is set at a wavelength that allows for the sensitive detection of both this compound and its photoproducts.

    • Injection Volume: 20 µL.

    • Internal Standard: An internal standard, such as 4,5',8-trimethylpsoralen (TMP), may be used to improve quantitative accuracy.[4]

Data Presentation: HPLC-UV Method Parameters

ParameterRecommended Setting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of this compound and photoproducts
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 300 nm[4]
Internal Standard 4,5',8-trimethylpsoralen (TMP)[4]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it the preferred method for the structural identification of photoproducts and for their quantification at very low levels. The use of tandem mass spectrometry allows for the selection of specific precursor-to-product ion transitions for each analyte, which significantly reduces matrix interference and improves the accuracy of measurements in complex biological samples. While specific methods for this compound photoproducts are not widely published in detail, the general approach for the analysis of small molecules in biological matrices can be adapted.

Experimental Protocol: UPLC-MS/MS Analysis of this compound Photoproducts

  • Objective: To identify and quantify this compound and its photoproducts with high sensitivity and specificity in plasma.

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample preparation procedure is similar to that for HPLC-UV analysis, involving protein precipitation. For very low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and further clean up the sample.

  • Chromatographic Conditions (General Method):

    • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used to achieve high resolution and fast separation.

    • Mobile Phase: Similar to HPLC, a gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is used.

    • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is common for UPLC systems.

    • Injection Volume: A smaller injection volume, such as 5 µL, is often sufficient due to the higher sensitivity of the detector.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound and its derivatives.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor and product ion pairs are monitored for each analyte.

    • Source Parameters: The ion source temperature, gas flows, and capillary voltage should be optimized for maximum signal intensity of the target analytes.

Data Presentation: UPLC-MS/MS Method Parameters

ParameterRecommended Setting
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for rapid separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

Visualization of Workflows and Pathways

Diagram 1: General Experimental Workflow for this compound Photoproduct Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing SampleCollection Sample Collection (Pre- and Post-UVA) Centrifugation1 Centrifugation SampleCollection->Centrifugation1 ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Centrifugation1->ProteinPrecipitation Centrifugation2 Centrifugation ProteinPrecipitation->Centrifugation2 SupernatantTransfer Supernatant Transfer Centrifugation2->SupernatantTransfer HPLC_UV HPLC-UV Analysis SupernatantTransfer->HPLC_UV UPLC_MSMS UPLC-MS/MS Analysis SupernatantTransfer->UPLC_MSMS Quantification Quantification HPLC_UV->Quantification Identification Identification UPLC_MSMS->Identification Reporting Reporting Quantification->Reporting Identification->Reporting

Caption: Workflow for sample preparation and analysis of this compound photoproducts.

Diagram 2: Conceptual Photodegradation Pathway of this compound

G This compound This compound UVA_Light UVA Light This compound->UVA_Light Excited_State Excited State this compound UVA_Light->Excited_State Nucleic_Acid_Adducts Nucleic Acid Adducts (Pathogen Inactivation) Excited_State->Nucleic_Acid_Adducts Intercalation & Covalent Bonding Photoproducts Photoproducts (A, B, C, D, E, F, G) Excited_State->Photoproducts Photodegradation

Caption: Conceptual pathway of this compound activation and photodegradation.

Conclusion

The analytical monitoring of this compound and its photoproducts is a critical component in the safety and quality control of pathogen-reduced blood products. HPLC-UV provides a reliable method for routine quantification, while UPLC-MS/MS offers the high sensitivity and specificity required for detailed structural characterization and trace-level analysis. The protocols and workflows outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound photoproducts. Adherence to validated analytical methods is essential for ensuring the safety and efficacy of these life-saving blood components. Further research is warranted to fully characterize the structures and biological activities of all this compound photoproducts.

References

Troubleshooting & Optimization

Amotosalen Pathogen Inactivation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing amotosalen-based pathogen inactivation technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inactivate pathogens?

A1: this compound is a synthetic psoralen compound used for pathogen inactivation in blood products, particularly platelets and plasma. Its mechanism of action involves three key steps:

  • Intercalation: this compound, being a tricyclic molecule, penetrates cellular and nuclear membranes to intercalate into the helical regions of DNA and RNA of pathogens and leukocytes.

  • UVA Activation: Upon illumination with long-wavelength ultraviolet A (UVA) light (320-400 nm), this compound becomes activated.

  • Covalent Cross-linking: The activated this compound forms irreversible covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands. This cross-linking blocks the replication and transcription of the genetic material, rendering the pathogen unable to proliferate and cause infection.

amotosalen_mechanism cluster_pathogen Pathogen / Leukocyte Pathogen Pathogen DNA/RNA Crosslinked Cross-linked DNA/RNA (Replication Blocked) This compound This compound This compound->Pathogen Intercalation UVA UVA Light (320-400 nm) UVA->Crosslinked Activation & Covalent Bonding Inactivation Inactivated Crosslinked->Inactivation Pathogen Inactivation

Mechanism of this compound Pathogen Inactivation.

Q2: For which blood components is this compound treatment indicated?

A2: this compound-based pathogen inactivation, specifically the INTERCEPT Blood System, is used for treating platelet and plasma components. It is not currently used for red blood cells due to the high absorption of UVA light by hemoglobin, which would interfere with the activation of this compound.

Q3: What is the spectrum of pathogens inactivated by this compound?

A3: this compound has a broad spectrum of activity and has been shown to be effective against a wide range of pathogens, including:

  • Viruses: Both enveloped (e.g., HIV, HBV, HCV) and some non-enveloped viruses.

  • Bacteria: Gram-positive and Gram-negative bacteria, including spirochetes.

  • Protozoa: Such as the parasites that cause malaria and Chagas disease.

  • Leukocytes: The treatment also inactivates residual donor leukocytes, which helps to prevent transfusion-associated graft-versus-host disease (TA-GVHD).

Q4: Are there any known limitations to the pathogens that can be inactivated?

A4: Yes, there are some limitations. The efficacy can be reduced against pathogens with very high titers or those that are more resistant to the treatment, such as certain non-enveloped viruses (e.g., parvovirus B19). Additionally, some Gram-negative bacteria that possess efficient RND (Resistance-Nodulation-Division) efflux pumps may be able to extrude this compound, potentially compromising the inactivation process. This suggests that multidrug-resistant bacteria could pose a challenge.

Troubleshooting Guides

Problem 1: Reduced Platelet Function and Viability In Vitro

Symptom: You observe a significant decrease in platelet aggregation, lower corrected count increments (CCIs) post-transfusion, or increased markers of platelet storage lesion (PSL) after this compound/UVA treatment compared to untreated controls.

Possible Causes & Troubleshooting Steps:

  • Inherent Effects of Treatment: The this compound/UVA process itself can impact platelet function. Studies have shown that the treatment can lead to reduced platelet activatability, induce apoptosis (programmed cell death), and accelerate platelet clearance. Specifically, it has been shown to cause shedding of Glycoprotein Ib (GpIb), a key receptor for platelet adhesion, and activate the p38 MAPK signaling pathway, which is involved in apoptosis.

    • Action: Be aware that a certain level of functional alteration is an expected outcome of the treatment. When designing experiments, include appropriate controls (untreated platelets from the same donor) to quantify the specific impact of the this compound/UVA process.

  • Storage Conditions: this compound/UVA treatment can exacerbate the effects of platelet storage lesion.

    • Action: Ensure optimal storage conditions (continuous gentle agitation at 20-24°C) are maintained. For experimental purposes, minimize storage duration where possible to isolate the immediate effects of the treatment from storage-related changes.

  • Assay Sensitivity: The specific assays used to measure platelet function can influence the observed outcomes.

    • Action: Use a panel of assays to get a comprehensive view of platelet function. For example, supplement aggregation studies with flow cytometry to assess the expression of surface receptors like GpIbα and activation markers like P-selectin.

troubleshoot_platelet_function Start Symptom: Reduced Platelet Function Cause1 Inherent Effect of This compound/UVA Treatment? Start->Cause1 Cause2 Suboptimal Storage Conditions? Cause1->Cause2 No Action1 Acknowledge & Quantify: Treatment induces apoptosis, GpIb shedding, and p38 MAPK activation. Cause1->Action1 Yes Cause3 Assay-Specific Artifact? Cause2->Cause3 No Action2 Optimize Storage: Maintain 20-24°C with gentle agitation. Minimize storage time. Cause2->Action2 Yes Action3 Use Orthogonal Assays: Combine aggregation with flow cytometry for surface markers. Cause3->Action3 Yes End Comprehensive Assessment of Platelet Viability Cause3->End No Action1->Cause2 Action2->Cause3 Action3->End

Troubleshooting Reduced Platelet Function.

Problem 2: Lower than Expected Activity of Plasma Coagulation Factors

Symptom: Following this compound/UVA treatment of plasma, you measure a reduction in the activity of specific coagulation factors, particularly labile factors like Factor VIII.

Possible Causes & Troubleshooting Steps:

  • Photochemical Damage: While this compound has a high specificity for nucleic acids, some level of interaction with proteins can occur, and the UVA illumination process can have an impact on sensitive proteins.

    • Action: Refer to expected ranges of coagulation factor preservation post-treatment. It is known that Factor VIII levels can be reduced, though they generally remain sufficient for therapeutic use. Fibrinogen functional activity is typically well-preserved.

  • Freeze-Thaw Cycles: Improper handling of plasma before or after treatment can affect protein activity.

    • Action: Ensure standardized procedures for freezing and thawing plasma are followed. Avoid repeated freeze-thaw cycles, as this can denature proteins and reduce their activity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound/UVA pathogen inactivation.

Table 1: Impact on Platelet In Vitro Function and Post-Transfusion Efficacy

ParameterControl (Untreated)This compound/UVA TreatedKey FindingReference
Collagen-Induced Aggregation 100% (baseline)20.5% (at 5 µg/ml)80% reduction in aggregation response.
Thrombin-Induced Aggregation 100% (baseline)40.2% (at 0.25 U/ml)60% reduction in aggregation response.
1-hour Corrected Count Increment (CCI) 16.0 x 10³11.1 x 10³CCI was significantly lower for treated platelets.
Days to Next Platelet Transfusion 2.4 days1.9 daysShorter interval between transfusions for the treated group.
Transfusion Reactions 4.1% - 4.4%3.0%Transfusion reactions were significantly fewer with treated platelets.

Table 2: Preservation of Plasma Coagulation Factors

Coagulation FactorPost-Treatment Activity (% of Control)Key FindingReference
Factor VIII ~73%Activity is reduced but remains at therapeutic levels.
Fibrinogen ~87%Functional activity is well-preserved.
Other Factors 73% - 98%Most other coagulation factors are well-preserved.
ADAMTS-13 No significant differenceActivity is maintained.

Experimental Protocols

Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)

  • Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging whole blood or platelet concentrate at a low speed (e.g., 200 x g for 10 minutes) at room temperature. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation step (e.g., 2000 x g for 15 minutes).

  • Instrument Setup: Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

  • Assay Procedure: a. Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Allow the sample to stabilize for a few minutes. c. Add a known concentration of a platelet agonist (e.g., collagen, thrombin, ADP). d. Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: The maximum aggregation is reported as the percentage change in light transmission. Compare the results from this compound-treated platelets to untreated controls.

Protocol 2: Flow Cytometry for Platelet Surface Markers

  • Platelet Preparation: Adjust the concentration of platelets in PRP or a suitable buffer to approximately 2-5 x 10⁸ platelets/mL.

  • Antibody Staining: a. Aliquot platelet suspension into flow cytometry tubes. b. Add fluorescently-conjugated monoclonal antibodies specific for platelet markers (e.g., anti-CD41 for platelet identification, anti-CD61/GPIIb-IIIa, anti-CD42b/GPIbα, anti-CD62P/P-selectin). c. Incubate in the dark at room temperature for 15-20 minutes.

  • Fixation (Optional): Add a fixative solution (e.g., 1% paraformaldehyde) to stabilize the stained platelets, especially if analysis is not immediate.

  • Data Acquisition: Acquire data on a flow cytometer, collecting events for a specified time or number of events within a platelet gate (defined by forward and side scatter or CD41 positivity).

  • Analysis: Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker to quantify receptor expression or platelet activation.

experimental_workflow cluster_qc Quality Control Assays Start Platelet or Plasma Unit Add_this compound Add this compound (Final concentration ~150 µmol/L) Start->Add_this compound Illuminate Illuminate with UVA Light (~3 J/cm²) Add_this compound->Illuminate Adsorption Remove Residual this compound (Compound Adsorption Device) Illuminate->Adsorption QC_Testing Quality Control Testing Adsorption->QC_Testing End Pathogen-Inactivated Product QC_Testing->End Assay1 Platelet Aggregation (LTA) QC_Testing->Assay1 Assay2 Flow Cytometry (Surface Markers) QC_Testing->Assay2 Assay3 Coagulation Factor Assays QC_Testing->Assay3

General Experimental Workflow for Pathogen Inactivation.

Technical Support Center: Amotosalen Platelet Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amotosalen-treated platelets.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound-treated platelets.

Question: Why am I observing reduced platelet aggregation in my in vitro assays with this compound-treated platelets?

Answer:

Reduced platelet aggregation is a known effect of this compound/UVA treatment. Several factors contribute to this phenomenon:

  • Alterations in Platelet Surface Receptors: this compound treatment can lead to the shedding of key surface receptors involved in aggregation. Notably, a significant decrease in Glycoprotein Ibα (GpIbα) levels on the platelet surface has been observed.[1] GpIbα is crucial for the initial adhesion of platelets to von Willebrand Factor (vWF) at sites of vascular injury.

  • Impaired Signaling Pathways: The treatment can impact intracellular signaling pathways necessary for platelet activation and aggregation. Specifically, this compound/UVA treatment has been shown to upregulate the p38 MAPK signaling pathway, which can lead to downstream effects that inhibit aggregation.[1][2]

  • Protein Alterations: The photochemical process can alter various platelet proteins that are essential for maintaining platelet integrity and function. For instance, a decrease in the Platelet Endothelial Aggregation Receptor 1 (PEAR-1) precursor has been identified, which is linked to the integrin αIIbβIII pathway critical for aggregation.[3]

Troubleshooting Steps:

  • Confirm Receptor Expression: Use flow cytometry to assess the surface expression of key platelet receptors like GpIbα (CD42b) and GPVI. A lower mean fluorescence intensity (MFI) for these markers in the treated group compared to controls would confirm receptor shedding.

  • Evaluate Agonist Response: Test a range of agonist concentrations (e.g., collagen, thrombin, ADP) in your aggregation assays. This compound-treated platelets may show a reduced response, particularly to lower doses of agonists.[1]

  • Assess Downstream Signaling: If equipped, use techniques like Western blotting to investigate the phosphorylation status of key signaling proteins, such as p38 MAPK, to determine if the pathway is hyperactivated.

Question: My post-transfusion platelet count increments (CCIs) are lower than expected after transfusing this compound-treated platelets. What could be the cause?

Answer:

Lower post-transfusion platelet count increments are a frequently reported outcome with this compound-treated platelets.[3][4] This can be attributed to several factors:

  • Accelerated Platelet Clearance: this compound/UVA treatment can induce changes in platelets that lead to their faster removal from circulation. This includes the desialylation of surface glycoproteins like GpIbα, which exposes underlying galactose residues, marking them for clearance by the liver.[1]

  • Induction of Apoptosis: The treatment process can trigger programmed cell death (apoptosis) in platelets.[1][5] This is evidenced by the increased expression of pro-apoptotic proteins like Bak and the cleavage of caspase-3.[1] Apoptotic platelets are rapidly cleared from circulation.

  • Increased Platelet Activation: While seemingly counterintuitive with reduced aggregation, this compound treatment can lead to a state of pre-activation, as indicated by increased baseline P-selectin (CD62P) expression.[3][6] These pre-activated platelets may be more prone to clearance.

Troubleshooting Steps:

  • In Vitro Apoptosis Assay: Prior to transfusion, assess markers of apoptosis in your platelet population using flow cytometry for Annexin V binding or Western blotting for cleaved caspase-3.

  • Evaluate Platelet Survival: If feasible in your experimental model, perform in vivo platelet survival studies to directly measure the clearance rate of treated versus untreated platelets.

  • Optimize Transfusion Dose: Some studies suggest that increasing the dose of this compound-treated platelets may partially compensate for the reduced CCI.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound/UVA pathogen inactivation?

A1: this compound is a psoralen compound that intercalates into the DNA and RNA of pathogens.[7] Upon exposure to UVA light, this compound forms covalent cross-links with the nucleic acids, which blocks their replication and renders the pathogens non-infectious.[7]

Q2: Does this compound treatment affect platelet storage lesion?

A2: Yes, this compound/UVA treatment has been shown to accelerate the development of platelet storage lesion (PSL).[8] This is characterized by an increase in proteome changes and a decline in platelet function over the storage period compared to untreated platelets.[3]

Q3: Are there any specific proteins that are consistently altered by this compound treatment?

A3: Yes, studies have identified several proteins that are uniquely and consistently altered after this compound/UVA treatment and storage. These include a decrease in the Platelet Endothelial Aggregation Receptor 1 (PEAR-1) precursor and protein-tyrosine sulfotransferase 2, and an increase in the chloride intracellular channel protein 4.[3]

Q4: How does this compound treatment impact the platelet proteome over time?

A4: While this compound/UVA treatment initially causes fewer proteome changes than gamma irradiation at day 1, it leads to a more pronounced increase in storage lesions and protein alterations by day 5 of storage.[3]

Q5: Is the effect of this compound on platelets reversible?

A5: The cross-linking of nucleic acids is permanent. The downstream effects on platelet function, such as reduced aggregation and accelerated clearance, are generally considered irreversible consequences of the treatment-induced cellular changes.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound treatment on platelet function.

Table 1: In Vitro Platelet Function

ParameterControl (Untreated)This compound-TreatedDay of StorageReference
Collagen-Induced Aggregation (5 µg/mL) 100%20.5%Day 1[1]
Collagen-Induced Aggregation (10 µg/mL) 100%45.2%Day 1[1]
Thrombin-Induced Aggregation (0.25 U/mL) 100%40.2%Day 1[1]
GpIbα MFI 2258.91937.4Day 1[1]
Resting CD62P Expression 32.6% (gamma-irradiated control)48.7%Day 1[3][6]
Resting CD62P Expression 46.7%47.4%Day 5[3]
TRAP-Activated CD62P Expression 80.7%80.5%Day 1[6]
TRAP-Activated CD62P Expression Not specified55%Day 5[6]

Table 2: Post-Transfusion Platelet Viability

ParameterControl (Untreated)This compound-TreatedStorage DurationReference
Mean Post-Transfusion Recovery 50.3 ± 7.7%42.5 ± 8.7%5 days[9]
Mean Lifespan 6.0 ± 1.2 days4.8 ± 1.3 days5 days[9]
Mean Post-Transfusion Survival 209.6 ± 13.9 hours151.4 ± 20.1 hours7 days[10]
Mean 24-h Post-Transfusion Recovery 56.8 ± 9.2%37.6 ± 8.4%7 days[10]
Mean 1-hour CCI 11.0 ± 4.911.4 ± 4.9Not specified[11]
Mean 24-hour CCI 6.2 ± 4.86.1 ± 4.4Not specified[11]

Experimental Protocols

1. Platelet Aggregation Assay (Light Transmission Aggregometry)

  • Objective: To measure the extent of platelet aggregation in response to various agonists.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from whole blood samples by centrifugation.

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Place a cuvette with PRP into the aggregometer and establish a baseline light transmission (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation baseline.

    • Add a known concentration of a platelet agonist (e.g., collagen, thrombin, ADP) to the PRP while stirring.

    • Record the change in light transmission over time as platelets aggregate. The maximum percentage of aggregation is determined.

2. Flow Cytometry for Platelet Surface Markers (CD62P and GpIbα)

  • Objective: To quantify the expression of activation and adhesion markers on the platelet surface.

  • Methodology:

    • Dilute platelet samples in a suitable buffer (e.g., Tyrode's buffer).

    • Add fluorescently labeled monoclonal antibodies specific for the markers of interest (e.g., anti-CD62P-FITC, anti-CD42b-PE).

    • Incubate the samples in the dark to allow for antibody binding.

    • Fix the samples with paraformaldehyde to stabilize the staining.

    • Acquire the samples on a flow cytometer, collecting data on fluorescence intensity for a large population of platelets.

    • Analyze the data to determine the percentage of positive cells or the mean fluorescence intensity (MFI) for each marker.

3. Western Blotting for p38 MAPK Phosphorylation

  • Objective: To assess the activation state of the p38 MAPK signaling pathway.

  • Methodology:

    • Lyse platelet samples to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

Visualizations

Amotosalen_Signaling_Pathway cluster_cytoplasm Cytoplasm Amotosalen_UVA This compound + UVA Stress Cellular Stress Amotosalen_UVA->Stress p38_MAPK p38 MAPK Stress->p38_MAPK Activation Bak Bak Activation Stress->Bak TACE TACE (TNF-α Converting Enzyme) p38_MAPK->TACE Phosphorylation GpIb_Shedding GpIbα Shedding TACE->GpIb_Shedding Caspase3 Caspase-3 Cleavage Bak->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway activated by this compound/UVA treatment in platelets.

Experimental_Workflow Start Platelet Concentrate Split Split into Control and Treatment Groups Start->Split Control Untreated Control Split->Control Group 1 Treatment This compound + UVA Treatment Split->Treatment Group 2 Storage Storage (e.g., 1, 5, 7 days) Control->Storage Treatment->Storage Assays In Vitro Assays Storage->Assays Transfusion In Vivo Transfusion (Optional) Storage->Transfusion Aggregation Platelet Aggregation Assays->Aggregation Flow Flow Cytometry (CD62P, GpIbα) Assays->Flow WB Western Blot (p-p38) Assays->WB CCI Post-Transfusion CCI & Survival Transfusion->CCI Troubleshooting_Logic Issue Observed Issue Reduced Aggregation Low CCI Cause_Agg Potential Cause Receptor Shedding Signaling Defect Issue:d->Cause_Agg Cause_CCI Potential Cause Accelerated Clearance Apoptosis Issue:c->Cause_CCI Action_Agg Troubleshooting Step Flow for GpIbα Western for p-p38 Cause_Agg:d->Action_Agg:d Cause_Agg:c->Action_Agg:c Action_CCI Troubleshooting Step In Vivo Survival Study Annexin V Staining Cause_CCI:d->Action_CCI:d Cause_CCI:c->Action_CCI:c

References

Amotosalen/UVA Treatment Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amotosalen/UVA treatment protocols. All information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound/UVA pathogen inactivation?

A1: The this compound/UVA pathogen inactivation technology utilizes a synthetic psoralen, this compound, which intercalates into the nucleic acids (DNA and RNA) of pathogens and leukocytes.[1][2] Upon illumination with UVA light (320-400 nm), this compound forms covalent cross-links with pyrimidine bases, which irreversibly blocks the replication and transcription of the nucleic acids.[1][2] This process effectively inactivates a broad spectrum of viruses, bacteria, parasites, and leukocytes that may be present in blood components.[1][3] Since platelets and red blood cells lack a nucleus and nucleic acids, their core functions are not directly targeted by this mechanism.[3]

Q2: What is the standard this compound concentration and UVA dose used in pathogen inactivation protocols?

A2: The nominal final concentration of this compound used in standard protocols is 150 μM.[4] This is followed by exposure to a UVA light dose of approximately 3 J/cm².[4]

Q3: Is it necessary to remove residual this compound after UVA treatment?

A3: Yes, it is a critical step. After UVA illumination, residual this compound and its photoproducts are removed using a compound adsorption device (CAD).[1][5] This is typically achieved by incubating the treated product with the CAD for a specified period, usually between 6 to 16 hours, with gentle agitation.[1] This process significantly reduces the concentration of residual this compound.[1]

Q4: Can this compound/UVA treatment replace gamma irradiation for preventing transfusion-associated graft-versus-host disease (TA-GVHD)?

A4: Yes. The this compound/UVA treatment inactivates the nucleic acids of T-lymphocytes, preventing their proliferation, which is the cause of TA-GVHD.[3] This eliminates the need for gamma irradiation of blood components for this purpose.[3][6]

Troubleshooting Guide

Issue 1: Reduced Platelet Function and Efficacy Post-Treatment

Q: My experiments show a significant decrease in platelet aggregation and overall function after this compound/UVA treatment. What could be the cause and how can I mitigate this?

A: This is a known effect of the treatment. This compound/UVA exposure can lead to what is often termed "platelet storage lesion," characterized by reduced platelet activatability, increased apoptosis, and accelerated clearance.[6][7][8]

Potential Causes:

  • GpIbα Shedding: The treatment can induce the shedding of the glycoprotein Ibα (GpIbα), a key receptor for von Willebrand factor (vWF), which is crucial for platelet adhesion.[6][8]

  • p38 MAPK Activation: The process can activate the p38 MAPK signaling pathway, which is linked to platelet apoptosis and decreased function.[6][8]

  • Increased Apoptosis: this compound/UVA treatment can upregulate the pro-apoptotic protein Bak and activate caspase-dependent pathways, leading to premature platelet death.[6][8][9]

  • Storage Conditions: Suboptimal storage conditions post-treatment can exacerbate the storage lesion.[7]

Troubleshooting and Mitigation Strategies:

  • Optimize Storage: Ensure treated platelets are stored under standard blood bank conditions (22°C with continuous gentle agitation).[7] The use of platelet additive solutions (PAS) may have a protective effect.[5]

  • Experimental Controls: Always include an untreated control group in your experiments to accurately quantify the treatment's impact on platelet function.[6]

  • Functional Assays: Utilize a panel of assays to assess platelet function comprehensively, including aggregation studies with multiple agonists (e.g., collagen, thrombin), flow cytometry for surface receptor expression (e.g., GpIbα, P-selectin), and assays for apoptosis markers (e.g., Bak, cleaved caspase-3).[6][8]

  • Consider Experimental Modulators: For research purposes, exploring the use of p38 MAPK inhibitors has been investigated to understand the signaling pathways, though this did not rescue platelet survival in one study.[6]

Issue 2: Incomplete Pathogen Inactivation

Q: I am observing residual pathogen viability in my samples after the this compound/UVA protocol. What are the possible reasons?

A: While generally robust, the efficacy of this compound/UVA treatment can be influenced by several factors.

Potential Causes:

  • Incorrect this compound Concentration or UVA Dose: Deviations from the optimized protocol (150 μM this compound, 3 J/cm² UVA) can lead to incomplete inactivation.[4]

  • High Pathogen Titer: Extremely high initial pathogen loads may exceed the inactivation capacity of the standard protocol.

  • Efflux Pumps in Bacteria: Some multidrug-resistant Gram-negative bacteria may possess efflux pumps that can actively remove this compound, potentially compromising its efficacy.

  • UVA Light Penetration: Insufficient mixing or improper geometry of the sample container during UVA illumination can lead to uneven light distribution and areas of incomplete inactivation.

Troubleshooting and Mitigation Strategies:

  • Protocol Adherence: Strictly adhere to the validated this compound concentration and UVA dosage.

  • Accurate Titer Measurement: Quantify the initial pathogen load to ensure it is within a range where effective inactivation can be expected.

  • Proper Illumination: Ensure the sample is in a suitable container and that agitation during UVA exposure is adequate for uniform light penetration.

  • Post-Treatment Viability Assessment: Employ sensitive methods to detect residual viable pathogens after treatment.

Issue 3: Altered Plasma Coagulation Factor Activity

Q: I have noticed a decrease in the activity of certain coagulation factors in plasma after this compound/UVA treatment. Is this expected, and how can it be managed?

A: A moderate reduction in the activity of some coagulation factors is a known consequence of the treatment.

Potential Causes:

  • The photochemical process can have a minor impact on the structure and function of plasma proteins, including coagulation factors.

Troubleshooting and Management:

  • Quantify Factor Activity: Measure the activity of key coagulation factors (e.g., Fibrinogen, Factor V, Factor VIII) before and after treatment to determine the extent of reduction.

  • Pooling Strategies: For therapeutic applications, pooling plasma from multiple donors before treatment can help to standardize the final coagulation factor content and mitigate the impact of individual donor variability.[10]

  • Adherence to Protocol: Ensure the protocol is followed precisely, as deviations could potentially lead to greater than expected reductions in factor activity.

Data Presentation

Table 1: Impact of this compound/UVA Treatment on Platelet Function

ParameterUntreated PlateletsThis compound/UVA Treated PlateletsPercentage ReductionReference
Collagen-induced Aggregation (5 µg/ml)100% (normalized)20.5%~80%[6]
Thrombin-induced Aggregation100% (normalized)45.2%~60%[6]
GpIbα Expression (MFI)2258.91937.4~14%[6]
24-h Post-Transfusion Recovery56.8 ± 9.2%37.6 ± 8.4%~34%[11]
Post-Transfusion Survival (hours)209.6 ± 13.9151.4 ± 20.1~28%[11]

MFI: Mean Fluorescence Intensity

Table 2: Pathogen Inactivation Efficacy of this compound/UVA Treatment

PathogenSample MatrixLog ReductionReference
SARS-CoV-2Plasma>3.32 ± 0.2[12]
Staphylococcus epidermidisPlatelet Concentrates>6.6[4]
Escherichia coliPlatelet Concentrates>6.4[4]
Klebsiella pneumoniaePlatelet Concentrates>5.6[4]
Yersinia enterocoliticaPlatelet Concentrates>5.9[4]
HIV-1 (cell-free)Plasma>6.8[13]
Hepatitis B Virus (HBV)Plasma>4.5[13]
Hepatitis C Virus (HCV)Plasma>4.5[13]
Trypanosoma cruziPlasma>5.0[13]

Table 3: Effect of this compound/UVA Treatment on Plasma Coagulation Factors

Coagulation FactorRetention of Activity Post-TreatmentReference
Fibrinogen72-73%[13]
Factor V78-98%[13]
Factor VII78-98%[13]
Factor VIII72-73%[13]
Factor IX78-98%[13]
Factor X78-98%[13]
Factor XI78-98%[13]
Protein C78-98%[13]
Protein S78-98%[13]

Experimental Protocols

Protocol 1: Assessment of Platelet Quality Post-Amotosalen/UVA Treatment
  • Sample Preparation:

    • Collect platelet concentrates (PCs) according to standard procedures.

    • Divide the PC unit into two equal parts: one for this compound/UVA treatment (Test) and one as an untreated control (Control).

    • Treat the "Test" sample with 150 μM this compound and 3 J/cm² UVA light, followed by incubation with a compound adsorption device.[14]

    • Store both "Test" and "Control" PCs under standard blood bank conditions (22°C with continuous agitation) for the desired duration (e.g., up to 7 days).[7][11]

  • In Vitro Quality Assessment:

    • Platelet Count and Volume: Measure at specified time points.[15]

    • pH: Monitor pH at 22°C.[11]

    • Metabolic Parameters: Measure glucose consumption and lactate production.[15]

    • Flow Cytometry:

      • Stain for platelet surface markers such as GpIbα (CD42b) to assess receptor shedding and P-selectin (CD62p) as a marker of platelet activation.[6]

      • Use Annexin V staining to quantify apoptosis (phosphatidylserine exposure).[8]

    • Platelet Aggregation:

      • Perform light transmission aggregometry using agonists such as collagen and thrombin at various concentrations.[6]

  • In Vivo Assessment (Animal Model):

    • Use an appropriate animal model (e.g., immunodeficient mice).

    • Inject fluorescently labeled platelets from both "Test" and "Control" groups.

    • Monitor platelet clearance and survival over time using techniques like flow cytometry of blood samples.[6]

Protocol 2: Evaluation of Pathogen Inactivation Efficacy
  • Sample Preparation and Spiking:

    • Prepare platelet concentrates or plasma units.

    • Inoculate the units with a known high titer of the target pathogen (e.g., virus or bacteria).[4][12]

  • This compound/UVA Treatment:

    • Add this compound to a final concentration of 150 μM.[4]

    • Expose the sample to 3 J/cm² of UVA light with appropriate mixing.[4]

    • Remove residual this compound using a compound adsorption device.

  • Quantification of Viable Pathogens:

    • Collect samples before and after the treatment.

    • Determine the concentration of viable pathogens in both pre- and post-treatment samples using appropriate culture-based or infectivity assays (e.g., plaque assays for viruses, colony-forming unit counts for bacteria).[4][12]

  • Calculation of Log Reduction:

    • Calculate the log reduction in pathogen titer by comparing the pre- and post-treatment viability data.

Visualizations

Amotosalen_UVA_Mechanism cluster_pathogen Pathogen / Leukocyte DNA_RNA Nucleic Acids (DNA/RNA) Intercalation Intercalation DNA_RNA->Intercalation This compound This compound This compound->Intercalation Enters cell UVA_Light UVA Light (320-400 nm) Crosslinking Covalent Cross-linking UVA_Light->Crosslinking Intercalation->Crosslinking Activation Inactivation Replication & Transcription Blocked Crosslinking->Inactivation

Caption: Mechanism of this compound/UVA Pathogen Inactivation.

Experimental_Workflow_Platelet_Quality Start Platelet Concentrate Collection Split Pool and Split into Test and Control Groups Start->Split Treatment This compound/UVA Treatment (Test Group Only) Split->Treatment Storage Storage at 22°C with Agitation Split->Storage Control Group Treatment->Storage Sampling Sampling at Defined Timepoints Storage->Sampling Analysis In Vitro & In Vivo Quality Assessment Sampling->Analysis

Caption: Workflow for Assessing Platelet Quality after Treatment.

Signaling_Pathway_Platelet_Damage Treatment This compound/UVA Treatment p38 p38 MAPK Activation Treatment->p38 GpIb GpIbα Shedding Treatment->GpIb Apoptosis Increased Apoptosis (Bak upregulation, Caspase activation) Treatment->Apoptosis Reduced_Function Reduced Platelet Function & Survival p38->Reduced_Function GpIb->Reduced_Function Apoptosis->Reduced_Function

References

INTERCEPT® Blood System Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the INTERCEPT® Blood System.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the INTERCEPT Blood System?

The INTERCEPT Blood System utilizes a pathogen inactivation technology to enhance the safety of platelet and plasma components. The process involves the addition of a synthetic psoralen, amotosalen, to the blood product. This compound penetrates cellular and nuclear membranes of pathogens and leukocytes and intercalates into the nucleic acids (DNA and RNA).[1][2][3] Subsequent illumination with Ultraviolet A (UVA) light causes covalent cross-linking of the nucleic acids, which blocks replication and renders the pathogens and leukocytes inactive.[1][2][4][5] Following illumination, a Compound Adsorption Device (CAD) is used to reduce the levels of residual this compound and its photoproducts.[1][2][4]

Q2: For which blood components is the INTERCEPT Blood System approved?

The FDA has approved the INTERCEPT Blood System for the pathogen reduction of apheresis platelets and plasma.[6]

Q3: What are the key benefits of using the INTERCEPT Blood System?

The primary benefits include:

  • A material reduction in the risk of transfusion-transmitted infections.[6]

  • Elimination of the need for serologic testing for cytomegalovirus (CMV).[6]

  • Elimination of the need for gamma irradiation to prevent transfusion-associated graft-versus-host disease (TA-GVHD).[6]

Q4: Are there any contraindications for using INTERCEPT-treated blood components?

Yes, contraindications include:

  • Preparation of platelet or plasma components intended for patients with a history of hypersensitivity reaction to this compound or other psoralens.

  • Preparation of components for neonatal patients treated with phototherapy devices that emit specific wavelengths of light, due to the potential for erythema.

Q5: What should I do if the INTERCEPT INT100 Illuminator displays a "System Issue" screen?

The "System Issue" message indicates a critical issue with the illuminator. You should turn the illuminator OFF, wait 10 seconds, and then turn it back on. If the "System Issue" screen persists, you should contact an authorized service representative for assistance.[4]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the INTERCEPT Blood System process.

Issue 1: INTERCEPT INT100 Illuminator Error Message

Problem: The illuminator displays a red-bordered pop-up screen with an icon of an exclamation point in a yellow diamond.[4][5]

Possible Causes & Solutions:

CauseSolution
Incorrect Set Loading Ensure the processing set, including all tubing containing the blood product, is correctly placed within the illumination chamber. The illumination container should not be folded.[4][5]
Incorrect Barcode Entry Verify that the barcodes and the chamber position of each container are correctly entered into the illuminator.[4][5]
Bulb Failure The illuminator will detect bulb failures. If a bulb fails, the second bulb in the pair will also be turned off to ensure uniform illumination. The system will automatically adjust the illumination time. If the issue persists, contact a Cerus-authorized service representative.[4]
Illumination Interruption Avoid interrupting the illumination process unless absolutely necessary. A partially illuminated unit cannot be re-treated and must be discarded as a claim of pathogen inactivation cannot be supported.[4][5]
Issue 2: Leak Detected in the Processing Set

Problem: A leak is observed in the processing set during any stage of the procedure.

Immediate Action:

  • Stop the process immediately.

  • The plasma or platelet product must be discarded.[1]

  • Treat all materials as biohazardous waste and dispose of them according to your facility's guidelines.[4]

Investigation:

  • Carefully inspect the processing set for any visible signs of damage, such as punctures or abrasions.[4]

  • Review handling procedures to ensure that manipulation does not cause pinching, friction, or excessive pressure on the containers.[4]

Issue 3: Incomplete this compound Addition

Problem: The entire volume of the this compound solution does not appear to have been transferred to the blood product.

Possible Causes & Solutions:

CauseSolution
Kinked or Obstructed Tubing Ensure all tubing is straight and free of kinks or obstructions.
Incorrect Clamp Operation Verify that all clamps are in the correct open/closed position to allow for proper flow.
Improper Bag Positioning Ensure the this compound container is positioned correctly to allow for complete gravity-fed transfer.
Issue 4: Slow or Stalled Flow Through the Compound Adsorption Device (CAD)

Problem: The plasma or platelet product does not flow through the CAD at the expected rate or stops flowing completely.

Possible Causes & Solutions:

CauseSolution
Air Lock in the System Gently tap the tubing and CAD to dislodge any air bubbles that may be obstructing flow.
Kinked or Obstructed Tubing Check the entire length of the tubing for any kinks or obstructions.
Improper Positioning Ensure the illumination container is hung at a sufficient height to allow for proper gravity flow through the CAD.

Experimental Protocols & Workflows

Protocol 1: Standard INTERCEPT Pathogen Inactivation Process

This protocol outlines the key steps for the pathogen inactivation of platelets and plasma using the INTERCEPT Blood System.

  • Preparation:

    • Prepare the blood product according to approved specifications.[4]

    • Ensure the INTERCEPT INT100 Illuminator is powered on and has passed its self-check.

  • This compound Addition:

    • Aseptically connect the blood product to the INTERCEPT processing set.

    • Allow the blood product to mix with the this compound solution.[4]

  • UVA Illumination:

    • Load the illumination container into the INTERCEPT INT100 Illuminator.

    • Ensure the container and all tubing containing the product are correctly positioned within the illumination chamber.[4][5]

    • Enter the required information via the illuminator's user interface.

    • Initiate the UVA illumination cycle. The illuminator will deliver a controlled dose of UVA light.[1][4]

  • Compound Adsorption:

    • Once illumination is complete, remove the processing set from the illuminator.

    • Hang the illumination container to allow the treated blood product to flow by gravity through the Compound Adsorption Device (CAD).[1]

  • Storage:

    • The pathogen-inactivated product is collected in the final storage containers.

    • The product is now ready for storage or transfusion according to standard procedures.

Diagrams

INTERCEPT_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product Blood_Product Platelet or Plasma Product Mixing Mixing Blood_Product->Mixing This compound This compound Solution This compound->Mixing Illumination UVA Illumination (INT100 Illuminator) Mixing->Illumination CAD Compound Adsorption Device (CAD) Illumination->CAD Final_Product Pathogen-Inactivated Product CAD->Final_Product

Caption: High-level workflow of the INTERCEPT Blood System pathogen inactivation process.

Troubleshooting_Logic action action result result error error Start System Failure Occurs Is_Illuminator_Error Illuminator Error Message? Start->Is_Illuminator_Error Is_Leak Leak in Processing Set? Is_Illuminator_Error->Is_Leak No action_check_loading Check Set Loading & Barcode Entry Is_Illuminator_Error->action_check_loading Yes Is_Flow_Issue Flow Issue (this compound/CAD)? Is_Leak->Is_Flow_Issue No action_discard_product Stop Process & Discard Product Is_Leak->action_discard_product Yes action_check_tubing Check Tubing for Kinks & Proper Positioning Is_Flow_Issue->action_check_tubing Yes error_other Consult Operator's Manual for Other Issues Is_Flow_Issue->error_other No result_resolved Process Resumed action_check_loading->result_resolved Issue Resolved error_contact_support Contact Technical Support action_check_loading->error_contact_support Issue Persists error_investigate_handling Investigate Handling Procedures action_discard_product->error_investigate_handling action_check_tubing->result_resolved

Caption: A logical flow diagram for troubleshooting common INTERCEPT Blood System failures.

References

Technical Support Center: Amotosalen Resistance in Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating amotosalen resistance in multidrug-resistant (MDR) bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against bacteria?

A1: this compound is a psoralen compound that, when activated by UVA light, intercalates into the DNA and RNA of bacteria.[1][2] This process forms covalent cross-links with pyrimidine bases, which blocks the replication and transcription of the nucleic acids, ultimately leading to cell death.[1]

Q2: What is the main mechanism of resistance to this compound in multidrug-resistant (MDR) bacteria?

A2: The primary mechanism of resistance to this compound in Gram-negative MDR bacteria is the active efflux of the compound from the bacterial cell.[3][4][5] This is mediated by Resistance-Nodulation-Cell Division (RND) type efflux pumps, such as AcrAB-TolC in E. coli, AdeABC in Acinetobacter baumannii, and MexXY-OprM in Pseudomonas aeruginosa.[3][5] These pumps are often overexpressed in MDR strains, leading to reduced intracellular concentrations of this compound and consequently, decreased efficacy.[4]

Q3: Can efflux pump inhibitors (EPIs) reverse this compound resistance?

A3: Yes, studies have shown that EPIs can significantly reduce the minimum inhibitory concentration (MIC) of this compound in MDR bacteria. For example, phenylalanine-arginine β-naphthylamide (PAβN), a known RND efflux pump inhibitor, has been shown to decrease the this compound MIC in wild-type E. coli. This suggests that blocking the efflux mechanism can restore susceptibility to this compound.

Q4: Are there standard MIC breakpoints for this compound against bacteria?

A4: Currently, there are no standardized clinical breakpoints for this compound susceptibility defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). Researchers typically determine MIC values experimentally and compare them to the concentration of this compound used in pathogen inactivation systems (approximately 150 µM) to assess potential resistance.[4]

Troubleshooting Guide for this compound MIC Assays

Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC results between replicates. 1. Inconsistent inoculum density.2. Uneven UVA light exposure.3. Pipetting errors during serial dilutions.4. This compound degradation.1. Standardize bacterial inoculum to a 0.5 McFarland standard.2. Ensure the UVA light source provides uniform illumination across all wells of the microtiter plate. Calibrate the light source regularly.3. Use calibrated pipettes and change tips between dilutions.4. Prepare fresh this compound solutions for each experiment and protect from light before UVA activation.
No bacterial growth in positive control wells (bacteria + media, no this compound). 1. Inoculum was not viable.2. Incorrect growth medium or incubation conditions.1. Use a fresh bacterial culture for inoculum preparation.2. Verify that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and incubation temperature/time are used.
Growth observed in all wells, including highest this compound concentrations. 1. The bacterial strain is highly resistant to this compound.2. Inadequate UVA activation of this compound.3. This compound solution was inactive.1. Confirm the high resistance by repeating the assay. Consider testing with an efflux pump inhibitor.2. Check the UVA light source for correct wavelength (320-400 nm) and energy output (e.g., 3 J/cm²). Ensure the entire plate receives the specified dose.3. Prepare a fresh stock solution of this compound.
Unexpectedly low MIC values for known resistant strains. 1. Over-exposure to UVA light, causing direct bacterial killing.2. This compound concentration higher than intended.1. Include a control plate with bacteria and media exposed to the same UVA dose without this compound to assess for direct phototoxicity.2. Verify the concentration of the this compound stock solution and the dilution scheme.
Contamination in sterility control wells (media only). 1. Contaminated growth medium.2. Non-sterile technique during plate preparation.1. Use pre-sterilized or freshly autoclaved media.2. Perform all steps in a sterile environment (e.g., biosafety cabinet).

Data Presentation

Table 1: Modal this compound MICs for Susceptible and Multidrug-Resistant Bacterial Strains
Bacterial SpeciesStrain TypeNumber of StrainsModal MIC (µM)MIC Range (µM)
Escherichia coliATCC 25922 (Susceptible)18-
Escherichia coliMDR812864-256
Klebsiella pneumoniaeATCC 13882 (Susceptible)132, 64-
Klebsiella pneumoniaeMDR8128128-256
Acinetobacter baumanniiATCC 17978 (Susceptible)1128-
Acinetobacter baumanniiMDR1712864-256
Pseudomonas aeruginosaMDR->256128->256
Stenotrophomonas maltophiliaMDR-12832-256
Burkholderia spp.MDR-12864-256

Data synthesized from multiple experimental replicates as reported in the literature.

Table 2: Effect of Efflux Pump Deletion and Inhibition on this compound MIC in E. coli K-12
StrainTreatmentThis compound MIC (µM)Fold Change in MIC
Wild-typeNone32-
ΔtolC (Efflux pump deficient)None0.564-fold decrease
Wild-typePAβN (Efflux pump inhibitor)84-fold decrease
ΔtolCPAβN0.5No significant change

PAβN: Phenylalanine-arginine β-naphthylamide.

Experimental Protocols

Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) using Broth Microdilution

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar plate.
  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the highest concentration to be tested. Protect from light.
  • Microtiter Plates: Use sterile 96-well flat-bottom microtiter plates.

2. Inoculum Preparation:

  • From the overnight culture, pick several colonies and suspend them in sterile saline or CAMHB.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of this compound Dilutions:

  • In the 96-well plate, perform serial two-fold dilutions of this compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

5. UVA Activation:

  • Place the inoculated microtiter plate under a calibrated UVA light source (320-400 nm).
  • Expose the plate to a UVA dose of 3 J/cm². The exposure time will depend on the intensity of the light source.
  • Include a control plate that is not exposed to UVA light to assess the activity of this compound without photoactivation.
  • Include a control plate with bacteria but no this compound that is exposed to UVA to assess for direct phototoxicity.

6. Incubation:

  • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

7. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualizations

Amotosalen_Mechanism_of_Action_and_Resistance This compound Action and Resistance Pathway cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm Amotosalen_ext This compound Amotosalen_int Intracellular This compound Amotosalen_ext->Amotosalen_int Passive Diffusion Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Efflux_Pump RND Efflux Pump (e.g., AcrAB-TolC) Efflux_Pump->Amotosalen_ext Active Efflux (Resistance) Amotosalen_int->Efflux_Pump Substrate Binding DNA_RNA Bacterial DNA/RNA Amotosalen_int->DNA_RNA Intercalation Crosslinked_DNA Cross-linked DNA/RNA DNA_RNA->Crosslinked_DNA UVA Activation (Covalent Bonding) Replication_Block Replication/Transcription Blocked Crosslinked_DNA->Replication_Block

Caption: this compound action and efflux-mediated resistance.

Amotosalen_MIC_Workflow This compound MIC Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_controls Controls Prep_Culture 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Microtiter Plate Prep_Culture->Inoculate Prep_this compound 2. Prepare this compound Serial Dilutions Prep_this compound->Inoculate Sterility_Control Sterility Control (No Bacteria) Prep_this compound->Sterility_Control UVA_Activation 4. UVA Activation (3 J/cm²) Inoculate->UVA_Activation Growth_Control Growth Control (No this compound) Inoculate->Growth_Control UVA_Toxicity_Control UVA Toxicity Control (No this compound, with UVA) Inoculate->UVA_Toxicity_Control Incubate 5. Incubate (16-20h, 35°C) UVA_Activation->Incubate Read_MIC 6. Read MIC (Visual/OD600) Incubate->Read_MIC

Caption: Workflow for this compound MIC determination.

References

Technical Support Center: Amotosalen and Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amotosalen-treated platelets. The information addresses common issues related to altered platelet aggregation and function following pathogen inactivation with this compound and UVA light.

Frequently Asked Questions (FAQs)

1. Why is platelet aggregation reduced after this compound/UVA treatment?

This compound/UVA treatment, a pathogen inactivation technology, can significantly impair platelet function.[1][2][3] Studies have shown a reduction in platelet aggregation by as much as 80% in response to collagen and 60% in response to thrombin on day 1 of storage.[1][3] This is not due to a single factor, but a combination of molecular and cellular changes, including:

  • Receptor Shedding: A primary cause is the shedding of crucial surface receptors. Levels of Glycoprotein Ib (GpIb), the receptor for von Willebrand Factor (vWF), are significantly lower on the surface of treated platelets.[1] Additionally, Glycoprotein V (GPV), which participates in the collagen response, is also lost.[1][4]

  • Apoptosis Induction: The treatment activates apoptotic pathways, leading to a programmed cell death cascade. This is evidenced by an increase in the pro-apoptotic protein Bak and cleavage of caspase-3.[1][2]

  • p38 MAPK Activation: this compound/UVA treatment leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK), which is involved in the apoptotic process.[1][2]

  • Proteomic Alterations: The treatment induces changes in the platelet proteome, affecting proteins involved in catalytic activities and nucleic acid binding. These alterations become more pronounced during storage.[5]

2. Is the inhibitory effect of this compound on platelet aggregation reversible?

The reversibility of this compound-induced platelet dysfunction is a subject of ongoing research and debate. Some evidence suggests that the storage medium may contribute to a reversible inhibition of platelet responsiveness.[6][7] However, other studies point towards intrinsic, irreversible damage to the platelets. For instance, while inhibiting p38 MAPK was shown to restore GpIb levels, it did not rescue platelets from accelerated clearance, suggesting that other irreversible damage pathways are also at play.[1][4]

3. What is the underlying mechanism of this compound's action on platelets?

This compound intercalates into the nucleic acids (DNA and RNA) of pathogens and platelets.[8] Upon exposure to UVA light, this compound forms irreversible crosslinks in the nucleic acids, which blocks replication and transcription.[8] While this effectively inactivates pathogens, it also appears to trigger a stress response in the anucleated platelets, leading to the activation of apoptotic pathways and other "platelet storage lesions".[1][5]

Troubleshooting Guide

Issue: Unexpectedly low or absent platelet aggregation in experiments using this compound-treated platelets.

Possible Cause 1: Intrinsic Platelet Dysfunction due to this compound/UVA Treatment.

  • Troubleshooting Steps:

    • Confirm Platelet Quality: Before proceeding with aggregation studies, assess baseline platelet quality. Use flow cytometry to check for reduced levels of key surface receptors like GpIbα.

    • Adjust Agonist Concentration: this compound-treated platelets may be less responsive to standard agonist concentrations. Perform a dose-response curve with your agonist (e.g., collagen, thrombin, ADP) to determine if a higher concentration can elicit a response.

    • Consider Alternative Functional Assays: If traditional aggregometry yields poor results, consider perfusion assays under shear stress (flow chamber). These can provide a more physiological assessment of platelet adhesion and thrombus formation.[4][9]

Possible Cause 2: Influence of Storage Conditions and Duration.

  • Troubleshooting Steps:

    • Minimize Storage Time: The negative effects of this compound/UVA treatment on platelet function increase with storage time.[5] Whenever possible, conduct experiments with freshly treated platelets or as early as possible in the storage period.

    • Standardize Storage Conditions: Ensure that both control and this compound-treated platelets are stored under identical conditions (22°C with continuous agitation) to minimize variability.[5]

Possible Cause 3: Experimental Assay Sensitivity.

  • Troubleshooting Steps:

    • Washed vs. Unwashed Platelets: Be aware that the storage medium itself can influence platelet reactivity.[6][7] Some studies have observed better functional responses in washed platelets.[6] Consider including a washing step in your protocol, but be mindful that this may also introduce artifacts.

    • Choice of Anticoagulant: Ensure the anticoagulant used in blood collection and processing is appropriate for platelet function studies and is consistent across all experimental arms.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound-treated platelets.

Table 1: Effect of this compound/UVA on Platelet Aggregation (Day 1 of Storage)

AgonistConcentration% Aggregation Compared to ControlReference
Collagen5 µg/ml20.5%[1][4]
Collagen10 µg/ml45.2%[1][4]
Thrombin0.25 U/ml40.2%[1]

Table 2: Changes in Platelet Surface Markers and Apoptosis

ParameterMethodObservation in this compound-Treated PlateletsReference
GpIbα ExpressionFlow CytometrySignificantly lower Mean Fluorescence Intensity[1]
Soluble GlycocalicinELISASignificantly augmented in supernatant[1]
Bak ProteinWestern BlotSignificantly increased[1][2]
Caspase-3 CleavageWestern BlotSignificantly increased[1][2]
p38 PhosphorylationWestern BlotSignificantly increased[1][2]
CD62P Expression (Resting)Flow CytometryHigher at day 1 compared to control[5]

Experimental Protocols

1. Platelet Impedance Aggregometry

  • Objective: To measure platelet aggregation in response to various agonists.

  • Methodology:

    • Platelet apheresis units are split into two components: one untreated control and one treated with this compound/UVA.

    • Platelet-rich plasma (PRP) is prepared from both components.

    • Aggregation is measured using a platelet impedance aggregometer.

    • A baseline is established, and then an agonist (e.g., collagen, thrombin) is added to the PRP.

    • The change in impedance is recorded over time as platelets aggregate.

    • The maximum aggregation is expressed as a percentage relative to the untreated control.[1][3]

2. Flow Cytometry for Platelet Surface Markers

  • Objective: To quantify the expression of surface proteins on platelets.

  • Methodology:

    • Platelet samples are diluted in a suitable buffer (e.g., PBS).

    • Aliquots are incubated with fluorescently labeled monoclonal antibodies specific for the protein of interest (e.g., anti-CD41 for platelet identification, anti-GpIbα).

    • After incubation, the samples are washed and fixed.

    • The fluorescence intensity of individual platelets is measured using a flow cytometer.

    • The mean fluorescence intensity (MFI) is used as a measure of protein expression.[1]

3. In Vivo Platelet Survival Assay in NOD/SCID Mice

  • Objective: To assess the clearance rate and survival of human platelets in a mouse model.

  • Methodology:

    • Human platelets (control and this compound-treated) are labeled with a fluorescent dye (e.g., Calcein AM).

    • The labeled platelets are injected intravenously into immunodeficient NOD/SCID mice.

    • Blood samples are taken from the mice at various time points post-injection (e.g., 30 minutes, 2 hours, 5 hours).

    • The percentage of circulating human platelets is determined by flow cytometry.

    • The area under the curve (AUC) of platelet survival over time is calculated to compare the clearance rates.[1]

Visualizations

Amotosalen_Effect_Pathway This compound This compound + UVA NucleicAcid Nucleic Acid Crosslinking This compound->NucleicAcid StressResponse Platelet Stress Response NucleicAcid->StressResponse p38 p38 MAPK Activation StressResponse->p38 GpIbShedding GpIb Shedding StressResponse->GpIbShedding Apoptosis Apoptosis p38->Apoptosis ReducedAggregation Reduced Platelet Aggregation GpIbShedding->ReducedAggregation Bak ↑ Bak Apoptosis->Bak Caspase3 ↑ Cleaved Caspase-3 Apoptosis->Caspase3 AcceleratedClearance Accelerated Clearance Apoptosis->AcceleratedClearance

Caption: Signaling pathway of this compound-induced platelet dysfunction.

Platelet_Aggregation_Workflow Start Start: Platelet Concentrate Split Split into Control and This compound Treatment Groups Start->Split Control Control Group (Untreated) Split->Control This compound This compound/UVA Treatment Group Split->this compound Storage Store Platelets (e.g., Day 1, Day 5) Control->Storage This compound->Storage AggregationAssay Perform Platelet Aggregation Assay (e.g., Impedance Aggregometry) Storage->AggregationAssay DataAnalysis Analyze and Compare Aggregation Data AggregationAssay->DataAnalysis

Caption: Experimental workflow for assessing platelet aggregation.

Troubleshooting_Logic Problem Low/No Platelet Aggregation with this compound-Treated Platelets Cause1 Intrinsic Platelet Dysfunction? Problem->Cause1 Solution1 Confirm with Flow Cytometry (GpIbα levels) Adjust Agonist Concentration Cause1->Solution1 Yes Cause2 Storage Effect? Cause1->Cause2 No Solution2 Minimize Storage Time Standardize Conditions Cause2->Solution2 Yes Cause3 Assay Sensitivity? Cause2->Cause3 No Solution3 Consider Washed Platelets Check Anticoagulant Cause3->Solution3 Yes

Caption: Troubleshooting logic for aggregation experiments.

References

Technical Support Center: Amotosalen-Induced Changes to the Platelet Proteome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of amotosalen on the platelet proteome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect platelets?

A1: this compound is a psoralen compound used in conjunction with ultraviolet A (UVA) light in pathogen reduction technologies, such as the INTERCEPT Blood System™.[1][2][3] The process works by this compound intercalating into the DNA and RNA of pathogens and leukocytes.[3][4] Upon UVA illumination, it forms permanent cross-links in these nucleic acids, preventing their replication.[3][5] While platelets are anucleated, this treatment is not without effects. It has been shown to induce changes in the platelet proteome, accelerate aspects of the platelet storage lesion (PSL), and alter platelet function.[6][7][8][9]

Q2: What are the expected global changes in the platelet proteome after this compound/UVA treatment?

A2: Proteomic studies reveal that while this compound/UVA treatment initially causes fewer proteomic alterations compared to other methods like gamma irradiation, it leads to more pronounced changes during storage.[10][11] Research has identified a distinct set of proteins that are altered following treatment and subsequent storage, suggesting an acceleration of storage-related damage.[6][12] For example, one study identified 23 altered proteins at day 1 post-treatment, which increased to 58 altered proteins by day 5 of storage.[6][10][11]

Q3: Are there specific proteins consistently identified as being altered by this compound treatment?

A3: Yes. Studies have consistently identified a unique protein signature associated with this compound/UVA treatment and storage. Key proteins include:

  • Platelet endothelial aggregation receptor 1 precursor (PEAR-1): Typically decreased, which is significant as PEAR-1 is linked to the integrin alphaIIb betaIII pathway and platelet aggregation.[6][10][11]

  • Chloride intracellular channel protein 4 (CLIC4): Its alteration may be linked to stress-induced pathways and mitochondrial damage.[6][10][11]

  • Protein-tyrosine sulfotransferase 2: Consistently altered after treatment and storage.[6][10][11]

Q4: Does this compound treatment affect post-translational modifications (PTMs) in platelets?

A4: Yes, this compound/UVA treatment has a significant impact on PTMs, particularly phosphorylation and oxidation.[7] A key finding is the significant phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK), a central signaling protein.[7] One phosphoproteomic study found 109 phosphosites were upregulated more than twofold, with the MAPK cascade being a prominently affected pathway.[7] These PTM changes are crucial as they are linked to platelet activation, shape change, and granule secretion.[7]

Quantitative Data Summary

The following tables summarize quantitative data from key proteomic studies on this compound-treated platelets.

Table 1: Summary of Proteomic Alterations Over Storage Time

Time PointTreatment GroupNumber of Altered Proteins (vs. Day 1 Control)Reference
Day 1 This compound/UVA23[6][10][12]
Gamma Irradiation49[6][10][12]
Day 5 This compound/UVA58[6][10][12]
Gamma Irradiation50[6][10][12]
Control (Untreated)36[6][10][12]

Table 2: Consistently Altered Proteins After this compound/UVA Treatment and Storage

Protein NameDirection of ChangeImplicated FunctionReference
Platelet endothelial aggregation receptor 1 precursor (PEAR-1)DecreasedPlatelet aggregation[6][10][11]
Chloride intracellular channel protein 4 (CLIC4)AlteredStress response, potential mitochondrial damage[6][10][11]
Protein-tyrosine sulfotransferase 2AlteredProtein modification[6][10][11]
Pro-apoptotic protein BakIncreasedApoptosis[13]
Glycoprotein Ib (GpIbα)DecreasedPlatelet adhesion (vWF receptor)[13]

Troubleshooting Guides

Issue 1: High variability between replicates in proteomic data.

  • Question: My quantitative proteomics data shows high variability between my this compound-treated replicates. What could be the cause?

  • Answer: High variability in platelet proteomics is a common challenge.[14] Several pre-analytical factors can be the source:

    • Blood Collection and Anticoagulant: The method of blood collection and the type of anticoagulant used can significantly alter the platelet proteome.[15] Ensure a consistent and standardized protocol for all samples.

    • Platelet Isolation: Platelet isolation is a critical step. Contamination with other blood cells will introduce non-platelet proteins.[15] Use established centrifugation protocols and consider cell sorting for high-purity samples.

    • Sample Processing Time and Temperature: The time elapsed between blood collection and processing, as well as the temperature, can induce changes in the platelet proteome.[15] Process all samples as quickly as possible and maintain a consistent temperature.

Issue 2: Reduced protein identifications in this compound-treated samples.

  • Question: I am identifying fewer total proteins in my this compound-treated samples compared to my controls using LC-MS/MS. Why might this be happening?

  • Answer: This could be due to several factors related to the treatment itself:

    • Protein Modification: this compound/UVA treatment is known to cause protein modifications, including oxidation.[7] These modifications can interfere with enzymatic digestion (e.g., by trypsin) and alter the charge state of peptides, potentially leading to fewer successful identifications by the mass spectrometer's search algorithm.

    • Protein Aggregation: The treatment may induce protein aggregation, reducing the amount of soluble protein available for analysis.

    • Accelerated Protein Degradation: this compound can accelerate the platelet storage lesion, which may involve increased activity of proteases, leading to protein degradation.[8]

    Troubleshooting Steps:

    • Consider using alternative or multiple enzymes for digestion to overcome issues with missed cleavage sites.

    • Optimize your protein extraction and solubilization buffers to handle potentially aggregated or modified proteins.

    • Check for protein degradation using a gel-based method (e.g., SDS-PAGE) before proceeding to mass spectrometry.

Issue 3: Difficulty validating changes in low-abundance proteins.

  • Question: My proteomic screen suggests changes in a low-abundance signaling protein, but I'm having trouble validating this with other methods like Western Blot. What should I do?

  • Answer: Validating low-abundance proteins is a known hurdle in proteomics.[15]

    • Enrichment Strategies: For specific protein classes or PTMs, use enrichment techniques. For example, if you are studying phosphorylation, use phosphopeptide enrichment kits before MS analysis.[16] For membrane proteins, consider membrane protein-specific extraction protocols.

    • High-Sensitivity Assays: Use high-sensitivity antibodies and optimized Western Blot protocols. Ensure your antibody is validated for specificity.

    • Targeted Mass Spectrometry: Instead of a discovery (shotgun) approach, use a targeted MS method like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). These methods offer higher sensitivity and specificity for quantifying specific peptides of interest.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation for Proteomic Analysis of this compound-Treated Platelets

This protocol is a generalized methodology based on practices described in the literature.[6][10][11]

  • Platelet Concentrate Preparation:

    • Obtain platelet concentrates (PCs), for example, from pooled buffy coats from healthy donors.[11]

    • Pool and split the PCs into three arms: (1) Untreated Control, (2) this compound/UVA Treated, and (3) an optional second control like Gamma Irradiated.[6][10]

  • This compound/UVA Treatment:

    • For the treatment arm, process the PC unit using the INTERCEPT Blood System™ according to the manufacturer's instructions.[2][6][10] This involves adding this compound solution, illuminating with a controlled dose of UVA light, and then removing residual compounds with a Compound Adsorption Device (CAD).[2][3]

  • Storage and Sampling:

    • Store all PC units under standard blood bank conditions (20-24°C with continuous agitation).[2]

    • Draw samples for analysis at specified time points, such as Day 1 and Day 5 post-production.[6][10]

  • Protein Extraction:

    • Isolate platelets from the storage solution by centrifugation.

    • Wash the platelet pellet with a suitable buffer (e.g., PBS with protease inhibitors) to remove plasma proteins.

    • Lyse the washed platelets in a lysis buffer containing detergents (e.g., SDS, Triton X-100) and protease/phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion for LC-MS/MS:

    • Take a standardized amount of protein (e.g., 50-100 µg) from each sample.

    • Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using sequencing-grade trypsin.[15]

    • Clean up the resulting peptide mixture using a solid-phase extraction method (e.g., C18 desalting columns).

    • Dry the peptides and resuspend in a buffer suitable for mass spectrometry analysis.

  • LC-ESI-MS/MS Analysis:

    • Analyze the peptide samples using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) system.[6][10]

    • Use data-dependent acquisition to select peptide ions for fragmentation and analysis.

    • Perform database searching (e.g., using Mascot, Sequest) against a human protein database to identify peptides and proteins.

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) for label-free or label-based quantification to compare protein abundance between the control and treated groups.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_arms Treatment Arms cluster_analysis Analysis PC Platelet Concentrates (Pooled Buffy Coats) Split Pool & Split PC->Split Control Control (Untreated) Split->Control Arm 1 This compound This compound + UVA (INTERCEPT System) Split->this compound Arm 2 Gamma Gamma Irradiation (Optional Control) Split->Gamma Arm 3 Storage Store at 20-24°C Control->Storage This compound->Storage Gamma->Storage Sampling Sample at Day 1 & Day 5 Storage->Sampling Proteomics LC-ESI-MS/MS Proteomics Sampling->Proteomics Data Data Analysis (Quantification) Proteomics->Data

Caption: Workflow for proteomic analysis of this compound-treated platelets.

MAPK_Pathway This compound This compound + UVA Treatment Stress Cellular Stress (e.g., Oxidation) This compound->Stress induces p38 p38 MAPK Stress->p38 p38_P Phosphorylated p38 MAPK (Active) p38->p38_P Phosphorylation Downstream Downstream Effects p38_P->Downstream activates Secretion Granule Secretion Downstream->Secretion ShapeChange Shape Change Downstream->ShapeChange Troubleshooting_Logic Problem Problem Cause Cause Solution Solution ProblemNode Problem: Inconsistent Proteomic Data Cause1 Pre-analytical Variability? ProblemNode->Cause1 Cause2 Treatment-induced Artifacts? ProblemNode->Cause2 Cause3 Low Abundance Issue? ProblemNode->Cause3 Solution1 Standardize Collection, Isolation & Processing Protocols Cause1->Solution1 Yes Solution2 Optimize Digestion & Solubilization Methods Cause2->Solution2 Yes Solution3 Use Enrichment or Targeted MS Methods Cause3->Solution3 Yes

References

Validation & Comparative

A Comparative Guide to Amotosalen and Riboflavin Pathogen Inactivation Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two leading pathogen inactivation (PI) technologies used to enhance the safety of blood components for transfusion: the amotosalen/UVA light system (INTERCEPT™ Blood System) and the riboflavin/UV light system (Mirasol® PRT System). The information presented is supported by experimental data to aid in the evaluation of these technologies for research and clinical applications.

Mechanism of Action

Both technologies target the nucleic acids of pathogens, rendering them incapable of replication and thus non-infectious. However, the specific molecular mechanisms differ significantly.

This compound/UVA (INTERCEPT™)

The INTERCEPT system utilizes this compound, a synthetic psoralen compound.[1][2][3] This photoactive molecule penetrates the cellular and nuclear membranes of pathogens and leukocytes.[4] It intercalates into double-stranded regions of DNA and RNA.[1][3] Upon activation by UVA light (320-400 nm), this compound forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil), which irreversibly blocks the replication and transcription of the nucleic acids.[1][4][5]

G This compound/UVA Mechanism of Action cluster_0 Pathogen / Leukocyte This compound This compound (S-59) Intercalation This compound Intercalates into Nucleic Acid This compound->Intercalation Penetrates Membrane NucleicAcid DNA / RNA Helix NucleicAcid->Intercalation UVA UVA Light (320-400 nm) Intercalation->UVA Activation Crosslink Covalent Cross-linking of Pyrimidine Bases UVA->Crosslink Inactivation Replication & Transcription Blocked Crosslink->Inactivation

This compound/UVA Mechanism of Action
Riboflavin/UV (Mirasol®)

The Mirasol system uses riboflavin (Vitamin B2), a naturally occurring compound, as a photosensitizer.[6][7] When exposed to broad-spectrum UV light (primarily UVA and UVB, 285-365 nm), riboflavin associates with nucleic acids and initiates a photochemical reaction.[4] This process primarily involves an oxygen-independent electron transfer that causes irreversible oxidative damage to guanine bases in DNA and RNA, preventing replication.[4][6][8]

G Riboflavin/UV Mechanism of Action cluster_0 Pathogen / Leukocyte Riboflavin Riboflavin (Vitamin B2) Association Riboflavin Associates with Nucleic Acid Riboflavin->Association NucleicAcid DNA / RNA Helix NucleicAcid->Association UV UV Light (UVA & UVB) Association->UV Activation Oxidation Oxidative Damage to Guanine Bases UV->Oxidation Inactivation Replication Blocked Oxidation->Inactivation G cluster_this compound This compound (INTERCEPT™) Workflow cluster_riboflavin Riboflavin (Mirasol®) Workflow A1 1. Add this compound Solution to Platelet/Plasma Unit A2 2. Illuminate with UVA Light (~3 J/cm²) A1->A2 A3 3. Transfer to Bag with Compound Adsorption Device (CAD) A2->A3 A4 4. Agitate for 6-16 hours to Remove Residual Compound A3->A4 A5 5. Component Ready for Storage/Transfusion A4->A5 R1 1. Add Riboflavin Solution to Platelet/Plasma/Whole Blood Unit R2 2. Illuminate with UV Light (~5-10 minutes) R1->R2 R3 3. Component Ready for Storage/Transfusion (No Removal Step) R2->R3

References

A Comparative Guide to Pathogen Reduction Technologies: Analytical Methods and Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proactive mitigation of transfusion-transmitted infections is a cornerstone of blood safety. Pathogen reduction technologies (PRTs) offer a vital layer of protection by inactivating or removing a broad spectrum of viruses, bacteria, and parasites in blood components. This guide provides an objective comparison of leading PRT methods, supported by experimental data and detailed analytical protocols to aid researchers and drug development professionals in their evaluation and implementation of these critical technologies.

Comparative Performance of Pathogen Reduction Technologies

The efficacy of a pathogen reduction technology is primarily measured by its ability to reduce the concentration of a given pathogen, typically expressed as a log reduction value (LRV). The following tables summarize the quantitative performance of various PRTs against a range of clinically relevant pathogens.

Table 1: Viral Inactivation Efficacy of Pathogen Reduction Technologies

TechnologyPathogenSample MatrixMean Log Reduction (log10)Analytical Method
Amotosalen + UVA (INTERCEPT™) Intracellular HIVPlatelet Concentrates4.46 ± 0.39Viral Infectivity Assay
Cell-associated HIVPlatelet Concentrates5.93 ± 0.20Viral Infectivity Assay
West Nile VirusPlatelet Concentrates5.19 ± 0.50Viral Infectivity Assay
Hepatitis A VirusPlatelet ConcentratesNot susceptibleViral Infectivity Assay
Riboflavin + UV (Mirasol®) Intracellular HIVPlatelet Concentrates>5Viral Infectivity Assay
West Nile VirusPlatelet Concentrates>5Viral Infectivity Assay
Hepatitis A VirusPlatelet ConcentratesEffective InactivationViral Infectivity Assay
Solvent/Detergent (S/D) Enveloped Viruses (e.g., HIV, HBV, HCV)Plasma>4-6Viral Infectivity Assay
Non-enveloped Viruses (e.g., HAV)PlasmaIneffectiveViral Infectivity Assay
Methylene Blue + Light Enveloped VirusesPlasmaEffectiveViral Infectivity Assay
Non-enveloped VirusesPlasmaMore resistantViral Infectivity Assay
UVC Irradiation (THERAFLEX™) Various VirusesPlatelet ConcentratesUnder development/data variesViral Infectivity Assay

Data compiled from multiple sources. Efficacy can vary based on specific process parameters and pathogen load.

Table 2: Bacterial Inactivation Efficacy of Pathogen Reduction Technologies

TechnologyBacterial SpeciesSample MatrixMean Log Reduction (log10)Analytical Method
This compound + UVA (INTERCEPT™) Staphylococcus epidermidisPlatelet Concentrates>5Bacterial Culture
Staphylococcus aureusPlatelet Concentrates>5Bacterial Culture
Escherichia coliPlatelet Concentrates>5Bacterial Culture
Klebsiella pneumoniaePlatelet Concentrates>5Bacterial Culture
Riboflavin + UV (Mirasol®) Various clinically relevant strainsPlatelet Concentrates98% efficacy against strains causing severe infectionsBacterial Culture
UVC Irradiation (THERAFLEX™) Various BacteriaPlatelet ConcentratesEffectiveBacterial Culture

Data compiled from multiple sources. Efficacy can vary based on specific process parameters and bacterial load.

Key Experimental Protocols

Accurate and reproducible assessment of PRT efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key assays.

Pathogen Inactivation Validation Protocol

This protocol outlines a general procedure for validating the effectiveness of a PRT in inactivating a target pathogen.

  • Sample Preparation: Prepare the blood component (e.g., platelet concentrate, plasma) to be tested.

  • Pathogen Spiking: Inoculate the sample with a known high concentration of the target pathogen (e.g., virus or bacteria). An untreated control sample is also prepared and spiked.

  • PRT Treatment: Subject the spiked sample to the specific pathogen reduction technology according to the manufacturer's instructions. The control sample is not treated.

  • Post-Treatment Sampling: Collect aliquots from both the treated and untreated control samples.

  • Pathogen Quantification: Determine the concentration of viable pathogens in both samples using an appropriate analytical method (see below).

  • Log Reduction Calculation: Calculate the log reduction value by comparing the pathogen concentration in the treated sample to the untreated control.

Analytical Methods for Pathogen Quantification

1. Viral Infectivity Assays (e.g., TCID50)

  • Principle: This assay determines the concentration of infectious virus particles by observing their cytopathic effect (CPE) on susceptible host cells.

  • Methodology:

    • Prepare serial dilutions of the post-treatment and control samples.

    • Inoculate monolayers of appropriate host cells in a multi-well plate with the sample dilutions.

    • Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication and the development of CPE.[1]

    • Observe the wells for the presence or absence of CPE under a microscope.[1]

    • Calculate the 50% Tissue Culture Infectious Dose (TCID50) using a statistical method (e.g., Reed-Muench).

2. Bacterial Culture

  • Principle: This method quantifies viable bacteria by their ability to form colonies on a solid growth medium.

  • Methodology:

    • Plate serial dilutions of the post-treatment and control samples onto appropriate agar plates.

    • Incubate the plates under optimal growth conditions (temperature, atmosphere) for a specified duration.

    • Count the number of colony-forming units (CFUs) on each plate.

    • Calculate the bacterial concentration (CFU/mL) in the original samples.

3. Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

  • Principle: RT-qPCR quantifies the amount of viral or bacterial nucleic acid (DNA or RNA) in a sample. It is important to note that this method detects genetic material and does not differentiate between infectious and non-infectious pathogens. It is often used to assess the impact of PRT on nucleic acid integrity.[1]

  • Methodology:

    • Extract nucleic acids from the post-treatment and control samples.

    • Perform reverse transcription (for RNA viruses) followed by qPCR using primers and probes specific to the target pathogen.

    • Quantify the amount of target nucleic acid by comparing the amplification data to a standard curve.[1]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in evaluating and selecting pathogen reduction technologies, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation & Spiking cluster_treatment PRT Treatment cluster_analysis Analysis cluster_control Control Arm Prep Prepare Blood Component Spike Spike with Pathogen Prep->Spike PRT Apply Pathogen Reduction Technology Spike->PRT ControlQuant Quantify Pathogen in Untreated Control Spike->ControlQuant Quantify Quantify Viable Pathogen PRT->Quantify LogRed Calculate Log Reduction Quantify->LogRed ControlQuant->LogRed

Caption: General experimental workflow for comparing pathogen reduction technologies.

PRT_Selection_Logic cluster_eval Technology Evaluation Define Define Requirements: - Blood Component - Target Pathogens - Regulatory Constraints Efficacy Pathogen Reduction Efficacy (Log Reduction Data) Define->Efficacy Impact Impact on Component Quality (e.g., protein function, cell viability) Define->Impact Toxicity Toxicology Assessment (Residual compounds) Define->Toxicity Decision Select Optimal PRT Efficacy->Decision Impact->Decision Toxicity->Decision Implement Implementation & Validation Decision->Implement

Caption: Logical framework for selecting a suitable pathogen reduction technology.

References

A Comparative Analysis of Amotosalen (INTERCEPT) and Mirasol (PRT) Pathogen Reduction Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathogen reduction technologies (PRT) represent a proactive approach to enhancing the safety of blood components by inactivating a broad spectrum of viruses, bacteria, parasites, and leukocytes. Among the leading technologies for platelets and plasma are the Amotosalen/UVA-based INTERCEPT® Blood System and the Riboflavin/UV-based Mirasol® PRT System. This guide provides an objective comparison of these two systems, supported by experimental data, to assist researchers and professionals in understanding their respective mechanisms, efficacy, and impact on blood product quality.

Mechanism of Action

Both INTERCEPT and Mirasol PRT target the nucleic acids of pathogens and leukocytes, rendering them replication-deficient. However, their specific mechanisms of action differ.

This compound (INTERCEPT): The INTERCEPT system utilizes this compound, a synthetic psoralen derivative, which intercalates into the helical regions of DNA and RNA.[1] Upon illumination with ultraviolet A (UVA) light (320-400 nm), this compound forms covalent cross-links with pyrimidine bases, permanently blocking the replication and transcription of nucleic acids.[1][2] This process is not dependent on the nucleic acid sequence, allowing for broad-spectrum activity.[1]

Riboflavin (Mirasol PRT): The Mirasol PRT system employs riboflavin (Vitamin B2), a naturally occurring compound, as a photosensitizer.[3][4] Riboflavin associates with nucleic acids, and when exposed to UV light (a combination of UVA and UVB), it induces irreversible damage to the nucleic acids, preventing replication.[3][4] This process is believed to involve the generation of reactive oxygen species that target and modify guanine bases.

cluster_INTERCEPT This compound (INTERCEPT) Signaling Pathway cluster_Mirasol Mirasol PRT Signaling Pathway This compound This compound Intercalation Intercalation into DNA/RNA Helices This compound->Intercalation UVA UVA Light (320-400 nm) Crosslinking Covalent Cross-linking of Pyrimidine Bases Intercalation:e->Crosslinking:w UVA Activation Inactivation1 Replication & Transcription Blocked Crosslinking->Inactivation1 Riboflavin Riboflavin (Vitamin B2) Association Association with Nucleic Acids Riboflavin->Association UV UV Light (UVA/UVB) Damage Irreversible Damage to Nucleic Acids Association:e->Damage:w UV Activation Inactivation2 Replication Blocked Damage->Inactivation2

Caption: Mechanisms of nucleic acid inactivation by this compound and Mirasol PRT.

Pathogen and Leukocyte Inactivation Efficacy

Both systems demonstrate robust inactivation of a wide array of pathogens. However, comparative studies indicate differences in their efficacy against certain microorganisms.

PathogenINTERCEPT (this compound) Log ReductionMirasol PRT (Riboflavin) Log ReductionReference
Viruses
HIV-1 (cell-free)≥4.23≥4.19[5]
Bovine Viral Diarrhea Virus (BVDV, model for HCV)≥6.031.83[5]
Pseudorabies Virus (PRV, model for HBV)≥5.202.73[5]
Hepatitis A Virus (HAV)0.760.62[5]
Porcine Parvovirus (PPV, model for Parvovirus B19)0.380.28[5]
Arboviruses (e.g., West Nile, Dengue, Zika)Generally >4Moderate[1][3]
Bacteria
Escherichia coli≥9.225.45[5]
Staphylococcus aureus≥10.114.26[5]
Bacillus subtilis (vegetative)≥7.745.09[5]
Leukocytes
T-lymphocytes>5Effective Inactivation[1][3]

Note: A "≥" symbol indicates that the pathogen was reduced to the limit of detection of the assay.

The INTERCEPT system generally shows a higher log reduction for enveloped viruses and bacteria in head-to-head comparisons.[5] Notably, INTERCEPT appears to be more effective against arboviruses.[1][3] Both systems have limited efficacy against non-enveloped viruses like HAV and parvovirus.[5] Both technologies are also effective at inactivating leukocytes, which can mitigate the risk of transfusion-associated graft-versus-host disease (TA-GVHD).[1][3]

Impact on Platelet Quality: In Vitro Studies

The process of pathogen reduction can induce a "storage lesion" in platelets, affecting their metabolic and functional characteristics.

In Vitro ParameterINTERCEPT (this compound)Mirasol PRT (Riboflavin)Key Findings from Comparative Studies
Platelet Loss (during processing) ~5.3% (PPCs), ~12% (APCs)~1.5% (PPCs), ~5.8% (APCs)INTERCEPT has a higher platelet loss due to the compound adsorption device (CAD) step.
pH (at day 7) Maintained >6.8Dropped below 6.8pH remains more stable with INTERCEPT treatment.
Glucose Consumption IncreasedSignificantly higher increase than INTERCEPTMirasol treatment leads to a greater stimulation of the glycolytic pathway.
Lactate Production IncreasedSignificantly higher increase than INTERCEPTConsistent with higher glucose consumption, lactate production is more pronounced with Mirasol.
Platelet Activation (P-selectin) IncreasedIncreasedBoth treatments induce platelet activation, with some studies suggesting a more pronounced effect with Mirasol.
Apoptosis (Annexin V) IncreasedSignificantly higher than INTERCEPT from day 5Mirasol-treated platelets show a greater degree of apoptosis during storage.
Swirling Maintained through day 7Loss of swirling from day 5A visual indicator of platelet viability, which is better preserved with INTERCEPT.

Data synthesized from a head-to-head comparative study on platelet pool concentrates (PPCs) and apheresis platelet concentrates (APCs).

Clinical Performance

Randomized controlled trials have evaluated the clinical efficacy and safety of both INTERCEPT and Mirasol-treated platelets.

Clinical OutcomeINTERCEPT (this compound)Mirasol PRT (Riboflavin)Key Findings from Clinical Trials
Corrected Count Increment (CCI) at 1-hour Lower than untreated plateletsLower than untreated plateletsA meta-analysis showed a mean difference of -2.97 for INTERCEPT and -4.12 for Mirasol compared to controls, indicating a more pronounced reduction with Mirasol.[6]
Corrected Count Increment (CCI) at 24-hours Lower than untreated plateletsLower than untreated plateletsA meta-analysis showed a mean difference of -3.51 for INTERCEPT and -2.37 for Mirasol compared to controls.[6]
Bleeding Risk (WHO Grade ≥2) No significant difference vs. control in most studies. One study showed an absolute risk difference of +6.1% (not statistically significant).No significant difference vs. control in most studies. One study showed an absolute risk difference of +4.1% (not statistically significant).A systematic review found no significant difference in clinically significant bleeding for either technology compared to standard platelets.[6]
Platelet Transfusion Requirement Increased compared to controlIncreased compared to controlPatients receiving pathogen-reduced platelets may require more frequent transfusions.

Experimental Protocols

Pathogen Inactivation Efficacy Assessment

A standardized method for evaluating the pathogen-inactivating efficacy of a PRT system involves a "spiking study."

cluster_workflow Pathogen Inactivation Efficacy Workflow start Start: Platelet Concentrate spike Spike with known titer of pathogen start->spike pre_sample Take pre-treatment sample (Control) spike->pre_sample prt Apply PRT (INTERCEPT or Mirasol) pre_sample->prt post_sample Take post-treatment sample (Test) prt->post_sample titration Determine pathogen titer in both samples post_sample->titration log_reduction Calculate Log Reduction: Log10(Pre-titer) - Log10(Post-titer) titration->log_reduction end End: Report Efficacy log_reduction->end

Caption: Experimental workflow for determining pathogen log reduction.
  • Preparation of Platelet Concentrates: Platelet concentrates are prepared according to standard blood banking procedures.

  • Pathogen Spiking: A known high titer of the virus or bacteria of interest is inoculated into the platelet unit.

  • Pre-Treatment Sampling: An aliquot is taken from the spiked unit before the PRT process to determine the initial pathogen load.

  • Pathogen Reduction Treatment: The spiked platelet unit is treated with either the INTERCEPT or Mirasol PRT system according to the manufacturer's instructions.

  • Post-Treatment Sampling: After the PRT process is complete, another aliquot is taken.

  • Pathogen Titration: The concentration of viable pathogens in both the pre- and post-treatment samples is quantified using appropriate assays (e.g., plaque assays for viruses, colony-forming unit counts for bacteria).

  • Log Reduction Calculation: The efficacy of the PRT is expressed as the log reduction value (LRV), calculated as the logarithm of the ratio of the initial pathogen concentration to the final pathogen concentration.

In Vitro Platelet Quality Assessment
  • Metabolic Parameters:

    • pH, pCO₂, pO₂: Measured using a blood gas analyzer at specified time points during storage (e.g., days 1, 5, and 7).

    • Glucose and Lactate: Concentrations are determined from the platelet supernatant using a biochemical analyzer.

  • Platelet Activation Markers (Flow Cytometry):

    • Sample Preparation: Platelet samples are diluted in a suitable buffer (e.g., HEPES-Tyrode's buffer).

    • Antibody Staining: Platelets are incubated with fluorescently labeled monoclonal antibodies specific for activation markers, such as anti-CD62P (P-selectin) and Annexin V (for apoptosis). Isotype-matched control antibodies are used to set the background fluorescence.

    • Flow Cytometric Analysis: Stained platelets are analyzed on a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to the level of marker expression.

Conclusion

Both this compound (INTERCEPT) and Riboflavin (Mirasol PRT) are effective pathogen reduction technologies that significantly enhance the safety of platelet and plasma components. The choice between the two systems may depend on specific institutional priorities, considering the trade-offs between pathogen inactivation profiles, impact on platelet quality, and procedural differences.

The INTERCEPT system demonstrates a more robust inactivation of enveloped viruses and bacteria in comparative studies and better preservation of in vitro platelet quality during storage. However, this comes at the cost of a higher initial platelet loss due to the post-treatment adsorption step.

The Mirasol PRT system has the advantage of a simpler procedure without a removal step for the photosensitizer. While it effectively inactivates a broad range of pathogens, its efficacy against some viruses and bacteria appears to be lower than that of INTERCEPT in direct comparisons. Additionally, Mirasol-treated platelets exhibit a more pronounced storage lesion in terms of metabolic activity and apoptosis.

Ultimately, both technologies represent a significant advancement in transfusion medicine. Further research and ongoing hemovigilance are crucial to continue to define the long-term clinical implications and to optimize the use of these valuable tools in ensuring the safety of the blood supply.

References

in vitro assays for assessing platelet quality after pathogen reduction

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to In Vitro Assays for Assessing Platelet Quality Following Pathogen Reduction

For researchers, scientists, and drug development professionals, ensuring the quality of platelet concentrates after pathogen reduction is paramount for transfusion safety and efficacy. Pathogen reduction technologies (PRTs), while crucial for minimizing transfusion-transmitted infections, can impact platelet function and accelerate the storage lesion.[1][2] This guide provides a detailed comparison of common in vitro assays used to evaluate the quality of platelets post-pathogen reduction, supported by experimental data and detailed protocols.

Comparative Analysis of In Vitro Platelet Quality Assays

The selection of appropriate in vitro assays is critical for a comprehensive assessment of platelet quality. Different assays evaluate various aspects of platelet physiology, from metabolic health to functional integrity. The following tables summarize key quantitative data from studies comparing untreated platelets with those subjected to different pathogen reduction technologies, such as amotosalen/UVA (INTERCEPT) and riboflavin/UV (Mirasol).

Table 1: Metabolic Parameters

Metabolic assays are fundamental in assessing the viability and storage lesion of platelets. Accelerated glycolysis is a common finding after pathogen reduction.[3][4]

ParameterPathogen Reduction TechnologyObservationReference
pH UVCSignificantly lower by day 5 compared to untreated platelets.[3]
Mirasol (Riboflavin/UV)Decreased over the 7-day storage period.[5]
Glucose Consumption UVCIncreased compared to untreated platelets.[3]
INTERCEPT (this compound/UVA)Consistently increased in treated platelet concentrates.[4][4]
Mirasol (Riboflavin/UV)Increased metabolic activity with higher glucose consumption.[5][5]
Lactate Production UVCIncreased compared to untreated platelets.[3]
INTERCEPT (this compound/UVA)Consistently increased accumulation in treated platelets.[4][4]
Mirasol (Riboflavin/UV)Increased metabolic activity with higher lactate levels.[5][5]
Table 2: Platelet Activation and Integrity Markers

These markers provide insights into the level of platelet activation and apoptosis, which can be induced by pathogen reduction treatments.[6]

ParameterPathogen Reduction TechnologyObservationReference
P-selectin (CD62P) Expression INTERCEPT (this compound/UVA)Increased baseline expression.[6]
PAC-1 Binding (Activated GPIIb/IIIa) UVCIncreased activation of the GPIIb/IIIa receptor.[3]
INTERCEPT (this compound/UVA)Increased baseline expression.[6]
Annexin V Binding (Phosphatidylserine Exposure) UVCIncreased externalization on platelets and microparticles.[3]
Mirasol (Riboflavin/UV)Significantly higher on day 7 compared to control.[5][5]
Mean Platelet Volume (MPV) UVCSignificantly higher by day 7 compared to untreated platelets.[3]
Platelet Count INTERCEPT (this compound/UVA)7-10% decrease after 7 days of storage.[1][1]
Mirasol (Riboflavin/UV) vs. INTERCEPTHigher platelet loss with INTERCEPT due to the this compound adsorption step.[7][7]
Table 3: Platelet Functional Assays

Functional assays assess the primary role of platelets in hemostasis. Pathogen reduction can variably affect these functions.

AssayPathogen Reduction TechnologyObservationReference
Light Transmission Aggregometry (LTA) Mirasol (Riboflavin/UV)Decreased aggregation response over storage time.[5][5]
INTERCEPT (this compound/UVA)Similar aggregative properties to untreated platelets.[6][6]
Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM) UVCPlatelet function, as measured by TEG, was not negatively impacted.[3]
Mirasol (Riboflavin/UV)Significantly decreased maximum clot firmness (MCF) and maximum amplitude (MA) compared to control.[5][5]
Hypotonic Shock Response (HSR) UVCReduced response in UVC-treated platelets.[3]
Endothelial Barrier Permeability INTERCEPT (this compound/UVA)Diminished capacity to attenuate endothelial barrier permeability at early storage time points.[6][8][6][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different studies.

Metabolic Parameter Analysis (pH, Glucose, Lactate)
  • Objective: To assess the metabolic activity of platelets during storage.

  • Methodology:

    • Aseptically collect platelet samples (e.g., 10 ml) on specified days of storage (e.g., day 1, 2, 5, 7).[3]

    • Use a blood gas analyzer for immediate measurement of pH, pO2, and pCO2.

    • For glucose and lactate, centrifuge the sample to obtain platelet-poor plasma.

    • Analyze the supernatant using a biochemical analyzer.

    • Record results and compare between treated and control groups over the storage period.

Flow Cytometry for Platelet Activation Markers
  • Objective: To quantify the expression of surface markers indicative of platelet activation.

  • Methodology:

    • Dilute platelet concentrate in a suitable buffer (e.g., HEPES-Tyrode buffer).

    • Add fluorescently labeled monoclonal antibodies specific for activation markers (e.g., anti-CD62P-PE, PAC-1-FITC, Annexin V-FITC).

    • Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes).

    • Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).

    • Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter properties.

    • Record the percentage of positive cells or the mean fluorescence intensity.

Light Transmission Aggregometry (LTA)
  • Objective: To measure platelet aggregation in response to specific agonists.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) by centrifuging the platelet concentrate at a low speed.

    • Prepare platelet-poor plasma (PPP) by further centrifugation at a high speed.

    • Adjust the platelet count in the PRP if necessary.

    • Place the PRP cuvette in the aggregometer and set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.

    • Add a platelet agonist (e.g., ADP, collagen, TRAP) to the PRP.

    • Record the change in light transmission over time as platelets aggregate.

    • The maximum aggregation percentage is the primary endpoint.

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)
  • Objective: To provide a global assessment of hemostatic function, including clot formation, strength, and lysis.

  • Methodology:

    • Pipette whole blood or platelet concentrate into the assay cup.

    • Add reagents to trigger coagulation (e.g., kaolin, tissue factor).

    • The instrument measures the viscoelastic changes as the clot forms and retracts.

    • Key parameters include reaction time (R/CT), clot formation time (K/CFT), alpha angle, and maximum amplitude (MA/MCF). The MA/MCF value specifically reflects the contribution of platelets to clot strength.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental processes and the underlying biological pathways.

Experimental_Workflow cluster_collection Platelet Concentrate Preparation cluster_treatment Pathogen Reduction Treatment cluster_storage Storage cluster_sampling Sampling cluster_assays In Vitro Quality Assessment PC Pooled or Apheresis Platelet Concentrates PRT Pathogen Reduction (e.g., INTERCEPT, Mirasol) PC->PRT Control Untreated Control PC->Control Storage Store at 20-24°C with agitation PRT->Storage Control->Storage Sampling Aseptic Sampling (Day 1, 2, 5, 7) Storage->Sampling Metabolic Metabolic Assays (pH, Glucose, Lactate) Sampling->Metabolic Activation Activation Markers (Flow Cytometry) Sampling->Activation Functional Functional Assays (LTA, TEG/ROTEM) Sampling->Functional Count Platelet Count & MPV Sampling->Count

General workflow for assessing platelet quality after pathogen reduction.

Platelet_Activation_Pathway cluster_activation Platelet Activation Events cluster_assays Measured by PRT Pathogen Reduction Treatment Lesion Platelet Storage Lesion PRT->Lesion PS_Exposure Phosphatidylserine Exposure Lesion->PS_Exposure PSelectin P-selectin Expression Lesion->PSelectin GPIIbIIIa GPIIb/IIIa Activation Lesion->GPIIbIIIa Microparticles Microparticle Release Lesion->Microparticles AnnexinV Annexin V Assay PS_Exposure->AnnexinV CD62P CD62P (Flow Cytometry) PSelectin->CD62P PAC1 PAC-1 Binding Assay GPIIbIIIa->PAC1 MP_Assay Microparticle Assays Microparticles->MP_Assay

Signaling pathway of platelet activation induced by PRT and storage.

Conclusion

The in vitro assessment of platelet quality after pathogen reduction is a multifactorial process that requires a panel of assays to obtain a comprehensive understanding of the product's viability and function. While pathogen reduction technologies are effective in enhancing the safety of blood products, they invariably induce a "storage lesion" that can be quantified by monitoring metabolic, activation, and functional parameters.[9] The data and protocols presented in this guide offer a framework for researchers to design and interpret studies aimed at evaluating and comparing the effects of different pathogen reduction methods on platelet concentrates. The choice of assays should be guided by the specific questions being addressed, with the understanding that a combination of tests will provide the most complete picture of platelet quality.

References

A Comparative Analysis of Amotosalen and Solvent/Detergent Treatment for Pathogen Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two leading pathogen inactivation technologies: amotosalen-UVA treatment and solvent/detergent (S/D) treatment. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating these methods for their specific applications.

Introduction

Pathogen inactivation technologies are critical for enhancing the safety of blood components for transfusion by reducing the risk of transfusion-transmitted infections. This compound-UVA and solvent/detergent (S/D) are two widely adopted methods that employ distinct mechanisms to irreversibly inactivate a broad spectrum of viruses, bacteria, and protozoa. This guide delves into a comparative analysis of their mechanisms of action, impact on blood product quality, and experimental protocols for their evaluation.

Mechanism of Action

The fundamental difference between this compound and S/D treatment lies in their target and mode of action.

This compound-UVA Treatment: This photochemical method targets the nucleic acids of pathogens.[1][2] this compound, a synthetic psoralen, intercalates into the DNA and RNA of viruses, bacteria, protozoa, and residual leukocytes.[1][2] Upon illumination with UVA light, this compound forms covalent crosslinks with pyrimidine bases, which irreversibly blocks the replication and transcription of the genetic material, rendering the pathogen non-infectious.[1] This method is applicable to both plasma and platelet concentrates.

Solvent/Detergent (S/D) Treatment: This method targets the lipid envelopes of pathogens.[3][4] It employs a combination of a solvent, typically tri(n-butyl) phosphate (TNBP), and a detergent, such as Triton X-100.[4][5] This mixture dissolves the lipid membrane of enveloped viruses, disrupting their structural integrity and rendering them incapable of infection.[3][4] A key limitation of the S/D method is its ineffectiveness against non-enveloped viruses and its unsuitability for cellular blood components like platelets, as it would damage their lipid membranes.[6]

Experimental Workflows

The operational workflows for this compound-UVA and S/D treatments are distinct, reflecting their different applications and chemistries.

This compound-UVA Treatment Workflow for Platelets and Plasma

The this compound-UVA process, commercialized as the INTERCEPT™ Blood System, involves a series of controlled steps to ensure effective pathogen inactivation while maintaining the quality of the blood component.

amotosalen_workflow start Platelet or Plasma Unit add_this compound Addition of this compound Solution start->add_this compound mix Mixing add_this compound->mix uva_illumination UVA Illumination (3 J/cm²) mix->uva_illumination adsorption Compound Adsorption Device (CAD) Incubation uva_illumination->adsorption end_product Pathogen-Inactivated Platelets or Plasma adsorption->end_product

This compound-UVA Treatment Workflow
Solvent/Detergent (S/D) Treatment Workflow for Plasma

The S/D treatment is typically a large-scale industrial process involving the pooling of plasma from multiple donors.

sd_workflow start Pooled Fresh Frozen Plasma thaw_filter Thawing and Filtration start->thaw_filter add_sd Addition of Solvent (e.g., TNBP) and Detergent (e.g., Triton X-100) thaw_filter->add_sd incubation Incubation add_sd->incubation removal Removal of S/D Agents (Oil Extraction & Chromatography) incubation->removal sterile_filter Sterile Filtration removal->sterile_filter end_product Pathogen-Inactivated S/D Plasma sterile_filter->end_product

Solvent/Detergent (S/D) Treatment Workflow

Comparative Performance Data

The choice between this compound-UVA and S/D treatment often depends on the specific blood component and the desired balance between pathogen inactivation efficacy and the preservation of protein function.

Impact on Plasma Coagulation Factors

Both treatments can have an impact on the concentration and activity of plasma proteins, particularly labile coagulation factors.

Coagulation FactorThis compound-UVA Treatment (% Reduction)Solvent/Detergent (S/D) Treatment (% Reduction)Reference(s)
Fibrinogen~35%10-20%[7][8]
Factor VNot significantly affected~31%[8]
Factor VIII~40%~28%[7][8]
Protein SNot significantly affected~35-50%[8]
α2-AntiplasminNot significantly affectedLowered[9]
ADAMTS13~18%Not significantly affected[7]

Note: The reported reduction percentages can vary depending on the specific study and the assay methodology used.

Impact on Platelet Quality (this compound-UVA Treatment)

As S/D treatment is not suitable for platelets, this section focuses on the effects of this compound-UVA treatment on platelet concentrates.

Platelet Quality ParameterEffect of this compound-UVA TreatmentReference(s)
Platelet Aggregation Reduced response to collagen and thrombin.[10][10]
Apoptosis Increased expression of pro-apoptotic Bak protein and caspase-3 cleavage.[10][10]
Surface Glycoproteins Decreased levels of Glycoprotein Ib (GpIb).[10][10]
In Vivo Survival Accelerated clearance observed in mouse models.[10][10]
Corrected Count Increment (CCI) Some studies report lower 24-hour CCI compared to untreated platelets.[5][5]

Signaling Pathways

This compound-UVA Induced Platelet Apoptosis

In vitro studies have elucidated a signaling pathway through which this compound-UVA treatment can induce apoptosis in platelets. This involves the activation of p38 MAPK, leading to the upregulation of the pro-apoptotic protein Bak and subsequent caspase-3 cleavage.

platelet_apoptosis amotosalen_uva This compound + UVA Treatment p38_mapk p38 MAPK Activation amotosalen_uva->p38_mapk bak_upregulation Bak Upregulation p38_mapk->bak_upregulation caspase3_cleavage Caspase-3 Cleavage bak_upregulation->caspase3_cleavage apoptosis Platelet Apoptosis caspase3_cleavage->apoptosis

This compound-UVA Induced Platelet Apoptosis Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these pathogen inactivation technologies.

Protocol for Measuring Factor V Activity

This protocol is based on a one-stage prothrombin time (PT)-based clotting assay.[11][12]

  • Sample Preparation: Collect blood in a 3.2% buffered sodium citrate tube. Centrifuge to obtain platelet-poor plasma.

  • Reagent Preparation: Prepare Factor V-depleted plasma as the substrate and a thromboplastin reagent.

  • Assay Procedure:

    • Incubate the Factor V-depleted plasma with diluted patient plasma.

    • Initiate clotting by adding the thromboplastin reagent.

    • Measure the time to fibrin clot formation using a coagulometer.

  • Standard Curve: Generate a standard curve using dilutions of a reference plasma with known Factor V activity.

  • Calculation: Determine the Factor V activity of the sample by comparing its clotting time to the standard curve.

Protocol for Platelet Aggregation Assay

This protocol utilizes light transmission aggregometry to assess platelet function.[13]

  • Sample Preparation:

    • Collect whole blood in a 3.2% sodium citrate tube.

    • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 150-200 g for 10-15 minutes).

    • Prepare platelet-poor plasma (PPP) by further centrifugation at a high speed (e.g., 2700 g for 15 minutes).

  • Assay Procedure:

    • Place the PRP in a cuvette in the aggregometer at 37°C.

    • Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).

    • Add a platelet agonist (e.g., collagen, thrombin, ADP) to the PRP.

    • Record the change in light transmission as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Safety and Adverse Events

Both this compound-UVA and S/D-treated plasma have been shown to have good safety profiles. Some studies suggest that S/D plasma may be associated with a lower incidence of allergic reactions and transfusion-related acute lung injury (TRALI) compared to standard fresh frozen plasma, which is attributed to the pooling and dilution of antibodies.[3][9] A French haemovigilance report indicated that while pathogen inactivation procedures, in general, reduce adverse events, the reduction was statistically significant for S/D-plasma.[3] In a retrospective study comparing this compound-inactivated and S/D-inactivated plasma for therapeutic plasma exchange in patients with thrombotic thrombocytopenic purpura (iTTP), both were found to be therapeutically effective and well-tolerated, with comparable frequency and severity of adverse events.[4]

Conclusion

This compound-UVA and solvent/detergent treatments are effective pathogen inactivation technologies with distinct mechanisms and applications. This compound-UVA is versatile, being applicable to both platelets and plasma, and works by targeting nucleic acids. S/D treatment is a robust method for inactivating enveloped viruses in plasma by disrupting their lipid membranes. The selection of a particular technology depends on the blood component to be treated, the target pathogens, and the acceptable level of impact on the biological functionality of the final product. The experimental protocols and comparative data presented in this guide provide a framework for researchers and professionals to make informed decisions in the development and implementation of safer blood transfusion practices.

References

A Comparative Guide to Pathogen Inactivation Technologies for Emerging Threats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amotosalen-based pathogen inactivation technology with other leading alternatives. It is designed to assist researchers, scientists, and drug development professionals in evaluating the effectiveness of these methods against emerging viral threats. The content is supported by experimental data, detailed methodologies, and visual representations of key processes.

Introduction to Pathogen Inactivation Technologies

Pathogen inactivation (PI) technologies are critical proactive measures to ensure the safety of blood components for transfusion. These technologies aim to reduce the risk of transfusion-transmitted infections by inactivating a broad spectrum of pathogens, including bacteria, viruses, and protozoa, that may be present in donated blood. This is particularly crucial in the context of emerging infectious diseases for which screening tests may not be readily available. The ideal PI technology effectively inactivates pathogens while preserving the therapeutic qualities of the blood product.

This guide focuses on a comparison of four prominent pathogen inactivation technologies:

  • This compound and Ultraviolet A (UVA) Light: A photochemical method that targets nucleic acids.

  • Solvent/Detergent (S/D) Treatment: A method that disrupts the lipid envelope of viruses.

  • Methylene Blue (MB) and Light: A photodynamic method that generates reactive oxygen species to damage nucleic acids.

  • Riboflavin (Vitamin B2) and Ultraviolet (UV) Light: A photochemical method that causes modifications to nucleic acids.

Mechanisms of Action

Understanding the fundamental mechanisms by which these technologies inactivate pathogens is crucial for evaluating their spectrum of activity and potential limitations.

This compound and UVA Light

This compound, a synthetic psoralen, intercalates into the helical regions of DNA and RNA.[1] Upon illumination with UVA light, this compound forms covalent cross-links with pyrimidine bases (thymine, cytosine, and uracil).[1] This process irreversibly blocks the replication and transcription of the pathogen's genetic material, rendering it incapable of causing infection.[2]

cluster_this compound This compound + UVA Light Inactivation This compound This compound Intercalation Intercalation This compound->Intercalation Nucleic_Acid Pathogen DNA/RNA Nucleic_Acid->Intercalation Crosslinking Covalent Cross-linking Intercalation->Crosslinking Activation UVA UVA Light UVA->Crosslinking Inactivation Replication Blocked (Pathogen Inactivated) Crosslinking->Inactivation

Figure 1: Mechanism of this compound/UVA Pathogen Inactivation.

Solvent/Detergent (S/D) Treatment

S/D treatment is effective against lipid-enveloped viruses. This method utilizes a combination of a solvent, typically tri(n-butyl)phosphate (TNBP), and a detergent, such as Triton X-100 or Polysorbate 80. The detergent solubilizes the lipid envelope of the virus, while the solvent aids in this disruption. This process leads to the disintegration of the viral membrane, rendering the virus non-infectious. S/D treatment is not effective against non-enveloped viruses as they lack a lipid envelope.

cluster_SD Solvent/Detergent Inactivation SD Solvent (TNBP) & Detergent (e.g., Triton X-100) Disruption Lipid Envelope Disruption SD->Disruption Enveloped_Virus Lipid-Enveloped Virus Enveloped_Virus->Disruption Inactivation Virus Inactivated Disruption->Inactivation

Figure 2: Mechanism of Solvent/Detergent Pathogen Inactivation.

Methylene Blue (MB) and Light

Methylene blue is a phenothiazine dye that, when activated by visible light (around 630 nm), generates reactive oxygen species, primarily singlet oxygen.[3] MB intercalates into the nucleic acids of pathogens. Upon illumination, the generated singlet oxygen oxidizes guanine bases within the DNA or RNA, leading to irreversible damage to the genetic material and preventing replication.[4]

cluster_MB Methylene Blue + Light Inactivation MB Methylene Blue Intercalation Intercalation MB->Intercalation Nucleic_Acid Pathogen DNA/RNA Nucleic_Acid->Intercalation Singlet_Oxygen Singlet Oxygen Generation Intercalation->Singlet_Oxygen Activation Light Visible Light (~630 nm) Light->Singlet_Oxygen Oxidation Guanine Oxidation Singlet_Oxygen->Oxidation Inactivation Replication Blocked (Pathogen Inactivated) Oxidation->Inactivation

Figure 3: Mechanism of Methylene Blue/Light Pathogen Inactivation.

Riboflavin (Vitamin B2) and UV Light

Riboflavin, a naturally occurring vitamin, acts as a photosensitizer when exposed to UV light.[5] The activated riboflavin associates with nucleic acids and induces chemical alterations to the functional groups of the nucleic acids, particularly guanine.[6][7] This damage to the DNA and RNA of pathogens prevents their replication.[5] A key advantage of this method is that riboflavin and its photoproducts are considered non-toxic and do not need to be removed from the blood product after treatment.[5]

cluster_Riboflavin Riboflavin + UV Light Inactivation Riboflavin Riboflavin (Vitamin B2) Association Association Riboflavin->Association Nucleic_Acid Pathogen DNA/RNA Nucleic_Acid->Association Modification Nucleic Acid Modification (Guanine Oxidation) Association->Modification Activation UV_Light UV Light UV_Light->Modification Inactivation Replication Blocked (Pathogen Inactivated) Modification->Inactivation

Figure 4: Mechanism of Riboflavin/UV Light Pathogen Inactivation.

Comparative Efficacy Against Emerging Viruses

The following tables summarize the available data on the log reduction values (LRV) achieved by each pathogen inactivation technology against selected emerging viruses. The LRV represents the decrease in the infectious titer of a pathogen and is expressed on a logarithmic scale. A higher LRV indicates a greater reduction in the pathogen load.

Data presented is a synthesis from multiple studies and experimental conditions may vary. Please refer to the cited sources for specific details.

Table 1: Inactivation of Zika Virus (ZIKV)
Pathogen Inactivation TechnologyBlood ComponentLog Reduction (LRV)Reference(s)
This compound + UVA LightPlasma>6.57[NA]
Platelets>4.4[NA]
Solvent/Detergent (S/D)Plasma≥6.78[1][8]
Methylene Blue + LightPlasma≥5.68[9]
Riboflavin + UV LightPlatelets>3.8[NA]
Table 2: Inactivation of Chikungunya Virus (CHIKV)
Pathogen Inactivation TechnologyBlood ComponentLog Reduction (LRV)Reference(s)
This compound + UVA LightPlasma≥7.6[10][11]
Platelets>6.4[10]
Solvent/Detergent (S/D)Plasma≥4.38[7]
Methylene Blue + LightPlasma≥5.38[12]
Riboflavin + UV LightPlatelets3.73[13]
Table 3: Inactivation of Dengue Virus (DENV)
Pathogen Inactivation TechnologyBlood ComponentLog Reduction (LRV)Reference(s)
This compound + UVA LightPlasma>5.61[NA]
Platelets3.01[13]
Solvent/Detergent (S/D)Plasma>7.5[14]
Methylene Blue + LightPlasma≥4.46 (for all serotypes)[15]
Riboflavin + UV LightPlatelets1.28 - 1.81 (serotype dependent)[16][17][18][19][20]
Table 4: Inactivation of SARS-CoV-2
Pathogen Inactivation TechnologyBlood ComponentLog Reduction (LRV)Reference(s)
This compound + UVA LightPlasma>3.32[21][22]
Platelets>3.31[23]
Solvent/Detergent (S/D)Plasma>4.0[NA]
Methylene Blue + LightPlasma≥5.03[24]
Riboflavin + UV LightPlasma≥3.40 - ≥4.79[25][26][27][28]
Platelets≥4.53[25]

Experimental Protocols

This section provides a generalized overview of the experimental workflows for evaluating the efficacy of the discussed pathogen inactivation technologies.

cluster_Workflow General Experimental Workflow for Pathogen Inactivation Studies Start Start: Prepare Blood Component Spike Spike with High Titer Virus Start->Spike Pre_Sample Collect Pre-Inactivation Sample Spike->Pre_Sample PI_Step Perform Pathogen Inactivation (this compound/UVA, S/D, MB/Light, or Riboflavin/UV) Pre_Sample->PI_Step Titration Viral Titration of Pre- and Post-Samples (e.g., Plaque Assay) Pre_Sample->Titration Post_Sample Collect Post-Inactivation Sample PI_Step->Post_Sample Post_Sample->Titration Calculate Calculate Log Reduction Value (LRV) Titration->Calculate End End: Report Efficacy Calculate->End

Figure 5: General Experimental Workflow.

This compound and UVA Light Inactivation Protocol
  • Preparation of Blood Component: A unit of human plasma or platelets is placed in a sterile, UVA-transparent container.

  • Spiking with Virus: The blood component is inoculated with a known high titer of the virus to be tested.

  • Pre-Inactivation Sample: A sample is drawn before the addition of this compound to determine the initial viral load.

  • Addition of this compound: A solution of this compound is added to the blood component to achieve a final concentration of approximately 150 µM.

  • UVA Illumination: The mixture is then exposed to a controlled dose of UVA light (e.g., 3 J/cm²) for a specified duration (e.g., 3 minutes).[2]

  • Post-Inactivation Sample: A sample is collected immediately after UVA illumination.

  • Removal of this compound (for INTERCEPT® system): The treated blood component is passed through a compound adsorption device (CAD) to remove residual this compound and its photoproducts.

  • Viral Titration: The pre- and post-inactivation samples are serially diluted and plated on susceptible cell lines to determine the viral titer, typically by a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[12][15]

  • Calculation of Log Reduction: The log reduction value is calculated by subtracting the logarithm of the post-treatment viral titer from the logarithm of the pre-treatment viral titer.

Solvent/Detergent (S/D) Treatment Protocol
  • Preparation of Plasma: Pooled or single units of human plasma are thawed.

  • Spiking with Virus: The plasma is spiked with a high titer of a lipid-enveloped virus.

  • Pre-Inactivation Sample: A sample is taken to determine the baseline viral load.

  • Addition of S/D: A solution of solvent (e.g., 1% TNBP) and detergent (e.g., 1% Triton X-100) is added to the plasma.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 4 hours) with gentle mixing.

  • Post-Inactivation Sample: Samples are taken at various time points during incubation to assess the kinetics of inactivation.

  • Removal of S/D: The S/D reagents are removed from the plasma, often through oil extraction or chromatography.

  • Viral Titration: Viral titers of the pre- and post-treatment samples are determined using an appropriate infectivity assay.[12]

  • Calculation of Log Reduction: The LRV is calculated as described above.

Methylene Blue (MB) and Light Inactivation Protocol
  • Preparation of Plasma: A unit of human plasma is prepared for treatment.

  • Spiking with Virus: The plasma is inoculated with the target virus.

  • Pre-Inactivation Sample: A baseline sample is collected.

  • Addition of Methylene Blue: Methylene blue is added to the plasma to a final concentration of approximately 1 µM.[3]

  • Illumination: The plasma containing MB is exposed to visible light at a specific wavelength (e.g., 630 nm) and dose (e.g., 120 J/cm²).[29]

  • Post-Inactivation Sample: A sample is collected after illumination.

  • Removal of Methylene Blue (optional): In some systems, a filter is used to remove residual MB and its photoproducts.

  • Viral Titration: The viral load in the samples is quantified.[12]

  • Calculation of Log Reduction: The LRV is determined.

Riboflavin and UV Light Inactivation Protocol
  • Preparation of Blood Component: A unit of plasma or platelets is prepared.

  • Spiking with Virus: The component is spiked with the virus of interest.

  • Pre-Inactivation Sample: An initial sample is taken.

  • Addition of Riboflavin: A solution of riboflavin is added to the blood component.[5]

  • UV Illumination: The mixture is exposed to UV light for a defined period (e.g., 5-10 minutes).[5]

  • Post-Inactivation Sample: A sample is collected post-illumination.

  • Viral Titration: The viral titers of the samples are determined.[12]

  • Calculation of Log Reduction: The LRV is calculated.

Conclusion

This compound in combination with UVA light demonstrates broad-spectrum efficacy against a range of emerging enveloped viruses, consistently achieving high log reduction values in both plasma and platelet components. When compared to other technologies, its performance is robust. Solvent/detergent treatment is highly effective for enveloped viruses in plasma. Methylene blue with light also shows good efficacy against the enveloped viruses tested. The effectiveness of riboflavin with UV light appears to be more variable depending on the specific virus.

The choice of a pathogen inactivation technology will depend on several factors, including the target blood component, the spectrum of pathogens to be inactivated, the required level of log reduction, and logistical considerations within the blood processing facility. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals to make informed decisions regarding the implementation and validation of these critical blood safety measures.

References

A Comparative Analysis of Pathogen Inactivation Technologies on Plasma Coagulation Factors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The safety of blood products is paramount, and pathogen inactivation (PI) technologies represent a proactive approach to reducing the risk of transfusion-transmitted infections. However, these treatments can impact the biochemical integrity of plasma, particularly the function of vital coagulation factors. This guide provides a comparative analysis of leading PI methods—Amotosalen/UVA light, Riboflavin/UV light, and Solvent/Detergent—and their respective effects on the coagulation system, supported by published experimental data.

Data Presentation: Impact on Coagulation Factor Activity

The following table summarizes the percentage loss or retention of key coagulation factors and inhibitors after treatment with different pathogen inactivation technologies, as reported in various studies. These values provide a quantitative basis for comparing the impact of each method.

Coagulation Factor/InhibitorThis compound + UVA (INTERCEPT)Riboflavin + UV Light (Mirasol)Solvent/Detergent (S/D)
Fibrinogen ~26-28% loss[1][2]~33% loss[3][4]~16-35% loss (retention of 65-84%)[5]
Factor II ~2-22% loss (78-98% retention)[1]Not significantly altered[3]Within normal range
Factor V ~2-22% loss (78-98% retention)[1]~18% loss[3][4]~31% loss[6]
Factor VII ~2-22% loss (78-98% retention)[1]Not significantly altered[3]Within normal range[6]
Factor VIII ~16-35% loss[2][7]~30-32% loss[3][4]~22-33% loss (retention of 67-78%)[5][6]
Factor IX ~2-22% loss (78-98% retention)[1]~18% loss[3]Not significantly altered
Factor X ~2-22% loss (78-98% retention)[1]Not significantly altered[3]Not significantly altered
Factor XI ~2-22% loss (78-98% retention)[1]~32% loss[3][4]Not significantly altered
Protein C ~3-17% loss (83-97% retention)[1][2]~2% loss[3][4]Within normal range[6]
Protein S ~2-22% loss (78-98% retention)[1]~2% loss[3][4]~50% loss[6]
Antithrombin ~2-22% loss (78-98% retention)[1]~2% loss[3][4]Not significantly altered
α2-Antiplasmin ~2-22% loss (78-98% retention)[1]Not significantly altered[3]Lowered activity[5]

Note: The reported values are averaged from multiple studies and can vary based on specific experimental conditions, plasma source, and storage time.

Experimental Protocols

The assessment of coagulation factor integrity post-pathogen inactivation relies on standardized laboratory methodologies. Below are detailed overviews of the treatment and analytical protocols.

Pathogen Inactivation Protocols
  • This compound + UVA (INTERCEPT™ Blood System) : This photochemical treatment involves the addition of this compound, a synthetic psoralen, to a plasma unit to a final concentration of 150 µmol/L.[1][8] The plasma is then illuminated with UVA light at a dose of 3 J/cm².[1][7] this compound intercalates into the nucleic acids (DNA and RNA) of pathogens and, upon UVA activation, forms covalent cross-links, preventing replication.[9] Following illumination, the plasma is passed through a compound adsorption device (CAD) to reduce residual this compound and its photoproducts.[10]

  • Riboflavin + UV Light (Mirasol® PRT System) : This method utilizes riboflavin (Vitamin B2) as a photosensitizer. A solution of 500 µM riboflavin is added to the plasma unit. The mixture is then exposed to UV light (6.24 J/mL), which activates the riboflavin.[11] The activated riboflavin induces oxidative damage to the nucleic acids of pathogens, primarily through electron transfer reactions, which inhibits their replication.[3]

  • Solvent/Detergent (S/D) Treatment : This method is typically used for large pools of plasma.[6][12] It involves the addition of a solvent (e.g., tri-n-butyl phosphate) and a detergent (e.g., Triton X-100) to the plasma. This combination disrupts the lipid envelopes of viruses, rendering them non-infectious.[13] Subsequent purification steps are required to remove the S/D agents from the final product. S/D treatment is effective against enveloped viruses but not non-enveloped viruses.[13]

Coagulation Factor Activity Measurement

The functional activity of coagulation factors is typically assessed using one of two primary methods:

  • One-Stage Clotting Assay : This is the most common method used for assessing factors in the intrinsic (VIII, IX, XI, XII) and extrinsic (VII) pathways.[14] The principle involves measuring the degree to which a patient's plasma can correct the clotting time of a plasma sample that is artificially deficient in the specific factor being measured.[15][16] The assay is a modification of standard coagulation tests like the Activated Partial Thromboplastin Time (aPTT) or Prothrombin Time (PT). The clotting time of the test sample is compared to a reference curve generated from dilutions of a standard plasma with known factor concentrations.[14]

  • Chromogenic Substrate Assay : This method measures factor activity by quantifying the activation of Factor X to Factor Xa.[14] In the assay for Factor VIII, for example, the patient's Factor VIII is activated and, in the presence of added Factor IXa, activates Factor X. The resulting Factor Xa then cleaves a synthetic chromogenic substrate, releasing a colored compound. The intensity of the color, measured by a spectrophotometer, is directly proportional to the activity of the coagulation factor in the sample.[14]

Visualizing the Process and Pathways

Diagrams are provided below to illustrate the experimental workflow for assessing coagulation factors and the context of the coagulation cascade itself.

Experimental_Workflow cluster_plasma Plasma Preparation cluster_treatment Pathogen Inactivation cluster_analysis Coagulation Analysis P1 Whole Blood or Apheresis Collection P2 Plasma Separation (Centrifugation) P1->P2 T1 Split into Control & Test Groups P2->T1 T2 Apply PI Technology (e.g., this compound + UVA) to Test Group T1->T2 T3 Baseline Sampling (Pre-Treatment) T1->T3 Control T4 Post-Treatment Sampling T2->T4 A1 Prepare Plasma Dilutions T3->A1 T4->A1 A2 Perform Factor Assay (e.g., One-Stage Clotting) A1->A2 A3 Compare Clotting Times to Reference Standard A2->A3 A4 Calculate Factor Activity (% Retention / Loss) A3->A4

Caption: Experimental workflow for PI treatment and coagulation analysis.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa II Prothrombin (II) X->II + Va TF Tissue Factor VII VII TF->VII VII->X IIa Thrombin (IIa) II->IIa I Fibrinogen (I) IIa->I Ia Fibrin (Ia) I->Ia

Caption: Simplified diagram of the coagulation cascade pathways.

References

A Head-to-Head Comparison of Amotosalen and UVC Pathogen Inactivation Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The safety of blood transfusions is paramount, and pathogen inactivation (PI) technologies represent a significant advancement in reducing the risk of transfusion-transmitted infections. Among the leading methods are amotosalen/UVA and Ultraviolet C (UVC) irradiation. This guide provides an objective, data-driven comparison of these two technologies, focusing on their mechanisms of action, pathogen inactivation efficacy, and impact on blood product quality.

Executive Summary

Both this compound/UVA and UVC are effective methods for inactivating a broad range of pathogens in blood components. This compound, activated by UVA light, works by forming covalent bonds with the nucleic acids of pathogens, thereby preventing their replication.[1] UVC technology, on the other hand, utilizes short-wavelength ultraviolet light to directly damage nucleic acids by forming pyrimidine dimers, which disrupt transcription and replication.[2]

The choice between these technologies involves a trade-off between the use of a photoactive compound (this compound) and the direct application of UVC light. This guide presents available experimental data to help researchers and drug development professionals make informed decisions based on the specific requirements of their applications.

Mechanisms of Action

The fundamental difference between this compound/UVA and UVC lies in their approach to nucleic acid disruption.

This compound/UVA: This photochemical method involves the introduction of this compound, a psoralen compound, which intercalates into the DNA and RNA of pathogens.[1] Subsequent exposure to UVA light triggers the formation of covalent crosslinks between this compound and pyrimidine bases in the nucleic acid strands. This irreversible crosslinking effectively blocks replication and transcription.[1]

UVC Irradiation: This method relies on the direct absorption of UVC light (typically at a wavelength of 254 nm) by the nucleic acids of pathogens. The absorbed energy induces the formation of cyclobutane pyrimidine dimers and other photoproducts, which distort the DNA/RNA structure and inhibit polymerases, thus preventing replication and transcription.[2]

cluster_this compound This compound/UVA Mechanism cluster_uvc UVC Mechanism This compound This compound Intercalation Intercalation This compound->Intercalation Nucleic_Acid_A Pathogen Nucleic Acid (DNA/RNA) Nucleic_Acid_A->Intercalation UVA_Light_A UVA Light (320-400 nm) Intercalation->UVA_Light_A Activation Crosslinking Covalent Crosslinking UVA_Light_A->Crosslinking Inactivation_A Replication Blocked Crosslinking->Inactivation_A UVC_Light_B UVC Light (254 nm) Absorption Direct Absorption UVC_Light_B->Absorption Nucleic_Acid_B Pathogen Nucleic Acid (DNA/RNA) Nucleic_Acid_B->Absorption Dimer_Formation Pyrimidine Dimer Formation Absorption->Dimer_Formation Inactivation_B Transcription Blocked Dimer_Formation->Inactivation_B cluster_amotosalen_workflow This compound/UVA Workflow cluster_uvc_workflow UVC Workflow Start_A Platelet Concentrate Add_this compound Add this compound Solution Start_A->Add_this compound UVA_Illumination UVA Illumination (3 J/cm²) Add_this compound->UVA_Illumination CAD Compound Adsorption Device (CAD) (Removal of residual this compound) UVA_Illumination->CAD Storage_A Storage CAD->Storage_A Start_B Platelet Concentrate UVC_Irradiation UVC Irradiation (0.2 J/cm²) with Agitation Start_B->UVC_Irradiation Storage_B Storage UVC_Irradiation->Storage_B

References

methods for validating the removal of residual amotosalen and its photoproducts

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Validating the Removal of Residual Amotosalen and its Photoproducts

For researchers, scientists, and drug development professionals, ensuring the complete removal of process-related impurities is a critical aspect of drug safety and regulatory compliance. This compound, used in pathogen reduction technology (PRT) for blood products, is one such compound where rigorous validation of its removal, along with its photoproducts, is mandatory.[1][2] This guide provides a comparative analysis of the primary analytical methods used for this purpose, supported by experimental protocols and data.

This compound, in conjunction with UVA light, effectively inactivates a wide range of pathogens in platelet and plasma components by cross-linking nucleic acids.[1][3] However, residual this compound and the photoproducts formed during the process must be removed to minimize any potential toxicological risks.[4] A compound adsorption device (CAD) is typically used to reduce the levels of these residuals significantly.[5][6] Validating the efficacy of this removal process requires highly sensitive and specific analytical methods.

Comparative Analysis of Key Analytical Methods

The two most prevalent analytical techniques for the quantification of residual this compound and its photoproducts are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the required sensitivity, selectivity, and the specific goals of the analysis.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their interaction with a stationary phase, with detection via UV light absorbance.Separates compounds via HPLC and subsequently identifies and quantifies them based on their mass-to-charge ratio.[7]
Sensitivity Lower, suitable for quantification in the micromolar (µmol/L) or high nanogram per milliliter (ng/mL) range.[1]Very high, capable of detecting and quantifying compounds in the picogram per milliliter (pg/mL) range.[7]
Selectivity Moderate. Co-eluting matrix components can interfere with quantification if they absorb at the same UV wavelength.High. Provides structural confirmation and can distinguish the analyte from matrix interferences with high confidence.[8]
Typical Use Case Measuring initial and post-illumination this compound concentrations before the removal step.[1][9]Quantifying trace residual levels of this compound and its photoproducts in the final product post-removal.[8][10]
Complexity Relatively straightforward operation and data analysis.More complex instrumentation and requires specialized expertise for method development and data interpretation.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.

Experimental Protocols

Adherence to validated protocols is essential for generating reliable and reproducible data that meets regulatory expectations.[11][12] Below are representative methodologies for each technique.

Method 1: HPLC-UV for this compound Quantification

This method is well-suited for determining the concentration of this compound before and immediately after UVA illumination to confirm photodegradation.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma or platelet concentrate), add an internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent like dichloromethane to separate this compound from the aqueous matrix.[13]

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-UV Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (containing an acid modifier like 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 300 nm.[5]

  • Quantification: An external standard curve is generated using known concentrations of this compound to calculate the concentration in the unknown samples.

Method 2: LC-MS/MS for Trace Residual Analysis

This highly sensitive method is ideal for confirming the removal of this compound and its photoproducts to acceptable, low levels in the final product.[8][10]

1. Sample Preparation:

  • Sample preparation often involves a protein precipitation step for biological matrices. Add cold acetonitrile to the sample (e.g., in a 3:1 ratio), vortex, and centrifuge to pellet the proteins.

  • The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) for enhanced sensitivity.

  • Evaporate and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: A nano-HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10][14]

  • Column: ACClaim PepMap100 C18 or similar high-resolution reverse-phase column (e.g., 75 µm i.d. x 150 mm).[10]

  • Mobile Phase: A gradient of 2% to 40% acetonitrile in 0.1% formic acid over a run time of 70-90 minutes.[10][14]

  • Flow Rate: 300 nL/min.[10]

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and each target photoproduct, ensuring high specificity and sensitivity.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the validation process and the signaling pathway context.

Caption: Workflow for this compound removal and validation.

Amotosalen_Mechanism cluster_Input Inputs cluster_Target Biological Target cluster_Reaction Photochemical Reaction cluster_Outcome Outcomes This compound This compound Intercalation Intercalation into Helical Regions This compound->Intercalation Photoproducts Residuals: Free this compound & Photoproducts This compound->Photoproducts UVA UVA Light Crosslink Covalent Cross-linking of Nucleic Acids UVA->Crosslink Activates UVA->Photoproducts Degrades DNA_RNA Pathogen Nucleic Acids (DNA/RNA) DNA_RNA->Intercalation Intercalation->Crosslink Inactivation Pathogen Inactivation (Blocks Replication/Transcription) Crosslink->Inactivation

Caption: this compound's pathogen inactivation pathway.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal Procedures for Amotosalen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Amotosalen, a compound used in pathogen inactivation technology, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate risks associated with its hazardous properties, including potential carcinogenicity, reproductive toxicity, and high toxicity to aquatic life with long-lasting effects.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and inhalation of any vapors, mists, or dust should be avoided.[1] In case of skin contact, the affected area should be flushed with water, as this compound can cause photosensitization in the presence of ultraviolet light.[2]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound and associated waste, derived from safety data sheets and waste management guidelines.

  • Containment at the Source: All waste containing this compound, including unused product, contaminated materials, and rinse water from spill cleanups, must be collected in suitable, properly labeled containers. It is crucial to prevent the release of this compound into the environment.

  • Spill Management:

    • Small Spills: Absorb the spill with an inert material, such as paper towels.

    • Large Spills: Cordon off the affected area to prevent spreading. Use an absorbent material to soak up the spilled substance.

    • Post-Spill Cleanup: Following the initial absorption, the spill area should be decontaminated. All materials used for cleanup, including absorbent and rinse water, must be collected for disposal as hazardous waste.

  • Waste Segregation and Labeling: Waste contaminated with this compound should be segregated from general laboratory waste. Containers must be clearly labeled as hazardous waste, indicating the presence of this compound.

  • Prohibited Disposal Methods: Under no circumstances should this compound waste be disposed of down the drain or flushed down the toilet. Direct release into the environment must be strictly avoided.

  • Approved Disposal Route: The sole approved method for the disposal of this compound waste is through an authorized and approved waste disposal plant or a permitted chemical waste incinerator.[3] All disposal activities must comply with federal, state, and local regulations.[3]

Disposal of Materials from the INTERCEPT™ Blood System

For laboratories utilizing the INTERCEPT™ Blood System, which employs this compound for pathogen inactivation in blood products, all materials used in the procedure are to be treated as biohazardous waste.[2] Disposal must follow institutional guidelines for the handling of infectious agents and biohazardous materials.[2]

Summary of Disposal Do's and Don'ts

Do'sDon'ts
Collect all this compound waste in labeled, sealed containers.Do not dispose of down the drain or toilet.
Use appropriate PPE during handling and disposal.Do not release into the environment.
Dispose of waste through an approved hazardous waste facility.[3]Do not mix with other waste streams.[3]
Follow all federal, state, and local disposal regulations.[3]
Treat materials from the INTERCEPT™ system as biohazardous waste.[2]

Logical Workflow for this compound Disposal

Amotosalen_Disposal_Workflow cluster_preparation Preparation & Handling cluster_generation Waste Generation cluster_containment Containment & Segregation cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions A Wear Appropriate PPE B This compound Waste Generated (Unused Product, Spills, Contaminated Materials) A->B C Collect in Labeled, Leak-Proof Containers B->C G Drain Disposal B->G H Environmental Release B->H D Segregate from General Waste C->D E Store Securely (Locked Up) D->E F Transfer to Approved Hazardous Waste Facility E->F

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.